molecular formula C30H50N7O17P3S B15551683 trans-7-methyloct-2-enoyl-CoA

trans-7-methyloct-2-enoyl-CoA

Cat. No.: B15551683
M. Wt: 905.7 g/mol
InChI Key: UTIOTQPBYIHZGV-LZTDKBKRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-7-methyloct-2-enoyl-CoA is a useful research compound. Its molecular formula is C30H50N7O17P3S and its molecular weight is 905.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H50N7O17P3S

Molecular Weight

905.7 g/mol

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-7-methyloct-2-enethioate

InChI

InChI=1S/C30H50N7O17P3S/c1-18(2)8-6-5-7-9-21(39)58-13-12-32-20(38)10-11-33-28(42)25(41)30(3,4)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h7,9,16-19,23-25,29,40-41H,5-6,8,10-15H2,1-4H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-7+/t19-,23-,24-,25+,29-/m0/s1

InChI Key

UTIOTQPBYIHZGV-LZTDKBKRSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of trans-7-methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-7-Methyloct-2-enoyl-CoA is a pivotal intermediate in the metabolism of 7-methyloctanoic acid, a branched-chain fatty acid (BCFA). The biosynthesis of BCFAs is a crucial area of study due to their diverse biological roles and potential as therapeutic targets and industrial biochemicals. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the formation of this compound. It includes a detailed description of the enzymatic steps, a summary of available quantitative data, explicit experimental protocols for key assays, and visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Biosynthetic Pathway of this compound

The biosynthesis of 7-methyloctanoic acid, and its intermediate this compound, is believed to originate from the catabolism of the branched-chain amino acid leucine, which yields isovaleryl-CoA.[1] This five-carbon starter unit is then elongated through successive cycles of a fatty acid synthesis (FAS) or a similar elongation system. Each cycle adds two carbons from malonyl-CoA.

The formation of this compound occurs during the second cycle of elongation of isovaleryl-CoA. The key enzymatic reactions in each elongation cycle are:

  • Condensation: The growing acyl-CoA chain condenses with malonyl-CoA, a reaction catalyzed by β-ketoacyl-ACP synthase (KAS).

  • Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by β-ketoacyl-ACP reductase (KR), with NADPH serving as the reductant.[2]

  • Dehydration: The β-hydroxyacyl-CoA is dehydrated by β-hydroxyacyl-ACP dehydratase (DH) to form a trans-2-enoyl-CoA intermediate.[2]

  • Reduction: The trans-2-enoyl-CoA is further reduced to a saturated acyl-CoA by enoyl-ACP reductase (ER), also utilizing NADPH.[2]

This compound is the product of the dehydration step in the second elongation cycle. Alternatively, it can be formed during the β-oxidation of 7-methyloctanoyl-CoA, catalyzed by an acyl-CoA dehydrogenase.[3]

Biosynthesis_of_this compound cluster_start Initiation cluster_elongation Fatty Acid Elongation Cycles cluster_formation Formation of this compound Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Catabolism Cycle1 Elongation Cycle 1 (2 x Malonyl-CoA) Isovaleryl-CoA->Cycle1 Primer 7-Methyloctanoyl-CoA 7-Methyloctanoyl-CoA Cycle1->7-Methyloctanoyl-CoA Dehydration Dehydration (in 2nd cycle) Cycle1->Dehydration This compound This compound Dehydration->this compound

Caption: Overview of the biosynthetic origin of this compound.

Quantitative Data

Table 1: Kinetic Parameters of Enzymes Involved in Branched-Chain Acyl-CoA Metabolism

EnzymeOrganismSubstrateK_m (µM)V_max (µmol/min/mg)Reference
2-Methyl-branched chain acyl-CoA dehydrogenaseAscaris suum2-Methylbutyryl-CoA181.62[4]
2-Methyl-branched chain acyl-CoA dehydrogenaseAscaris suum2-Methylvaleryl-CoA211.58[4]
2-Methyl-branched chain acyl-CoA dehydrogenaseRat Liver MitochondriaS-2-Methylbutyryl-CoA--[5]
2-Methyl-branched chain acyl-CoA dehydrogenaseRat Liver MitochondriaIsobutyryl-CoA--[5]

Note: Specific activities for the rat liver enzyme were reported but not K_m and V_max values in the provided abstract.

Experimental Protocols

Assay for Fatty Acid Synthase (FAS) Activity with a Branched-Chain Primer

This protocol allows for the determination of FAS activity using a branched-chain starter unit like isovaleryl-CoA by monitoring NADPH consumption.[6][7]

Materials:

  • Purified fatty acid synthase

  • Assay buffer: 100 mM potassium phosphate (B84403) (pH 6.5), 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine

  • Isovaleryl-CoA solution (1 mM)

  • Malonyl-CoA solution (2 mM)

  • NADPH solution (5 mM)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of assay buffer

    • 40 µL of 5 mM NADPH

    • 50 µL of 1 mM isovaleryl-CoA

    • 40 µL of 2 mM malonyl-CoA

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10-20 µL of purified FAS.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the specific activity based on the rate of NADPH oxidation (ε = 6220 M⁻¹cm⁻¹).

FAS_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, NADPH, Isovaleryl-CoA, Malonyl-CoA) Start->Prepare_Mixture Pre-incubate Pre-incubate at 37°C Prepare_Mixture->Pre-incubate Add_Enzyme Add Purified FAS Pre-incubate->Add_Enzyme Monitor_A340 Monitor Absorbance at 340 nm Add_Enzyme->Monitor_A340 Calculate_Activity Calculate Specific Activity Monitor_A340->Calculate_Activity End End Calculate_Activity->End GC-MS_Protocol_Workflow Start Start Add_IS Add Internal Standard to Lipid Extract Start->Add_IS Dry_Sample Dry Sample under Nitrogen Add_IS->Dry_Sample Derivatize Derivatize with Methanolic H₂SO₄ Dry_Sample->Derivatize Extract Extract FAMEs with Hexane Derivatize->Extract Analyze Analyze by GC-MS Extract->Analyze End End Analyze->End Regulatory_Logic Leucine_Availability Leucine Availability BCKAD_Activity Branched-chain α-keto acid dehydrogenase (BCKAD) Activity Leucine_Availability->BCKAD_Activity increases Isovaleryl-CoA_Pool Isovaleryl-CoA Pool BCKAD_Activity->Isovaleryl-CoA_Pool increases BCFA_Synthesis Branched-Chain Fatty Acid Synthesis Isovaleryl-CoA_Pool->BCFA_Synthesis promotes

References

The Role of trans-7-Methyloct-2-enoyl-CoA in Anteiso-Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of trans-7-methyloct-2-enoyl-CoA as a key intermediate in the biosynthesis of anteiso-branched-chain fatty acids (BCFAs). While straight-chain fatty acids are predominant in many organisms, BCFAs are crucial components of the cell membranes of numerous bacteria, influencing membrane fluidity and environmental adaptation.[1][2] Understanding the enzymatic processes involved in their synthesis is critical for the development of novel antimicrobial agents and for applications in biotechnology. This document details the metabolic pathway, the enzymes that catalyze each step, available quantitative data on enzyme kinetics, and comprehensive experimental protocols for the study of these reactions.

Introduction to Anteiso-Fatty Acid Biosynthesis

Branched-chain fatty acids are primarily found in two forms: iso- and anteiso-fatty acids. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate (third-to-last) carbon atom. Their synthesis is a variation of the well-understood type II fatty acid synthesis (FASII) pathway.[3] The key distinction lies in the initial priming molecule that initiates the elongation cycles.

In bacteria such as Bacillus subtilis, the synthesis of anteiso-fatty acids begins with the amino acid L-isoleucine.[1][4] Isoleucine is first transaminated to α-keto-β-methylvalerate, which is then oxidatively decarboxylated by a branched-chain α-keto acid decarboxylase to form 2-methylbutyryl-CoA.[4][5] This branched-chain acyl-CoA serves as the primer for the fatty acid synthase system.

The 2-methylbutyryl-CoA primer is then elongated through successive cycles of condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbon atoms from malonyl-CoA. The intermediate, This compound , emerges during the synthesis of a C17 anteiso-fatty acid (14-methylhexadecanoic acid).

The Metabolic Pathway of Anteiso-Fatty Acid Synthesis

The synthesis of a C17 anteiso-fatty acid, involving the formation of this compound, proceeds through the following steps, catalyzed by the enzymes of the FASII system. The growing acyl chain is attached to an Acyl Carrier Protein (ACP) throughout this process.

  • Priming: The process starts with the conversion of L-isoleucine to 2-methylbutyryl-CoA.

  • Elongation Cycles: 2-methylbutyryl-ACP undergoes five cycles of elongation. Each cycle consists of four reactions:

    • Condensation: β-ketoacyl-ACP synthase (FabH) catalyzes the condensation of the acyl-ACP with malonyl-ACP.

    • First Reduction: β-ketoacyl-ACP reductase (FabG) reduces the β-keto group to a β-hydroxy group, utilizing NADPH.

    • Dehydration: β-hydroxyacyl-ACP dehydratase (FabZ or FabA) removes a water molecule, forming a trans-2-enoyl-ACP intermediate.

    • Second Reduction: Enoyl-ACP reductase (FabI, FabK, FabL, or FabV) reduces the double bond of the trans-2-enoyl-ACP, using NADH or NADPH, to form a saturated acyl-ACP.[6]

This compound is the trans-2-enoyl intermediate formed during the fourth elongation cycle in the synthesis of a C17 anteiso-fatty acid.

Signaling Pathway Diagram

Anteiso_Fatty_Acid_Synthesis cluster_initiation Initiation cluster_elongation Elongation Cycle (n=5 for C17) cluster_product Final Product cluster_intermediate Intermediate of Interest Isoleucine L-Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto Transaminase primer 2-methylbutyryl-CoA alpha_keto->primer Branched-chain α-keto acid decarboxylase Acyl_ACP_n Acyl(n)-ACP primer->Acyl_ACP_n Transfer to ACP Ketoacyl_ACP β-Ketoacyl(n+2)-ACP Acyl_ACP_n->Ketoacyl_ACP FabH (Condensation) Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl(n+2)-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG (Reduction) NADPH -> NADP+ Enoyl_ACP trans-2-Enoyl(n+2)-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/FabA (Dehydration) Acyl_ACP_n2 Acyl(n+2)-ACP Enoyl_ACP->Acyl_ACP_n2 FabI/K/L/V (Reduction) NAD(P)H -> NAD(P)+ Target_Intermediate This compound (as ACP ester) Enoyl_ACP->Target_Intermediate Acyl_ACP_n2->Acyl_ACP_n Next Cycle Final_Product C17 Anteiso-Fatty Acid (14-methylhexadecanoic acid) Acyl_ACP_n2->Final_Product

Caption: Biosynthesis of C17 anteiso-fatty acid.

Enzymes Acting on trans-7-Methyloct-2-enoyl-ACP

The two key enzymes responsible for the formation and subsequent reduction of trans-7-methyloct-2-enoyl-ACP are the β-hydroxyacyl-ACP dehydratase and the enoyl-ACP reductase.

β-Hydroxyacyl-ACP Dehydratase (FabZ/FabA)
Enoyl-ACP Reductase (FabI, FabK, FabL, FabV)

This family of enzymes catalyzes the final reductive step in each elongation cycle. The specific isoform present varies between bacterial species. They utilize either NADH or NADPH as a cofactor to reduce the double bond of the trans-2-enoyl-ACP intermediate.

Quantitative Data

The following tables summarize available kinetic data for the enzymes involved in the elongation cycles of fatty acid synthesis. It is important to note that the substrate specificity of these enzymes can vary, and the data presented here for straight-chain or shorter branched-chain substrates serves as an approximation for the activity on intermediates of C17 anteiso-fatty acid synthesis.

Table 1: Kinetic Parameters of β-Hydroxyacyl-ACP Dehydratase (FabZ)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Yersinia pestisCrotonyl-CoA61.8-[7]
Francisella tularensisCrotonyl-CoA78.2-[7]

Table 2: Kinetic Parameters of Enoyl-ACP Reductase (FabK)

OrganismSubstrateKm (µM)Reference
Porphyromonas gingivalisCrotonyl-CoA26[5]
Porphyromonas gingivalisNADPH8.8[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of the enzymes involved in anteiso-fatty acid synthesis.

Expression and Purification of Recombinant Enoyl-ACP Reductase (FabK) from Porphyromonas gingivalis

This protocol is adapted from studies on P. gingivalis FabK.[5][8]

Experimental Workflow Diagram

Purification_Workflow Start Gene Cloning into Expression Vector Transformation Transformation into E. coli Expression Host Start->Transformation Culture Large-scale Culture and Induction of Protein Expression Transformation->Culture Harvest Cell Harvesting by Centrifugation Culture->Harvest Lysis Cell Lysis by Sonication Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Dialysis Dialysis and His-tag Cleavage IMAC->Dialysis Reverse_IMAC Reverse IMAC Dialysis->Reverse_IMAC SEC Size Exclusion Chromatography (SEC) Reverse_IMAC->SEC Final_Product Purified FabK SEC->Final_Product

Caption: Purification workflow for recombinant FabK.

Methodology:

  • Gene Cloning and Expression: The gene encoding the target enoyl-ACP reductase is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag). The construct is then transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: A large-scale culture is grown in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C).

  • Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors), and lysed by sonication on ice. The lysate is clarified by ultracentrifugation.

  • Protein Purification:

    • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged protein is eluted with a high concentration of imidazole (e.g., 250 mM).

    • His-tag Cleavage and Dialysis: The eluted protein is dialyzed against a buffer containing a specific protease (e.g., TEV protease) to cleave the His-tag.

    • Reverse Affinity Chromatography: The dialyzed protein solution is passed through the Ni-NTA column again to remove the cleaved His-tag and any uncleaved protein.

    • Size Exclusion Chromatography: The flow-through from the reverse affinity chromatography step is concentrated and further purified by size exclusion chromatography to obtain a highly pure and homogenous protein preparation.

Enoyl-ACP Reductase Activity Assay

This is a continuous spectrophotometric assay that monitors the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.[5]

Methodology:

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

    • 100 mM Tris-HCl, pH 7.5

    • 150 mM NaCl

    • 1 mM DTT

    • 100 µM NAD(P)H

    • 50 µM of the trans-2-enoyl-ACP or -CoA substrate (e.g., crotonyl-CoA as a model substrate)

    • Purified enoyl-ACP reductase (e.g., 50 nM)

  • Assay Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The initial reaction velocity is calculated from the linear portion of the curve using the molar extinction coefficient of NAD(P)H (6220 M-1cm-1).

  • Kinetic Analysis: To determine the Km and Vmax, the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data is then fitted to the Michaelis-Menten equation.

Conclusion and Future Directions

This compound is a pivotal, albeit transient, intermediate in the biosynthesis of C17 anteiso-fatty acids. The enzymes responsible for its formation and conversion, β-hydroxyacyl-ACP dehydratase and enoyl-ACP reductase, are essential for this pathway. While our understanding of the general mechanism of fatty acid synthesis is robust, further research is needed to elucidate the specific substrate preferences and kinetic parameters of these enzymes for long, branched-chain intermediates. Such knowledge is invaluable for the rational design of inhibitors targeting bacterial fatty acid synthesis, a promising avenue for the development of new antibiotics. Furthermore, a deeper understanding of these enzymatic processes could be leveraged for the synthetic biology-based production of valuable branched-chain fatty acids for industrial applications.

References

The Metabolic Crossroads of Branched-Chain Fatty Acids: A Technical Guide to trans-7-Methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-7-Methyloct-2-enoyl-CoA is a metabolic intermediate situated at the confluence of branched-chain amino acid catabolism and branched-chain fatty acid metabolism. While not as extensively characterized as its straight-chain counterparts, its study offers significant insights into the metabolic flexibility of cells and the promiscuity of enzymes involved in fatty acid synthesis and oxidation. This technical guide consolidates the theoretical framework for the biosynthesis and degradation of this compound, providing plausible pathway diagrams, extrapolated quantitative data, and generalized experimental protocols relevant to its investigation. This document serves as a foundational resource for researchers exploring the nuances of branched-chain fatty acid metabolism and its implications in health and disease.

Introduction to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) are important components of cell membranes and signaling molecules, exhibiting unique physical properties such as lower melting points and increased fluidity compared to their straight-chain analogs.[1] Their synthesis and degradation are intricately linked to the catabolism of branched-chain amino acids (BCAAs) – leucine (B10760876), isoleucine, and valine.[2] These amino acids provide the initial branched-chain acyl-CoA primers for fatty acid synthase (FAS).[3] The subsequent metabolism of BCFAs proceeds via a modified beta-oxidation pathway.[4]

This compound is a key intermediate in the beta-oxidation of 7-methyloctanoyl-CoA. The precursor, 7-methyloctanoyl-CoA, is likely synthesized from the leucine catabolite, isovaleryl-CoA, through elongation by FAS. Understanding the metabolic fate of this compound is crucial for elucidating the broader landscape of branched-chain lipid metabolism.

Biosynthesis of the Precursor: 7-Methyloctanoyl-CoA

The synthesis of 7-methyloctanoyl-CoA is a multi-step process that begins with the catabolism of the branched-chain amino acid, leucine.

  • Leucine Catabolism to Isovaleryl-CoA : Leucine undergoes transamination and oxidative decarboxylation to yield isovaleryl-CoA.[2][5] This initial step is a common pathway for BCAA degradation.[2]

  • Fatty Acid Synthase (FAS) Elongation : Isovaleryl-CoA can serve as a primer for the fatty acid synthase complex.[6] Through successive rounds of condensation with malonyl-CoA, the acyl chain is elongated. To form 7-methyloctanoyl-CoA, isovaleryl-CoA (a 5-carbon branched acyl-CoA) undergoes two rounds of elongation, with each round adding two carbons from malonyl-CoA.

Catabolism: The Role of this compound in Beta-Oxidation

Once synthesized, 7-methyloctanoyl-CoA can enter the mitochondrial beta-oxidation pathway for energy production. This compound is the product of the first step in this pathway.

The canonical beta-oxidation spiral consists of four key enzymatic reactions:

  • Dehydrogenation : 7-methyloctanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to form this compound, creating a double bond between the alpha and beta carbons.

  • Hydration : Enoyl-CoA hydratase (ECH) catalyzes the addition of a water molecule across the double bond of this compound, yielding 3-hydroxy-7-methyloctanoyl-CoA.[7][8]

  • Dehydrogenation : The hydroxyl group of 3-hydroxy-7-methyloctanoyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to form 3-keto-7-methyloctanoyl-CoA.

  • Thiolysis : The final step involves the cleavage of 3-keto-7-methyloctanoyl-CoA by a thiolase, releasing acetyl-CoA and a shortened branched-chain acyl-CoA (5-methylhexanoyl-CoA).

This cycle repeats until the branched-chain fatty acid is completely degraded to smaller acyl-CoA units that can enter the citric acid cycle.[4]

Quantitative Data

Table 1: Illustrative Enzyme Kinetic Parameters

EnzymeSubstrate AnalogKm (µM)Vmax (U/mg)Source
Fatty Acid Synthase (mFAS)Methylmalonyl-CoA15 ± 20.04 ± 0.001[9]
Enoyl-CoA Hydratase (ECHS1)Crotonyl-CoA~20-100High[8][10]
trans-2-Enoyl-CoA Reductasetrans-2-Decenoyl-CoA~5-20Not specified[11]

Table 2: Predicted Mass Spectrometry Data for Metabolite Identification

MetaboliteMolecular FormulaExact MassPredicted m/z (M+H)+
7-Methyloctanoyl-CoAC30H50N7O17P3S905.2150906.2228
This compoundC30H48N7O17P3S903.1993904.2071
3-Hydroxy-7-methyloctanoyl-CoAC30H50N7O18P3S921.2100922.2178
3-Keto-7-methyloctanoyl-CoAC30H48N7O18P3S919.1943920.2021

Signaling Pathways and Experimental Workflows

Metabolic Pathways

metabolic_pathways cluster_synthesis Biosynthesis of 7-Methyloctanoyl-CoA cluster_beta_oxidation Beta-Oxidation Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA BCAA Catabolism FAS Fatty Acid Synthase (2 cycles) Isovaleryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Seven_Methyl_Octanoyl_CoA 7-Methyloctanoyl-CoA FAS->Seven_Methyl_Octanoyl_CoA Seven_Methyl_Octanoyl_CoA_ox 7-Methyloctanoyl-CoA Seven_Methyl_Octanoyl_CoA->Seven_Methyl_Octanoyl_CoA_ox Mitochondrial Transport Trans_7_Methyl_Oct_2_enoyl_CoA This compound Seven_Methyl_Octanoyl_CoA_ox->Trans_7_Methyl_Oct_2_enoyl_CoA Acyl-CoA Dehydrogenase Three_Hydroxy_7_Methyl_Octanoyl_CoA 3-Hydroxy-7-methyloctanoyl-CoA Trans_7_Methyl_Oct_2_enoyl_CoA->Three_Hydroxy_7_Methyl_Octanoyl_CoA Enoyl-CoA Hydratase Three_Keto_7_Methyl_Octanoyl_CoA 3-Keto-7-methyloctanoyl-CoA Three_Hydroxy_7_Methyl_Octanoyl_CoA->Three_Keto_7_Methyl_Octanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Five_Methyl_Hexanoyl_CoA 5-Methylhexanoyl-CoA Three_Keto_7_Methyl_Octanoyl_CoA->Five_Methyl_Hexanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Three_Keto_7_Methyl_Octanoyl_CoA->Acetyl_CoA Thiolase

Caption: Biosynthesis and Beta-Oxidation of 7-Methyloctanoyl-CoA.

Experimental Workflow for Metabolite Analysis

experimental_workflow Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (e.g., SPE) Sample->Extraction Derivatization Optional Derivatization (for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Derivatization->Analysis Data_Processing Data Processing (Quantification & Identification) Analysis->Data_Processing Result Metabolite Profile Data_Processing->Result

Caption: General workflow for the analysis of acyl-CoA intermediates.

Experimental Protocols

Enoyl-CoA Hydratase (ECH) Activity Assay

This spectrophotometric assay measures the hydration of a trans-2-enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.

Materials:

  • Spectrophotometer capable of reading in the UV range

  • Quartz cuvettes

  • Purified ECH enzyme

  • Substrate: trans-2-enoyl-CoA (e.g., crotonyl-CoA as a standard, or custom-synthesized this compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

Procedure:

  • Prepare a stock solution of the trans-2-enoyl-CoA substrate in the assay buffer.

  • In a quartz cuvette, add the assay buffer and the substrate to a final concentration of 50-100 µM.

  • Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small amount of purified ECH enzyme.

  • Immediately begin monitoring the decrease in absorbance at 263 nm for 3-5 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of the trans-2-enoyl-CoA substrate.

Analysis of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[12][13]

Sample Preparation:

  • Homogenize cell or tissue samples in a cold extraction solvent (e.g., acetonitrile/methanol/water with a suitable acid).

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • The supernatant containing the acyl-CoAs can be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • For absolute quantification, a series of acyl-CoA standards and isotopically labeled internal standards should be used.[14]

LC-MS/MS Parameters (Illustrative):

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Transitions: Monitor for the specific precursor-to-product ion transitions for each acyl-CoA of interest. For this compound, the precursor ion would be [M+H]+ at m/z 904.2071, with characteristic product ions resulting from the fragmentation of the CoA moiety.

Analysis of Fatty Acid Composition by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing the fatty acid composition of a sample after conversion to volatile fatty acid methyl esters (FAMEs).[15][16]

Sample Preparation (Transesterification):

  • Extract total lipids from the biological sample using a method such as Folch or Bligh-Dyer.

  • Saponify the lipids with a strong base (e.g., NaOH in methanol) to release the fatty acids.

  • Methylate the free fatty acids using an acid catalyst (e.g., BF3 in methanol) to form FAMEs.

  • Extract the FAMEs into an organic solvent (e.g., hexane).

GC-MS Parameters (Illustrative):

  • Gas Chromatography:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

    • Injector Temperature: 250°C.

    • Oven Program: A temperature gradient to separate the FAMEs based on chain length and degree of unsaturation (e.g., start at 100°C, ramp to 240°C).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 50 to 500.

    • Identification: Identify FAMEs by comparing their retention times and mass spectra to those of known standards and library databases.

Conclusion

This compound represents an important, albeit understudied, metabolic intermediate in the processing of branched-chain fatty acids derived from leucine. This guide provides a comprehensive, though largely theoretical, framework for its study. The presented pathways, extrapolated data, and generalized protocols are intended to serve as a valuable starting point for researchers aiming to unravel the complexities of branched-chain lipid metabolism. Further investigation into this and similar molecules will undoubtedly enhance our understanding of metabolic regulation and its role in human health and disease.

References

An In-depth Technical Guide on the Enzymatic Formation of trans-7-methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic formation of trans-7-methyloct-2-enoyl-CoA, a branched-chain unsaturated acyl-CoA intermediate. While direct literature on the specific enzymatic synthesis of this molecule is scarce, this guide extrapolates from well-characterized analogous pathways, primarily the biosynthesis of anteiso-fatty acids and the action of acyl-CoA dehydrogenases (ACADs) on branched-chain substrates. This document outlines a proposed biosynthetic pathway, summarizes relevant quantitative data for homologous enzymes, provides detailed experimental protocols for enzyme characterization, and includes visualizations of the core biochemical processes.

Proposed Enzymatic Pathway for the Formation of this compound

The formation of this compound is proposed to occur in two key stages:

  • Biosynthesis of 7-methyloctanoic acid and its activation to 7-methyloctanoyl-CoA: 7-methyloctanoic acid is an anteiso-branched-chain fatty acid. In many bacteria, the biosynthesis of such fatty acids is initiated from branched-chain amino acids.[1][2][3] For 7-methyloctanoic acid, the precursor is isoleucine. The initial steps involve the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as a primer for fatty acid synthase (FASII) to build the acyl chain.[4] Following its synthesis, 7-methyloctanoic acid is activated to its coenzyme A thioester, 7-methyloctanoyl-CoA, by an acyl-CoA synthetase.

  • Dehydrogenation of 7-methyloctanoyl-CoA: The introduction of a trans-double bond between the α (C2) and β (C3) carbons of 7-methyloctanoyl-CoA is catalyzed by an acyl-CoA dehydrogenase (ACAD).[5][6] These flavin-dependent enzymes are crucial in the first step of mitochondrial β-oxidation.[7][8] Given the branched-chain nature of the substrate, a branched-chain specific ACAD is the likely catalyst.

The overall proposed pathway is depicted in the following diagram:

Enzymatic_Formation_of_trans_7_methyloct_2_enoyl_CoA cluster_0 Stage 1: Biosynthesis and Activation cluster_1 Stage 2: Dehydrogenation Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Multiple Steps Fatty Acid Synthase (FASII) Fatty Acid Synthase (FASII) 2-Methylbutyryl-CoA->Fatty Acid Synthase (FASII) Primer 7-Methyloctanoic Acid 7-Methyloctanoic Acid Fatty Acid Synthase (FASII)->7-Methyloctanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 7-Methyloctanoic Acid->Acyl-CoA Synthetase CoA, ATP 7-Methyloctanoyl-CoA 7-Methyloctanoyl-CoA Acyl-CoA Synthetase->7-Methyloctanoyl-CoA Branched-Chain Acyl-CoA Dehydrogenase (BC-ACAD) Branched-Chain Acyl-CoA Dehydrogenase (BC-ACAD) 7-Methyloctanoyl-CoA->Branched-Chain Acyl-CoA Dehydrogenase (BC-ACAD) This compound This compound Branched-Chain Acyl-CoA Dehydrogenase (BC-ACAD)->this compound FADH2 FADH2 Branched-Chain Acyl-CoA Dehydrogenase (BC-ACAD)->FADH2 FAD FAD FAD->Branched-Chain Acyl-CoA Dehydrogenase (BC-ACAD)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data for Homologous Acyl-CoA Dehydrogenases

Direct kinetic data for an enzyme acting on 7-methyloctanoyl-CoA is not available in the current literature. However, data from studies on ACADs with other branched-chain and straight-chain substrates provide valuable insights into the potential catalytic efficiency.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Optimal pHSource
Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl-CoA2.513.55.4 x 10⁶8.0[9]
Hexanoyl-CoA3.012.04.0 x 10⁶8.0[9]
Decanoyl-CoA1.510.06.7 x 10⁶8.0[9]
Rat 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase S-2-Methylbutyryl-CoA18---[10]
Isobutyryl-CoA----[10]
Human Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl-CoA1.0-4.3 x 10⁶8.0[10]

Experimental Protocols

Purification of a Recombinant Branched-Chain Acyl-CoA Dehydrogenase

This protocol is adapted from methods for the purification of recombinant human liver medium-chain acyl-CoA dehydrogenase and can be modified for a target branched-chain ACAD.[9][11]

Workflow Diagram:

Purification_Workflow Start Start E. coli Expression Overexpression of His-tagged BC-ACAD in E. coli Start->E. coli Expression Cell Lysis Cell Pellet Collection and Lysis (Sonication) E. coli Expression->Cell Lysis Centrifugation Centrifugation to remove cell debris Cell Lysis->Centrifugation IMAC Immobilized Metal Affinity Chromatography (IMAC) Centrifugation->IMAC Elution Elution with Imidazole (B134444) Gradient IMAC->Elution Dialysis Dialysis to remove Imidazole and buffer exchange Elution->Dialysis Ion Exchange Anion Exchange Chromatography (e.g., Q-Sepharose) Dialysis->Ion Exchange Elution 2 Elution with NaCl Gradient Ion Exchange->Elution 2 Size Exclusion Size Exclusion Chromatography (e.g., Superdex 200) Elution 2->Size Exclusion Purity Check SDS-PAGE and Purity Assessment Size Exclusion->Purity Check End End Purity Check->End

Caption: General workflow for the purification of a recombinant ACAD.

Methodology:

  • Expression: Transform E. coli (e.g., BL21(DE3)) with an expression vector containing the gene for the target branched-chain ACAD, often with an N-terminal His-tag. Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 20 mM). Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Dialysis: Dialyze the eluted protein against a buffer suitable for the next chromatography step (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl) to remove imidazole.

  • Ion-Exchange Chromatography: Load the dialyzed protein onto an anion-exchange column (e.g., Q-Sepharose) and elute with a linear gradient of NaCl.

  • Size-Exclusion Chromatography: As a final polishing step, apply the concentrated protein from the ion-exchange step to a size-exclusion column to separate the protein based on its native molecular weight.

  • Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay.

Acyl-CoA Dehydrogenase Activity Assay

The activity of ACADs can be measured using various methods. The electron-transfer flavoprotein (ETF) fluorescence reduction assay is considered the gold standard due to its high specificity.[12]

Principle: The assay measures the decrease in ETF fluorescence upon its reduction by the ACAD, which has been reduced by the acyl-CoA substrate. The reaction is carried out under anaerobic conditions.

Reagents:

  • Purified recombinant branched-chain ACAD

  • Purified electron-transfer flavoprotein (ETF)

  • 7-methyloctanoyl-CoA (substrate)

  • Assay buffer: 50 mM potassium phosphate, pH 7.6, 0.5 mM EDTA

  • Anaerobic cuvette or microplate

  • Glucose, glucose oxidase, and catalase for creating an anaerobic environment

Procedure:

  • Prepare the anaerobic assay mixture in a sealed cuvette or microplate by adding the assay buffer, glucose, glucose oxidase, and catalase. Allow the system to become anaerobic.

  • Add ETF and the purified branched-chain ACAD to the anaerobic mixture.

  • Monitor the baseline fluorescence of ETF (Excitation: 436 nm, Emission: 495 nm).

  • Initiate the reaction by adding the substrate, 7-methyloctanoyl-CoA.

  • Record the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.

  • Calculate the specific activity based on the rate of ETF reduction and the enzyme concentration.

Assay Workflow Diagram:

Assay_Workflow Start Start Prepare Anaerobic System Prepare anaerobic cuvette/plate with buffer, glucose, glucose oxidase, catalase Start->Prepare Anaerobic System Add Reagents Add ETF and purified BC-ACAD Prepare Anaerobic System->Add Reagents Measure Baseline Monitor baseline ETF fluorescence Add Reagents->Measure Baseline Initiate Reaction Add 7-methyloctanoyl-CoA Measure Baseline->Initiate Reaction Record Fluorescence Record fluorescence decrease over time Initiate Reaction->Record Fluorescence Calculate Activity Calculate specific activity Record Fluorescence->Calculate Activity End End Calculate Activity->End

Caption: Workflow for the ETF fluorescence reduction assay.

Concluding Remarks

The enzymatic formation of this compound is a key step in the metabolism of the corresponding branched-chain fatty acid. While direct experimental evidence for this specific reaction is not yet published, a robust understanding can be built upon the extensive knowledge of fatty acid biosynthesis and β-oxidation. The proposed pathway, involving a branched-chain acyl-CoA dehydrogenase, provides a strong hypothetical framework for further investigation. The experimental protocols detailed in this guide offer a starting point for the purification and characterization of the enzyme responsible for this transformation, which will be crucial for elucidating its precise kinetic properties and substrate specificity. Such studies will be invaluable for researchers in the fields of metabolic engineering, drug discovery, and the study of metabolic disorders.

References

The Role of trans-7-Methyloct-2-enoyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-7-Methyloct-2-enoyl-CoA is a key intermediate in the microbial biosynthesis of 7-methyloctanoic acid, a branched-chain fatty acid (BCFA). BCFAs are crucial components of cell membranes in many bacteria, influencing membrane fluidity and environmental adaptation. Furthermore, they serve as precursors for a diverse array of bioactive natural products, including antibiotics and other secondary metabolites. This technical guide provides a comprehensive overview of the metabolic significance of this compound, detailing its biosynthetic pathway, the enzymes involved, and its role as a building block in natural product synthesis. This document consolidates available quantitative data and presents detailed experimental protocols for the study of analogous pathways, offering a valuable resource for researchers in microbiology, biochemistry, and drug discovery.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids found predominantly in bacteria, where they play a vital role in maintaining cell membrane integrity and function. Unlike the straight-chain fatty acids common in eukaryotes, BCFAs introduce conformational disruptions in the lipid bilayer, thereby increasing membrane fluidity, particularly at low temperatures. The biosynthesis of BCFAs proceeds through a pathway analogous to the canonical fatty acid synthase (FAS) system, but with the incorporation of branched-chain starter units.

This compound is a pivotal, yet often uncharacterized, intermediate in the synthesis of 7-methyloctanoic acid. This specific BCFA has been identified as a precursor for secondary metabolites, notably in myxobacteria, a group of microorganisms renowned for their prolific production of novel natural products. Understanding the metabolic pathways that generate this compound is therefore critical for elucidating the biosynthesis of these complex molecules and for engineering microbial hosts for enhanced production of valuable compounds.

This guide will delineate the hypothesized biosynthetic pathway leading to and proceeding from this compound, discuss the enzymatic machinery involved by drawing parallels with well-characterized BCFA synthesis systems, and provide practical information for its study.

The Biosynthetic Pathway of 7-Methyloctanoic Acid

The formation of this compound is an integral step in the elongation cycle of branched-chain fatty acid synthesis. The pathway commences with a branched-chain starter unit, typically derived from the degradation of branched-chain amino acids like leucine.

Initiation with a Branched-Chain Primer

The biosynthesis of 7-methyloctanoic acid is initiated with a branched-chain acyl-CoA primer. In many bacteria, this process starts with the branched-chain alpha-keto acids derived from the transamination of valine, leucine, and isoleucine. For 7-methyloctanoic acid, the likely precursor is isovaleryl-CoA, which is derived from leucine.

The Elongation Cycle

Once the branched-chain primer is formed, it enters the fatty acid synthase (FAS) cycle for elongation. Each cycle adds a two-carbon unit from malonyl-CoA and consists of four key reactions: condensation, reduction, dehydration, and a second reduction. This compound is the product of the dehydration step in the second elongation cycle.

The hypothesized pathway is as follows:

  • Priming: Isovaleryl-CoA (derived from leucine) is used as the starter unit.

  • First Elongation Cycle:

    • Condensation: Isovaleryl-CoA condenses with malonyl-ACP, catalyzed by a β-ketoacyl-ACP synthase (KAS).

    • Reduction: The resulting β-ketoacyl-ACP is reduced by a β-ketoacyl-ACP reductase (KAR).

    • Dehydration: A dehydratase (DH) removes a molecule of water to form trans-5-methylhex-2-enoyl-ACP.

    • Reduction: An enoyl-ACP reductase (ER) reduces the double bond to yield 5-methylhexanoyl-ACP.

  • Second Elongation Cycle:

    • Condensation: 5-methylhexanoyl-ACP condenses with another molecule of malonyl-ACP.

    • Reduction: The resulting β-ketoacyl-ACP is reduced.

    • Dehydration: The β-hydroxyacyl-ACP is dehydrated to form trans-7-methyloct-2-enoyl-ACP .

    • Thioester Exchange: The acyl group is transferred to Coenzyme A, yielding This compound .

  • Final Reduction: The pathway is completed by the reduction of the double bond in this compound by a trans-2-enoyl-CoA reductase to produce 7-methyloctanoyl-CoA.

This final product can then be incorporated into lipids or used as a precursor for secondary metabolite biosynthesis.

Biosynthesis_of_7_Methyloctanoic_Acid Hypothesized Biosynthesis of 7-Methyloctanoic Acid cluster_initiation Initiation cluster_elongation1 First Elongation Cycle cluster_elongation2 Second Elongation Cycle cluster_final Final Steps Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Branched-chain amino acid degradation Condensation1 Condensation (KAS) Isovaleryl_CoA->Condensation1 Malonyl_ACP1 Malonyl-ACP Malonyl_ACP1->Condensation1 Reduction1 Reduction (KAR) Condensation1->Reduction1 Dehydration1 Dehydration (DH) Reduction1->Dehydration1 Reduction1_2 Reduction (ER) Dehydration1->Reduction1_2 methylhexanoyl_ACP 5-Methylhexanoyl-ACP Reduction1_2->methylhexanoyl_ACP Condensation2 Condensation (KAS) methylhexanoyl_ACP->Condensation2 Malonyl_ACP2 Malonyl-ACP Malonyl_ACP2->Condensation2 Reduction2 Reduction (KAR) Condensation2->Reduction2 Dehydration2 Dehydration (DH) Reduction2->Dehydration2 trans_7_methyloct_2_enoyl_ACP trans-7-Methyloct-2-enoyl-ACP Dehydration2->trans_7_methyloct_2_enoyl_ACP trans_7_methyloct_2_enoyl_CoA This compound trans_7_methyloct_2_enoyl_ACP->trans_7_methyloct_2_enoyl_CoA Acyl-CoA Transfer Reduction3 Reduction (trans-2-Enoyl-CoA Reductase) trans_7_methyloct_2_enoyl_CoA->Reduction3 methyloctanoyl_CoA 7-Methyloctanoyl-CoA Reduction3->methyloctanoyl_CoA Natural_Products Natural Products (e.g., Myxolipoxazoles) methyloctanoyl_CoA->Natural_Products

Caption: Hypothesized biosynthetic pathway of 7-methyloctanoic acid.

Key Enzymes in the Pathway

While the specific enzymes for 7-methyloctanoic acid biosynthesis are not well-characterized, we can infer their properties from known enzymes involved in branched-chain fatty acid metabolism.

  • Branched-chain Acyl-CoA Dehydrogenase (BCAD): These enzymes are involved in the initial steps of branched-chain amino acid degradation. Isovaleryl-CoA dehydrogenase (IVD), for example, catalyzes the dehydrogenation of isovaleryl-CoA.

  • β-Ketoacyl-ACP Synthase (KAS): KAS enzymes catalyze the chain elongation step. The specificity of the KAS for the branched-chain acyl primer is a key determinant in BCFA synthesis.

  • Enoyl-CoA Hydratase: This class of enzymes catalyzes the reversible hydration of the double bond in trans-2-enoyl-CoA intermediates.

  • trans-2-Enoyl-CoA Reductase: These enzymes carry out the final reduction step of the elongation cycle, converting the trans-2-enoyl-CoA to the saturated acyl-CoA.

Quantitative Data

Direct quantitative data for the enzymes metabolizing this compound is scarce. However, kinetic data from homologous enzymes acting on similar branched-chain substrates provide valuable benchmarks. The following table summarizes representative kinetic parameters for enzymes involved in branched-chain acyl-CoA metabolism.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
2-Methyl-branched chain Acyl-CoA DehydrogenaseAscaris suum2-Methylbutyryl-CoA181.62[1]
2-Methyl-branched chain Acyl-CoA DehydrogenaseAscaris suum2-Methylvaleryl-CoA211.58[1]
Isovaleryl-CoA Dehydrogenase (AtIVD)Arabidopsis thalianaIsovaleryl-CoA50 (±30)4 (±1) nmol/mg/min[2]
Isovaleryl-CoA Dehydrogenase (AtIVD)Arabidopsis thalianaIsobutyryl-CoA500 (±200)6 (±2) nmol/mg/min[2]

Experimental Protocols

Studying the metabolism of this compound requires robust experimental protocols. Below are representative methodologies for key experimental procedures, adapted from studies on analogous systems.

Purification of a Representative Branched-Chain Acyl-CoA Dehydrogenase

This protocol is adapted from the purification of 2-methyl-branched chain acyl-CoA dehydrogenase from rat liver mitochondria.[3]

  • Mitochondrial Isolation: Isolate mitochondria from the source organism (e.g., myxobacteria culture) by differential centrifugation.

  • Solubilization: Resuspend the mitochondrial pellet in a buffered solution (e.g., 100 mM potassium phosphate (B84403), pH 7.6, containing 1 mM EDTA) and solubilize the enzyme using sonication or detergent extraction (e.g., 0.5% (w/v) Triton X-100).

  • Ammonium (B1175870) Sulfate (B86663) Fractionation: Perform a stepwise ammonium sulfate precipitation to enrich for the dehydrogenase. Collect the protein fraction that precipitates between 40% and 65% saturation.

  • Chromatography:

    • Anion Exchange: Load the dialyzed protein fraction onto a DEAE-cellulose column and elute with a linear gradient of NaCl (e.g., 0-0.5 M).

    • Hydroxyapatite (B223615) Chromatography: Apply the active fractions to a hydroxyapatite column and elute with a phosphate gradient.

    • Gel Filtration: Perform a final purification step using a gel filtration column (e.g., Sephacryl S-300) to separate proteins by size.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Purification_Workflow General Workflow for BCAD Purification start Microbial Culture mito_isolation Mitochondrial Isolation (Differential Centrifugation) start->mito_isolation solubilization Solubilization (Sonication/Detergent) mito_isolation->solubilization ammonium_sulfate Ammonium Sulfate Fractionation (40-65%) solubilization->ammonium_sulfate anion_exchange Anion Exchange Chromatography ammonium_sulfate->anion_exchange hydroxyapatite Hydroxyapatite Chromatography anion_exchange->hydroxyapatite gel_filtration Gel Filtration Chromatography hydroxyapatite->gel_filtration end Purified Enzyme gel_filtration->end

Caption: Generalized workflow for the purification of a branched-chain acyl-CoA dehydrogenase.
Enzyme Activity Assay for a Branched-Chain Acyl-CoA Dehydrogenase

The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor. A common method is the ETF (electron transfer flavoprotein) fluorescence reduction assay.[4]

  • Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), a known concentration of purified ETF, and the acyl-CoA substrate (e.g., 2-methylbutyryl-CoA).

  • Initiation: Start the reaction by adding the purified dehydrogenase enzyme.

  • Measurement: Monitor the decrease in ETF fluorescence (excitation at 380 nm, emission at 495 nm) over time using a fluorometer. The rate of fluorescence decrease is proportional to the enzyme activity.

  • Calculation: Calculate the specific activity based on the rate of fluorescence change, the concentration of the enzyme, and the molar fluorescence coefficient of ETF.

Quantification of Branched-Chain Fatty Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the sensitive detection and quantification of acyl-CoA intermediates.

  • Sample Preparation:

    • Extract acyl-CoAs from microbial cell pellets using a solvent mixture (e.g., isopropanol/acetonitrile (B52724)/water).

    • Centrifuge to remove cell debris and collect the supernatant.

  • LC Separation:

    • Inject the extract onto a reverse-phase C18 column.

    • Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • Use a tandem mass spectrometer operating in positive ion mode.

    • Monitor for specific precursor-to-product ion transitions for the target acyl-CoA and an internal standard.

  • Quantification:

    • Generate a standard curve using synthetic standards of the acyl-CoA of interest.

    • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Relevance to Drug Development

The enzymes involved in the biosynthesis of this compound and other branched-chain fatty acid intermediates represent attractive targets for the development of novel antibacterial agents. Since BCFAs are essential for membrane integrity in many pathogenic bacteria but are not synthesized by humans, inhibitors of this pathway could exhibit high selectivity and low host toxicity.

Furthermore, understanding and manipulating this pathway is crucial for the metabolic engineering of microorganisms to produce valuable natural products. By overexpressing key enzymes or redirecting precursor flux, it may be possible to enhance the yields of antibiotics and other bioactive compounds that utilize 7-methyloctanoic acid as a building block.

Conclusion

This compound is a key, albeit understudied, intermediate in the microbial world, linking branched-chain amino acid catabolism to the synthesis of essential membrane components and complex secondary metabolites. While direct experimental data on this specific molecule remains limited, a robust understanding of its role can be constructed by examining homologous pathways. The biosynthetic framework, representative quantitative data, and experimental protocols outlined in this guide provide a solid foundation for future research. Further investigation into the specific enzymes that synthesize and metabolize this compound in myxobacteria and other microorganisms will undoubtedly uncover new biochemical mechanisms and open up novel avenues for antibiotic discovery and biotechnological applications.

References

The Enigmatic Intermediate: A Technical Guide to the Discovery and Characterization of trans-7-Methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery and characterization of trans-7-methyloct-2-enoyl-CoA, a novel intermediate in branched-chain fatty acid metabolism. While direct literature on this specific molecule is nascent, this document consolidates established methodologies and analogous data from related trans-2-enoyl-CoA compounds to present a predictive and practical framework for its study. We delve into its likely discovery context, detailed experimental protocols for its characterization, and its putative role in metabolic pathways.

Discovery and Putative Biological Significance

This compound is hypothesized to be an intermediate in the metabolism of branched-chain fatty acids, specifically in the elongation or degradation of fatty acids originating from precursors like isovaleric acid. Its discovery is anticipated in studies focusing on lipid metabolism in organisms with unique fatty acid profiles or in disease states characterized by aberrant fatty acid processing.

The presence of a methyl group at the 7-position suggests a role in pathways distinct from straight-chain fatty acid metabolism, potentially influencing the physical properties of cell membranes or serving as a precursor for specialized lipids. Understanding its metabolism is crucial for elucidating novel biochemical pathways and identifying potential therapeutic targets in metabolic disorders.

Physicochemical and Spectroscopic Characterization

The initial characterization of a novel metabolite like this compound involves a combination of chromatographic and spectroscopic techniques to determine its structure and properties.

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
PropertyPredicted Value
Molecular Formula C30H50N7O17P3S
Molecular Weight 905.7 g/mol
Monoisotopic Mass 905.2197 g/mol
Predicted 1H-NMR Signals corresponding to the vinyl protons of the trans double bond (δ 6.0-7.0 ppm), the methyl protons of the branched chain (δ 0.8-1.0 ppm), and the characteristic protons of the CoA moiety.
Predicted 13C-NMR Resonances for the thioester carbonyl (δ ~190-200 ppm), the α,β-unsaturated carbons (δ ~130-150 ppm), and the carbons of the pantetheine (B1680023) and adenosine (B11128) portions of CoA.
UV-Vis λmax ~260 nm (adenine ring of CoA), ~232 nm (thioester)
Mass Spectrometry (ESI-MS) [M+H]+ at m/z 906.2, [M-H]- at m/z 904.2

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound is essential for obtaining a standard for analytical and enzymatic studies.

Protocol: Synthesis via Mixed Anhydride (B1165640) Method

  • Activation of 7-Methyloct-2-enoic Acid:

    • Dissolve 7-methyloct-2-enoic acid in anhydrous tetrahydrofuran (B95107) (THF).

    • Add N-methylmorpholine as a base.

    • Cool the solution to -15°C.

    • Add isobutyl chloroformate dropwise to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (free acid) in a buffered aqueous solution (e.g., sodium bicarbonate, pH 8.0).

    • Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at 4°C for 4-6 hours.

  • Purification:

    • Purify the resulting this compound using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column.

    • Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) for elution.

    • Monitor the elution at 260 nm.

    • Lyophilize the collected fractions to obtain the pure product.

Enzymatic Assays

The metabolic fate of this compound can be investigated using enzymatic assays with purified enzymes or cell extracts.

Protocol: Assay for trans-2-Enoyl-CoA Reductase Activity

This assay measures the activity of trans-2-enoyl-CoA reductase (TECR), an enzyme expected to act on this compound in the fatty acid elongation pathway.[1]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Add NADPH to a final concentration of 150 µM.

    • Add a known amount of purified TECR or mitochondrial extract.

  • Initiation of Reaction:

    • Initiate the reaction by adding this compound as the substrate to a final concentration of 50 µM.

  • Monitoring the Reaction:

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • The rate of the reaction can be calculated using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Table 2: Kinetic Parameters of Enzymes Acting on trans-2-Enoyl-CoA Substrates

This table presents known kinetic data for enzymes that likely interact with this compound, providing a baseline for comparative studies.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source
trans-2-Enoyl-CoA Reductase (Euglena gracilis)Crotonyl-CoA68Not Reported[2]
trans-2-Enoyl-CoA Reductase (Euglena gracilis)trans-2-Hexenoyl-CoA91Not Reported[2]
Enoyl-CoA Hydratase (Rat Liver)Crotonyl-CoA257500Engel et al.

Metabolic Pathways and Systemic Role

This compound is a likely participant in several key metabolic pathways. The following diagrams illustrate its putative roles.

Fatty Acid Elongation Cycle

This pathway illustrates the incorporation of two-carbon units to elongate a fatty acyl-CoA chain. This compound would be an intermediate in the elongation of a branched-chain fatty acid.

Fatty_Acid_Elongation Acyl_CoA Branched-Chain Acyl-CoA (n carbons) Ketoacyl_CoA 3-Ketoacyl-CoA (n+2 carbons) Acyl_CoA->Ketoacyl_CoA Condensation (Elongase) Malonyl_CoA Malonyl-CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (n+2 carbons) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (3-Ketoacyl-CoA Reductase) NADPH -> NADP+ Enoyl_CoA This compound (n+2 carbons) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (3-Hydroxyacyl-CoA Dehydratase) Elongated_Acyl_CoA Elongated Acyl-CoA (n+2 carbons) Enoyl_CoA->Elongated_Acyl_CoA Reduction (trans-2-Enoyl-CoA Reductase) NADPH -> NADP+

Caption: The fatty acid elongation cycle involving a branched-chain acyl-CoA.

Beta-Oxidation of Unsaturated Fatty Acids

In the case of degradation of certain polyunsaturated fatty acids, an isomerase may be required to convert a cis or trans double bond at an odd-numbered carbon to the trans-2 position, forming an intermediate like this compound that can then enter the main beta-oxidation pathway.

Beta_Oxidation_Unsaturated Unsaturated_Acyl_CoA Unsaturated Acyl-CoA (cis-Δ3 or trans-Δ3) Trans2_Enoyl_CoA This compound Unsaturated_Acyl_CoA->Trans2_Enoyl_CoA Isomerization (Enoyl-CoA Isomerase) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Trans2_Enoyl_CoA->Hydroxyacyl_CoA Hydration (Enoyl-CoA Hydratase) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation (3-Hydroxyacyl-CoA Dehydrogenase) NAD+ -> NADH Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolysis (Thiolase) Acetyl_CoA Acetyl-CoA

Caption: The role of an enoyl-CoA isomerase in preparing an unsaturated fatty acid for beta-oxidation.

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological samples is critical for understanding its metabolic flux. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.

GC-MS Analysis of the Corresponding Fatty Acid

For GC-MS, the acyl-CoA is typically hydrolyzed to the free fatty acid and then derivatized to a volatile ester (e.g., a methyl ester).

Protocol: Sample Preparation for GC-MS

  • Hydrolysis:

    • Treat the sample containing this compound with a strong base (e.g., 1 M KOH in methanol) at 60°C for 1 hour to hydrolyze the thioester bond.

  • Esterification:

    • Acidify the solution and extract the free fatty acid (7-methyloct-2-enoic acid) with an organic solvent (e.g., hexane).

    • Evaporate the solvent and derivatize the fatty acid to its methyl ester using a reagent such as BF3-methanol or by preparing fatty acid methyl esters (FAMEs).

  • GC-MS Analysis:

    • Analyze the resulting FAMEs by GC-MS. A highly polar capillary column is recommended for separating geometric isomers of unsaturated fatty acids.[3]

Table 3: GC-MS Parameters for the Analysis of 7-Methyloct-2-enoic Acid Methyl Ester
ParameterRecommended Setting
Column Highly polar capillary column (e.g., 100% poly(biscyanopropyl siloxane))
Injection Mode Splitless
Oven Program Initial temp: 60°C, hold for 2 min. Ramp to 200°C at 10°C/min. Ramp to 280°C at 25°C/min, hold for 5 min.[4]
Mass Spectrometer Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification
LC-MS/MS for Direct Quantification

LC-MS/MS allows for the direct measurement of the intact acyl-CoA, offering higher specificity.

Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Extract acyl-CoAs from tissues or cells using a suitable method, such as solid-phase extraction.

  • LC Separation:

    • Separate the acyl-CoAs on a C18 reverse-phase column using a gradient of acetonitrile in an aqueous solution containing a weak acid (e.g., formic acid).

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive mode.

    • Monitor for the specific precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode.

Conclusion and Future Directions

This compound represents a potentially important, yet understudied, metabolite at the crossroads of branched-chain fatty acid metabolism. The methodologies and predictive data presented in this guide provide a robust framework for its definitive identification, characterization, and the elucidation of its biological function. Future research should focus on the isolation and characterization of the enzymes that produce and metabolize this compound, as well as its quantification in various physiological and pathological states. Such studies will undoubtedly shed new light on the complexity of lipid metabolism and may reveal novel targets for therapeutic intervention in metabolic diseases.

References

The elusive natural occurrence of trans-7-methyloct-2-enoyl-CoA: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the inferred metabolic landscape of a branched-chain fatty acyl-CoA intermediate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its likely biosynthesis, catabolism, and methods for investigation.

While direct evidence for the natural occurrence of trans-7-methyloct-2-enoyl-CoA remains scarce in scientific literature, its existence can be confidently inferred as a key intermediate in the metabolism of 7-methyloctanoic acid. This technical guide consolidates the current understanding of branched-chain fatty acid metabolism to provide a robust framework for investigating this elusive molecule.

Introduction: The significance of branched-chain fatty acids

Branched-chain fatty acids (BCFAs) are important components of lipids in various organisms, playing roles in membrane fluidity, cell signaling, and as precursors for other bioactive molecules. 7-methyloctanoic acid is a known branched-chain fatty acid found in certain bacteria and fungi. Its metabolism is presumed to follow the general principles of fatty acid degradation, specifically the β-oxidation pathway. It is within this pathway that this compound is expected to be formed.

Hypothesized metabolic pathways involving this compound

The metabolic journey of 7-methyloctanoic acid to and from its trans-2-enoyl-CoA derivative involves several key enzymatic steps.

Biosynthesis of 7-methyloctanoic acid

The biosynthesis of 7-methyloctanoic acid often starts from the branched-chain amino acid leucine (B10760876). Through a series of enzymatic reactions, leucine is converted to isovaleryl-CoA, which can then serve as a primer for fatty acid synthesis, ultimately leading to the formation of 7-methyloctanoic acid.

Biosynthesis_of_7_methyloctanoic_acid Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate BCAT isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->isovaleryl_CoA BCKDH fatty_acid_synthesis Fatty Acid Synthase (FAS) isovaleryl_CoA->fatty_acid_synthesis methyloctanoyl_ACP 7-Methyloctanoyl-ACP fatty_acid_synthesis->methyloctanoyl_ACP methyloctanoic_acid 7-Methyloctanoic Acid methyloctanoyl_ACP->methyloctanoic_acid Thioesterase Beta_oxidation_of_7_methyloctanoyl_CoA cluster_activation Activation cluster_beta_oxidation β-Oxidation Cycle 7-Methyloctanoic Acid 7-Methyloctanoic Acid 7-Methyloctanoyl-CoA 7-Methyloctanoyl-CoA 7-Methyloctanoic Acid->7-Methyloctanoyl-CoA Acyl-CoA Synthetase This compound This compound 7-Methyloctanoyl-CoA->this compound Acyl-CoA Dehydrogenase 3-Hydroxy-7-methyloctanoyl-CoA 3-Hydroxy-7-methyloctanoyl-CoA This compound->3-Hydroxy-7-methyloctanoyl-CoA Enoyl-CoA Hydratase 3-Keto-7-methyloctanoyl-CoA 3-Keto-7-methyloctanoyl-CoA 3-Hydroxy-7-methyloctanoyl-CoA->3-Keto-7-methyloctanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 5-Methylhexanoyl-CoA 5-Methylhexanoyl-CoA 3-Keto-7-methyloctanoyl-CoA->5-Methylhexanoyl-CoA β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Keto-7-methyloctanoyl-CoA->Acetyl-CoA Further Cycles Further Cycles 5-Methylhexanoyl-CoA->Further Cycles Experimental_Workflow start Bacterial Culture quench Metabolic Quenching (Cold TCA) start->quench extract Acyl-CoA Extraction (SPE) quench->extract analyze LC-MS/MS Analysis extract->analyze data Data Processing and Quantification analyze->data

The Pivotal Role of Branched-Chain Fatty Acid Metabolism in Streptomyces Secondary Metabolite Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptomyces species are prolific producers of a vast array of secondary metabolites, including many clinically important antibiotics. The biosynthesis of these complex molecules is intricately linked to primary metabolic pathways, particularly fatty acid synthesis. This technical guide delves into the critical role of branched-chain fatty acid (BCFA) metabolism in providing precursors for polyketide antibiotics. While direct detailed studies on "trans-7-methyloct-2-enoyl-CoA" in Streptomyces are not extensively documented in publicly available literature, this document outlines the established principles of BCFA biosynthesis and its regulatory interface with secondary metabolism, providing a robust framework for understanding the likely context and significance of such a molecule. We present a synthesis of current knowledge, detailed experimental approaches for the analysis of key metabolic intermediates, and visual representations of the underlying biochemical pathways to support further research and drug development endeavors.

Introduction: The Intersection of Primary and Secondary Metabolism

The production of complex polyketide antibiotics by Streptomyces is a resource-intensive process that relies on a steady supply of precursor molecules from primary metabolism. Fatty acid biosynthesis, which generates the acyl-CoA building blocks for both cell membrane lipids and polyketides, is a key nexus in this metabolic interplay.[1][2][3] In particular, the biosynthesis of BCFAs provides a diverse pool of starter and extender units for polyketide synthases (PKSs), thereby contributing to the vast structural diversity of antibiotics.[4][5][6] Understanding the pathways that generate these precursors and the regulatory mechanisms that govern their flux is paramount for the rational engineering of Streptomyces strains for enhanced antibiotic production and the discovery of novel bioactive compounds.

Biosynthesis of Branched-Chain Fatty Acids in Streptomyces

Streptomyces species utilize a type II fatty acid synthase (FAS) system, where individual enzymes catalyze each step of the fatty acid elongation cycle.[7] The initiation of BCFA synthesis is a key distinguishing feature of these bacteria and is primarily dependent on the availability of branched-chain acyl-CoA primers.[6][8]

Generation of Branched-Chain Acyl-CoA Primers

The primary sources for branched-chain acyl-CoA primers are the catabolic pathways of the branched-chain amino acids: valine, leucine, and isoleucine. A branched-chain α-keto acid dehydrogenase (BKD) complex catalyzes the oxidative decarboxylation of the α-keto acids derived from these amino acids to produce isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, respectively.[6][9] These short, branched-chain acyl-CoAs serve as the initial building blocks for the synthesis of odd- and even-numbered iso- and anteiso-BFCAs.[4]

The Role of 3-Ketoacyl-ACP Synthase III (FabH)

The enzyme 3-ketoacyl-acyl carrier protein (ACP) synthase III, or FabH, is the key enzyme that initiates fatty acid synthesis by catalyzing the condensation of an acyl-CoA primer with malonyl-ACP.[8][10] In Streptomyces, FabH exhibits a broad substrate specificity, efficiently utilizing both straight-chain (e.g., acetyl-CoA) and branched-chain acyl-CoA primers.[6][8] This promiscuity is a critical determinant of the final fatty acid profile of the cell, which is typically rich in BCFAs.[8]

Elongation and the Formation of 7-Methyloctanoyl-CoA

Following the initial condensation reaction by FabH, the growing acyl chain undergoes iterative cycles of reduction, dehydration, and a second reduction, with each cycle adding two carbon units from malonyl-CoA. In the context of "this compound", the saturated precursor would be 7-methyloctanoyl-CoA. The biosynthesis of this molecule would likely be initiated from isovaleryl-CoA (derived from leucine), followed by three rounds of elongation. The "trans-2-enoyl-CoA" moiety represents an intermediate in either the final step of fatty acid synthesis (the fourth reaction in the elongation cycle) or the first step of β-oxidation.

The following diagram illustrates the proposed biosynthetic pathway for 7-methyloctanoyl-CoA, the saturated precursor to the molecule of interest.

BCFASynthesis Leucine Leucine alphaKeto α-Ketoisocaproate Leucine->alphaKeto Transamination IsovalerylCoA Isovaleryl-CoA alphaKeto->IsovalerylCoA BKD complex FabH FabH IsovalerylCoA->FabH MalonylCoA Malonyl-CoA MalonylCoA->FabH ElongationCycle1 Elongation Cycle 1 (+ Malonyl-CoA) FabH->ElongationCycle1 Condensation C7_Acyl_ACP 5-Methylhexanoyl-ACP ElongationCycle1->C7_Acyl_ACP ElongationCycle2 Elongation Cycle 2 (+ Malonyl-CoA) C7_Acyl_ACP->ElongationCycle2 C9_Acyl_ACP 7-Methyloctanoyl-ACP ElongationCycle2->C9_Acyl_ACP Thioesterase Thioesterase C9_Acyl_ACP->Thioesterase C9_Acyl_CoA 7-Methyloctanoyl-CoA Thioesterase->C9_Acyl_CoA Dehydrogenase Acyl-CoA Dehydrogenase C9_Acyl_CoA->Dehydrogenase TransEnoylCoA This compound Dehydrogenase->TransEnoylCoA

Caption: Proposed biosynthetic pathway for this compound.

Regulatory Link Between Fatty Acid Metabolism and Antibiotic Production

The metabolic flux through the fatty acid biosynthesis pathway is tightly regulated and directly impacts the production of polyketide antibiotics. The availability of specific acyl-CoA precursors can be a limiting factor for the initiation and elongation of polyketide chains.

Precursor Supply for Polyketide Synthases

Polyketide synthases (PKSs) utilize acyl-CoAs as starter units and malonyl-CoA or its derivatives (e.g., methylmalonyl-CoA, ethylmalonyl-CoA) as extender units.[2][3] The pool of acyl-CoAs generated by the FAS pathway, including both straight-chain and branched-chain variants, provides the initial building blocks for PKSs.[1] Therefore, the substrate specificity of the loading domain of a PKS module plays a crucial role in determining which fatty acyl-CoA is selected as a starter unit, thereby influencing the final structure of the antibiotic.

Global and Pathway-Specific Regulation

The expression of genes involved in both fatty acid synthesis and antibiotic production is often coordinately regulated by global regulators that respond to nutritional cues and cellular stress.[11] Additionally, some intermediates and end-products of antibiotic biosynthetic pathways can act as signaling molecules, feeding back to regulate their own synthesis or cross-regulating other metabolic pathways.[11] The size of the acyl-CoA pool itself has been shown to be associated with antibiotic-synthesizing ability in some Streptomyces species.[12]

The following diagram illustrates the regulatory interplay between fatty acid metabolism and polyketide biosynthesis.

Regulation Nutrients Nutritional Signals (Carbon, Nitrogen, Phosphate) GlobalRegulators Global Regulators Nutrients->GlobalRegulators influence BCFA_Pathway Branched-Chain Fatty Acid Biosynthesis (FAS) GlobalRegulators->BCFA_Pathway regulate PKS_Pathway Polyketide Antibiotic Biosynthesis (PKS) GlobalRegulators->PKS_Pathway regulate BCFA_CoAs Branched-Chain Acyl-CoAs BCFA_Pathway->BCFA_CoAs produces BCFA_CoAs->PKS_Pathway precursors for Membrane Cell Membrane Lipids BCFA_CoAs->Membrane precursors for Antibiotic Antibiotic PKS_Pathway->Antibiotic produces Antibiotic->PKS_Pathway feedback regulation

Caption: Regulatory links between fatty acid metabolism and antibiotic production.

Experimental Protocols for Acyl-CoA Analysis in Streptomyces

The quantitative analysis of acyl-CoA thioesters in bacterial cultures is essential for understanding metabolic fluxes and the regulation of biosynthetic pathways. While a specific protocol for "this compound" is not available, the following general methodology for the extraction and analysis of acyl-CoAs from Streptomyces using liquid chromatography-mass spectrometry (LC-MS) provides a robust starting point.

Extraction of Acyl-CoAs from Streptomyces Mycelium

This protocol is adapted from established methods for acyl-CoA extraction from actinomycetes.[13][14]

Materials:

Procedure:

  • Harvest approximately 10 mL of Streptomyces culture by centrifugation (e.g., 3,500 x g for 10 minutes at 4°C).

  • Quick-freeze the cell pellet in liquid nitrogen and store at -80°C until extraction.

  • To the frozen pellet, add zirconia/silica beads and 1 mL of ice-cold monopotassium phosphate buffer.

  • Disrupt the cells using a bead beater or grinder at a low temperature. Perform multiple cycles with cooling on ice in between.

  • Add 500 µL of pre-cooled isopropanol and perform another round of cell disruption.

  • Add 1 mL of pre-cooled acetonitrile and 60 µL of saturated ammonium sulfate solution, followed by a final round of disruption.

  • Incubate the mixture on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Transfer the supernatant to a new tube and lyophilize to dryness.

  • Store the lyophilized extract at -80°C.

  • For analysis, resuspend the extract in a suitable volume (e.g., 200 µL) of 50% methanol, vortex, and sonicate briefly.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C and transfer the supernatant for LC-MS analysis.

LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (HRMS) such as an Orbitrap or Q-TOF

Chromatographic Conditions (Example):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar acyl-CoAs (e.g., SeQuant ZIC-pHILIC).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 15 mM ammonium bicarbonate, pH 8.5)

  • Gradient: A gradient from high organic to high aqueous is typically used to elute the polar acyl-CoAs.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 25 - 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for acyl-CoAs.

  • Scan Mode: Full scan MS for initial detection and targeted MS/MS (or parallel reaction monitoring, PRM) for quantification and confirmation.

  • Precursor Ion: The [M-H]⁻ ion of the target acyl-CoA.

  • Characteristic Fragment Ions: Look for the characteristic fragments of the CoA moiety, such as m/z 408.01 and 426.02.

The following workflow diagram summarizes the experimental approach for acyl-CoA analysis.

AcylCoA_Workflow Culture Streptomyces Culture Harvest Harvest Mycelium (Centrifugation) Culture->Harvest Extraction Acyl-CoA Extraction (Bead Beating, Solvent Precipitation) Harvest->Extraction Lyophilize Lyophilization Extraction->Lyophilize Resuspend Resuspend in 50% Methanol Lyophilize->Resuspend LCMS LC-MS/MS Analysis (HILIC, ESI-) Resuspend->LCMS DataAnalysis Data Analysis (Quantification, Identification) LCMS->DataAnalysis

Caption: Experimental workflow for the analysis of acyl-CoAs in Streptomyces.

Quantitative Data on Acyl-CoA Pools

While specific quantitative data for "this compound" in Streptomyces is not available in the reviewed literature, studies on related actinomycetes provide insights into the typical abundance of various acyl-CoA species. The following table summarizes representative data on acyl-CoA pool sizes in Mycobacterium smegmatis, a related actinomycete, to provide a general reference. It is important to note that these values can vary significantly based on the species, strain, growth conditions, and developmental stage.

Acyl-CoA SpeciesIntracellular Concentration (pmol/mg dry weight) - Representative Values
Acetyl-CoA100 - 500
Propionyl-CoA50 - 200
Malonyl-CoA20 - 100
Palmitoyl-CoA (C16:0)10 - 50
Stearoyl-CoA (C18:0)5 - 25
Note: Data are illustrative and compiled from general knowledge of actinomycete metabolism. Actual values should be determined experimentally for the specific Streptomyces strain and conditions of interest.

Conclusion and Future Directions

The biosynthesis of branched-chain fatty acids is a cornerstone of Streptomyces physiology, providing essential components for cellular membranes and a rich source of precursors for the production of valuable secondary metabolites. While the specific molecule "this compound" is not prominently featured in current literature, its chemical structure strongly suggests a role as an intermediate in the biosynthesis or degradation of a C9 branched-chain fatty acid.

Future research in this area should focus on:

  • Metabolomic Profiling: Comprehensive, untargeted metabolomic studies of various Streptomyces species under different growth and antibiotic production conditions are needed to identify and quantify novel acyl-CoA species, including "this compound".

  • Enzyme Characterization: The biochemical characterization of the acyl-CoA dehydrogenases and other enzymes involved in the final steps of BCFA synthesis and modification will be crucial to fully elucidate the pathways leading to molecules like "this compound".

  • Flux Analysis: Stable isotope labeling studies can be employed to trace the flow of carbon from primary metabolites, such as branched-chain amino acids, through the BCFA and polyketide biosynthetic pathways, providing quantitative insights into metabolic regulation.

By continuing to unravel the intricate connections between primary and secondary metabolism in Streptomyces, the scientific community can unlock new strategies for antibiotic discovery and the enhanced production of these life-saving compounds.

References

An In-depth Technical Guide on the Theoretical Pathways Involving "trans-7-methyloct-2-enoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical metabolic pathways involving trans-7-methyloct-2-enoyl-CoA, a key intermediate in the degradation of the branched-chain fatty acid, 7-methyloctanoic acid. Due to the presence of a methyl group, the metabolism of this fatty acid deviates from the canonical beta-oxidation pathway of straight-chain fatty acids, presenting unique enzymatic challenges and potential targets for therapeutic intervention. This document outlines the proposed metabolic route, details the enzymatic steps, presents available kinetic data for homologous reactions, and provides detailed experimental protocols for the in-vitro study of this pathway. The included visualizations of the metabolic pathway and experimental workflows offer a clear and concise reference for researchers in the fields of biochemistry, metabolic disorders, and drug development.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of the human diet and are also synthesized endogenously. Their metabolism is crucial for maintaining cellular homeostasis, and defects in their degradation pathways can lead to severe metabolic disorders. 7-methyloctanoic acid is a nine-carbon saturated fatty acid with a methyl group at the seventh carbon. Its metabolism is predicted to proceed via the mitochondrial beta-oxidation pathway. However, the methyl branch introduces steric hindrance that may affect the efficiency of the enzymatic reactions. The intermediate, this compound, is a critical molecule in this pathway, and understanding its formation and subsequent conversion is essential for elucidating the complete metabolic fate of 7-methyloctanoic acid.

Theoretical Metabolic Pathway of 7-Methyloctanoic Acid

The degradation of 7-methyloctanoic acid is hypothesized to occur through a modified beta-oxidation pathway. Unlike fatty acids with methyl branches at the beta-carbon which often require an initial alpha-oxidation step, the gamma-position of the methyl group in 7-methyloctanoic acid allows for the initiation of beta-oxidation.

Activation of 7-Methyloctanoic Acid

Prior to entering the beta-oxidation spiral, 7-methyloctanoic acid must be activated to its coenzyme A (CoA) thioester. This reaction is catalyzed by an acyl-CoA synthetase (ACS) in an ATP-dependent manner.

Reaction: 7-methyloctanoic acid + CoA + ATP → 7-methyloctanoyl-CoA + AMP + PPi

Beta-Oxidation of 7-Methyloctanoyl-CoA

Once activated, 7-methyloctanoyl-CoA is proposed to undergo a cycle of beta-oxidation.

  • Step 1: Dehydrogenation by Acyl-CoA Dehydrogenase (ACAD) An ACAD introduces a double bond between the alpha and beta carbons (C2 and C3) of 7-methyloctanoyl-CoA, forming this compound. The enzyme's specificity for branched-chain substrates is a critical factor. Short/branched-chain acyl-CoA dehydrogenase (ACADSB) is a likely candidate for this step, as it is known to act on short branched-chain acyl-CoAs.[1]

  • Step 2: Hydration by Enoyl-CoA Hydratase (ECH) ECH catalyzes the hydration of the double bond in this compound to form L-3-hydroxy-7-methyloctanoyl-CoA. The rigidity of the active site of ECH is crucial for the stereospecific addition of water.[2]

  • Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase (HADH) HADH oxidizes the hydroxyl group of L-3-hydroxy-7-methyloctanoyl-CoA to a keto group, yielding 3-keto-7-methyloctanoyl-CoA. Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) has a preference for short-chain methyl-branched acyl-CoAs and is a probable enzyme for this reaction.[3]

  • Step 4: Thiolytic Cleavage by Thiolase A thiolase enzyme cleaves 3-keto-7-methyloctanoyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA, which in this case would be 5-methylhexanoyl-CoA. This shortened branched-chain acyl-CoA can then undergo further rounds of beta-oxidation.

The overall products of the first round of beta-oxidation of 7-methyloctanoyl-CoA are one molecule of acetyl-CoA, one molecule of FADH₂, one molecule of NADH, and 5-methylhexanoyl-CoA.

Quantitative Data

Enzyme FamilySubstrate AnalogueKm (µM)Vmax (U/mg)Organism/Source
Acyl-CoA Dehydrogenase (ACADSB)(S)-2-methylbutyryl-CoA~5-20Not specifiedHuman
Enoyl-CoA Hydratase (Crotonase)Crotonyl-CoA (C4)~20-100HighRat Liver
3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)3-hydroxy-2-methylbutyryl-CoA~10-50Not specifiedHuman
ThiolaseAcetoacetyl-CoA (C4)~5-30HighVarious

Note: The provided data are estimates based on literature for analogous substrates and should be experimentally verified for the specific intermediates of 7-methyloctanoic acid metabolism.

Experimental Protocols

In Vitro Beta-Oxidation of 7-Methyloctanoyl-CoA

This protocol describes a method to reconstitute the beta-oxidation of 7-methyloctanoyl-CoA in vitro using purified enzymes.

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (e.g., ACADSB)

  • Purified recombinant enoyl-CoA hydratase (crotonase)

  • Purified recombinant 3-hydroxyacyl-CoA dehydrogenase (e.g., SCHAD)

  • Purified recombinant thiolase

  • 7-methyloctanoyl-CoA (substrate)

  • Cofactors: FAD, NAD+, Coenzyme A

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, FAD, NAD+, and Coenzyme A at optimized concentrations.

  • Add the four purified enzymes to the reaction mixture.

  • Initiate the reaction by adding 7-methyloctanoyl-CoA.

  • Incubate the reaction at 37°C.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence of intermediates and products (this compound, L-3-hydroxy-7-methyloctanoyl-CoA, 3-keto-7-methyloctanoyl-CoA, 5-methylhexanoyl-CoA, and acetyl-CoA) using LC-MS/MS.

Analysis of Acyl-CoA Esters by LC-MS/MS

This protocol outlines a general method for the quantification of acyl-CoA esters, including the intermediates of 7-methyloctanoyl-CoA beta-oxidation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA intermediate should be determined using authentic standards or predicted based on their chemical structures.

Sample Preparation:

  • Protein precipitation of the reaction mixture with acetonitrile.

  • Evaporation of the supernatant to dryness under a stream of nitrogen.

  • Reconstitution of the residue in a suitable solvent (e.g., 50% methanol).

  • Injection onto the LC-MS/MS system.

Quantification:

  • Generate calibration curves using synthetic standards of each acyl-CoA intermediate of interest.

  • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) to correct for matrix effects and variations in sample processing.

Visualizations

Metabolic_Pathway_of_7_Methyloctanoic_Acid cluster_activation Activation (Cytosol/Mitochondria) cluster_beta_oxidation Beta-Oxidation (Mitochondrial Matrix) 7-Methyloctanoic_Acid 7-Methyloctanoic Acid 7-Methyloctanoyl_CoA 7-Methyloctanoyl-CoA 7-Methyloctanoic_Acid->7-Methyloctanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) trans_7_Methyloct_2_enoyl_CoA This compound 7-Methyloctanoyl_CoA->trans_7_Methyloct_2_enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxy_7_methyloctanoyl_CoA L-3-Hydroxy-7-methyloctanoyl-CoA trans_7_Methyloct_2_enoyl_CoA->L_3_Hydroxy_7_methyloctanoyl_CoA Enoyl-CoA Hydratase (H2O) 3_Keto_7_methyloctanoyl_CoA 3-Keto-7-methyloctanoyl-CoA L_3_Hydroxy_7_methyloctanoyl_CoA->3_Keto_7_methyloctanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) 5_Methylhexanoyl_CoA 5-Methylhexanoyl-CoA 3_Keto_7_methyloctanoyl_CoA->5_Methylhexanoyl_CoA Thiolase (CoA) Acetyl_CoA Acetyl-CoA 3_Keto_7_methyloctanoyl_CoA->Acetyl_CoA

Caption: Proposed metabolic pathway for the degradation of 7-methyloctanoic acid.

Experimental_Workflow cluster_reaction In Vitro Beta-Oxidation Assay cluster_analysis LC-MS/MS Analysis Reaction_Setup Reaction Setup: - Purified Enzymes - 7-Methyloctanoyl-CoA - Cofactors Incubation Incubation at 37°C Reaction_Setup->Incubation Time_Points Aliquots at Time Points Incubation->Time_Points Quenching Reaction Quenching (Acetonitrile) Time_Points->Quenching Protein_Precipitation Protein Precipitation Quenching->Protein_Precipitation Extraction_and_Concentration Supernatant Extraction & Concentration Protein_Precipitation->Extraction_and_Concentration LC_Separation LC Separation (C18 Column) Extraction_and_Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for the in vitro study of 7-methyloctanoyl-CoA beta-oxidation.

Conclusion

The theoretical pathways involving this compound provide a framework for understanding the metabolism of the branched-chain fatty acid 7-methyloctanoic acid. While the general steps of beta-oxidation are likely conserved, the substrate specificity and kinetic parameters of the involved enzymes for these branched-chain intermediates require experimental validation. The protocols and analytical methods outlined in this guide offer a starting point for researchers to investigate this pathway in detail. A thorough understanding of the metabolism of branched-chain fatty acids is essential for the diagnosis and development of therapeutic strategies for related metabolic disorders. Further research in this area will be critical to elucidate the precise enzymatic mechanisms and regulatory controls governing the degradation of this class of fatty acids.

References

Methodological & Application

Application Notes & Protocols for the Detection of trans-7-methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-7-methyloct-2-enoyl-CoA is an unsaturated acyl-coenzyme A (acyl-CoA) molecule that may play a role in various metabolic pathways. As an intermediate in fatty acid metabolism or biosynthesis, the ability to accurately detect and quantify this molecule is crucial for understanding its physiological and pathological significance. This document provides detailed application notes and proposed protocols for the analytical detection of this compound. It should be noted that as of the last update, specific validated methods for this particular analyte are not widely published. Therefore, the following protocols are based on established methods for structurally similar short- to medium-chain unsaturated acyl-CoAs and represent a robust starting point for method development and validation. The primary recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. An alternative enzymatic approach is also discussed.

I. Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of acyl-CoAs due to its ability to separate complex mixtures and provide specific detection based on mass-to-charge ratios.

a. Principle

Samples containing this compound are first subjected to an extraction procedure to isolate the acyl-CoAs. The extract is then injected into a liquid chromatography system, where the analyte is separated from other molecules based on its physicochemical properties. The eluent from the chromatograph is then introduced into a mass spectrometer. The analyte is ionized, and the precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification.

b. Proposed Workflow

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Biological Sample (Cells, Tissue) sp2 Quenching (e.g., Liquid Nitrogen) sp1->sp2 lc Reversed-Phase LC Separation sp3 Extraction (e.g., Acetonitrile/Methanol/Water) sp2->sp3 sp4 Purification (Optional) (Solid Phase Extraction) sp3->sp4 sp4->lc ms1 Electrospray Ionization (ESI) lc->ms1 dp1 Peak Integration ms2 Tandem Mass Spectrometry (MRM/SRM) ms1->ms2 ms2->dp1 dp2 Quantification (Standard Curve) dp1->dp2

Caption: Proposed workflow for the analysis of this compound using LC-MS/MS.

c. Experimental Protocol

1. Sample Preparation and Extraction [1][2][3]

  • Cell Culture:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) to the cell plate.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

    • Collect the supernatant for analysis.

  • Tissue Samples:

    • Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

    • Homogenize the frozen tissue in an ice-cold extraction buffer (e.g., 2-propanol, 50 mM KH2PO4, pH 7.2).

    • Perform subsequent extraction steps, which may include washing with petroleum ether to remove neutral lipids.[2]

    • Centrifuge to pellet the debris and collect the supernatant containing the acyl-CoAs.

2. LC-MS/MS Analysis [4][5][6]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is recommended (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B. The exact gradient should be optimized to achieve good separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • Precursor Ion (Q1): The theoretical m/z of the [M+H]+ ion for this compound should be calculated and used.

    • Product Ion (Q3): A characteristic fragment ion should be selected for quantification. For acyl-CoAs, a common neutral loss of 507 Da is often observed.[4][7]

    • Collision Energy: Optimize to maximize the signal of the product ion.

d. Quantitative Data and Performance Characteristics

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method, based on similar assays for other acyl-CoAs.[4]

ParameterTarget ValueDescription
Linearity (r²) > 0.99The correlation coefficient of the calibration curve.
Limit of Detection (LOD) Analyte-dependentThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) Analyte-dependentThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Intra-run Precision (%CV) < 15%The precision of measurements within the same analytical run.
Inter-run Precision (%CV) < 15%The precision of measurements across different analytical runs.
Accuracy (% Recovery) 85-115%The closeness of the measured value to the true value.
Enzymatic Assay

An alternative or complementary approach is an enzymatic assay, which can be useful for high-throughput screening.

a. Principle

This method is based on the enzymatic conversion of 2-trans-enoyl-CoA to a detectable product.[8] For instance, enoyl-CoA hydratase can convert the substrate to 3-hydroxyacyl-CoA, which is then oxidized by 3-hydroxyacyl-CoA dehydrogenase, leading to the production of NADH. The resulting NADH can be measured fluorometrically.

b. Experimental Protocol [8]

  • Extract acyl-CoAs from the sample as described in the LC-MS/MS protocol.

  • Prepare a reaction mixture containing:

    • The sample extract.

    • Enoyl-CoA hydratase.

    • 3-hydroxyacyl-CoA dehydrogenase.

    • NAD+.

  • Incubate the reaction mixture to allow for the enzymatic reactions to proceed.

  • Measure the fluorescence of the produced NADH (excitation ~340 nm, emission ~460 nm).

  • Quantify the amount of this compound by comparing the fluorescence signal to a standard curve prepared with a known concentration of a similar 2-trans-enoyl-CoA.

c. Quantitative Data and Performance Characteristics

ParameterTarget ValueDescription
Detection Limit Picomole levelThe assay should be sensitive enough to detect low levels of the analyte.[8]
Linear Range To be determinedThe range of concentrations over which the assay is linear.
Specificity ModerateThe assay may detect other 2-trans-enoyl-CoAs; specificity depends on the enzymes used.

II. Metabolic Pathway Context

This compound is likely an intermediate in the beta-oxidation of branched-chain fatty acids or in the biosynthesis of specific lipids. The diagram below illustrates a generalized pathway for fatty acid beta-oxidation, where a similar enoyl-CoA intermediate would be processed.

Beta_Oxidation_Pathway fatty_acid Branched-Chain Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa Branched-Chain Acyl-CoA acyl_coa_synthetase->acyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase acyl_coa->acyl_coa_dehydrogenase enoyl_coa This compound (or similar enoyl-CoA) acyl_coa_dehydrogenase->enoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase enoyl_coa->enoyl_coa_hydratase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa propionyl_coa Propionyl-CoA thiolase->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle propionyl_coa->tca_cycle

Caption: Generalized beta-oxidation pathway for a branched-chain fatty acid.

III. Concluding Remarks

The analytical methods outlined in this document provide a comprehensive framework for the detection and quantification of this compound. While LC-MS/MS offers the highest degree of specificity and sensitivity, enzymatic assays can serve as a valuable tool for rapid screening. It is imperative that any chosen method is rigorously validated to ensure data accuracy and reliability, which is essential for advancing research and drug development efforts related to the metabolic pathways involving this molecule.

References

Application Note: HPLC Analysis of trans-7-methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-7-methyloct-2-enoyl-CoA is an intermediate in the metabolism of various branched-chain fatty acids. Accurate quantification of this and other acyl-CoA thioesters is crucial for studying lipid metabolism and its associated pathologies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the analysis of these compounds. This application note provides a detailed protocol for the separation and quantification of this compound using reverse-phase HPLC.

Principle

The method employs reverse-phase HPLC to separate acyl-CoA compounds based on their hydrophobicity. A C18 stationary phase is used with a gradient elution of a buffered aqueous mobile phase and an organic modifier (acetonitrile or methanol). The acyl-CoA molecules are retained on the column and then eluted as the concentration of the organic solvent increases. Detection is achieved by monitoring the UV absorbance of the adenine (B156593) ring of the Coenzyme A moiety at approximately 260 nm.[1][2][3] Quantification is performed by comparing the peak area of the analyte to that of a standard curve prepared with a known concentration of a suitable acyl-CoA standard.

I. Experimental Protocols

A. Sample Preparation

The extraction of acyl-CoAs from biological samples is a critical step due to their low abundance and susceptibility to degradation.[4][5] The following is a general protocol that can be adapted for various sample types such as cell cultures or tissues.

Reagents for Sample Preparation:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Perchloric Acid (PCA) or 0.6% Formic Acid in deionized water[6]

  • Acetonitrile, HPLC grade

  • Internal Standard (e.g., Heptadecanoyl-CoA)[2]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or anion-exchange)[2]

Protocol for Cultured Cells:

  • Rinse adherent cells twice with ice-cold PBS.

  • Scrape the cells in the presence of ice-cold PBS and transfer to a centrifuge tube.[6]

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.[6]

  • Discard the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[6]

  • Add 270 µL of acetonitrile, vortex thoroughly, and sonicate to ensure homogeneity.[6]

  • Centrifuge at high speed (e.g., 21,000 x g) for 5 minutes to pellet proteins.

  • Transfer the supernatant to a new tube for HPLC analysis or further purification by SPE.

Protocol for Tissue Samples:

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

  • Homogenize the frozen tissue in a pre-chilled homogenizer with an ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 7.2, with an internal standard).[2]

  • Add 2-propanol and homogenize again.[2]

  • Add saturated ammonium (B1175870) sulfate (B86663) and acetonitrile, then vortex for 5 minutes.[2]

  • Centrifuge at approximately 2,000 x g for 5 minutes.[2]

  • Collect the upper aqueous phase containing the acyl-CoAs.[2]

  • The extract can be further purified using SPE cartridges to remove interfering substances.[2]

B. HPLC Analysis

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 100 mm, 2.6 µm particle size).[7]

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Standard: this compound (if available) or a structurally similar acyl-CoA standard.

HPLC Conditions:

ParameterValue
Column C18 Reverse-Phase, 4.6 x 100 mm, 2.6 µm
Mobile Phase A 75 mM KH2PO4, pH 4.9
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 35°C
Detection UV at 260 nm
Injection Volume 10 - 20 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.056.044.0
80.050.050.0
81.00.0100.0
85.00.0100.0
86.056.044.0
95.056.044.0

Note: This gradient is a starting point based on methods for similar compounds and may require optimization for baseline separation of this compound from other cellular components.[2]

II. Data Presentation

Table 1: Retention Times of Acyl-CoA Standards

CompoundExpected Retention Time (min)
Coenzyme A (Free)~ 5.0
Acetyl-CoA (C2)~ 14.8
Propionyl-CoA (C3)(Shorter than C4)
Butyryl-CoA (C4)(Shorter than C8)
Octanoyl-CoA (C8)(Reference)
This compound(To be determined)
Palmitoyl-CoA (C16)(Longer than C8)

Note: Retention times are highly dependent on the specific HPLC system and conditions and should be determined experimentally.

Table 2: Quantitative Analysis of a Sample

Sample IDPeak AreaConcentration (µM)
Standard 11500001.0
Standard 22950002.0
Standard 37400005.0
Standard 4149000010.0
Sample 14500003.04
Sample 26200004.19

Note: Concentration is calculated based on the linear regression of the standard curve.

III. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample (Cells or Tissue) extraction Extraction with Acid/Organic Solvent sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (Optional Purification) supernatant->spe final_extract Final Extract spe->final_extract injection Inject into HPLC final_extract->injection separation Reverse-Phase C18 Column Gradient Elution detection UV Detection at 260 nm chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Standard Curve integration->quantification results Final Concentration quantification->results

Caption: Experimental workflow for HPLC analysis of acyl-CoAs.

logical_relationship cluster_principle Principle of Separation hydrophobicity Analyte Hydrophobicity retention Differential Retention hydrophobicity->retention stationary_phase Non-polar C18 Stationary Phase stationary_phase->retention mobile_phase Polar Mobile Phase elution Gradient Elution mobile_phase->elution retention->elution

Caption: Principle of reverse-phase HPLC separation.

References

Application Note: Analysis of trans-7-methyloct-2-enoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of signaling molecules. The analysis of specific acyl-CoA species like trans-7-methyloct-2-enoyl-CoA is essential for understanding their roles in cellular processes and for the development of therapeutics targeting these pathways. This document outlines a detailed protocol for the extraction, separation, and detection of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of acyl-CoA compounds.[1][2][3][4]

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound.[2][3] Biological samples are first processed to extract the acyl-CoA thioesters. The extract is then subjected to reverse-phase liquid chromatography to separate the analyte of interest from other cellular components. The separated analyte is subsequently ionized using electrospray ionization (ESI) and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by monitoring a specific precursor-to-product ion transition for this compound.

Experimental Protocols

1. Sample Preparation (Acyl-CoA Extraction)

  • Objective: To efficiently extract acyl-CoAs from biological matrices while minimizing degradation.

  • Materials:

    • Pre-chilled extraction solvent: 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA) in water.[3]

    • Internal Standard (IS) solution: A stock solution of a suitable stable isotope-labeled acyl-CoA (e.g., [¹³C₃]-propionyl-CoA) of known concentration.

    • Microcentrifuge tubes.

    • Homogenizer or sonicator.

    • Centrifuge capable of reaching 16,000 x g at 4°C.

  • Protocol:

    • For cultured cells (e.g., HEK 293FT), aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For tissue samples, weigh approximately 20-40 mg of frozen tissue and keep it on dry ice.[5]

    • Add 200 µL of ice-cold extraction solvent to the cell pellet or tissue sample.

    • Spike the sample with the internal standard solution to the desired final concentration.

    • Homogenize the sample on ice using a homogenizer or sonicator.

    • Incubate the homogenate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge the sample at 16,000 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new, clean microcentrifuge tube.

    • The extracted sample is now ready for LC-MS/MS analysis. For long-term storage, samples should be kept at -80°C.

2. Liquid Chromatography (LC)

  • Objective: To achieve chromatographic separation of this compound from other acyl-CoAs and matrix components.

  • Instrumentation and Materials:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Reverse-phase C18 column (e.g., Phenomenex Kinetex, 2.6 µm, 2.1 mm x 150 mm).[3]

    • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[5]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[5]

  • Protocol:

    • Set the column oven temperature to 40°C.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject 5-10 µL of the extracted sample onto the column.

    • Perform a gradient elution as described in the table below.

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.020.4
2.020.4
10.0950.4
12.0950.4
12.120.4
15.020.4

3. Mass Spectrometry (MS)

  • Objective: To detect and quantify this compound using tandem mass spectrometry.

  • Instrumentation:

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Protocol:

    • Operate the ESI source in positive ionization mode.

    • Optimize the source parameters (e.g., spray voltage, capillary temperature, gas flows) for maximum signal intensity of acyl-CoAs.

    • Set the mass spectrometer to operate in MRM mode.

    • Define the MRM transitions for this compound and the internal standard.

Data Presentation

Predicted MRM Transitions for this compound

The molecular formula of this compound is C₃₀H₅₀N₇O₁₇P₃S. The monoisotopic mass is calculated to be 921.2200 Da. For mass spectrometry, the protonated molecule [M+H]⁺ will be observed.

Acyl-CoAs exhibit a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety (507.003 Da) and the formation of a product ion corresponding to the 4'-phosphopantetheine-acyl portion.[6][7][8] Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) moiety with a mass of 428.037 Da.[8][9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound922.2273 [M+H]⁺415.2243To be optimizedCorresponds to [M+H - 507]⁺
This compound922.2273 [M+H]⁺428.0370To be optimizedCommon fragment for all acyl-CoAs
Internal Standard (e.g., [¹³C₃]-propionyl-CoA)856.1662 [M+H]⁺349.1632To be optimizedCorresponds to [M+H - 507]⁺

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (TCA/SSA) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation Reverse-Phase LC Separation supernatant->lc_separation Injection esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization ms_detection Tandem MS Detection (MRM) esi_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 922.2273 fragment1 [M+H - 507]⁺ m/z = 415.2243 precursor->fragment1 Neutral Loss of 507 Da fragment2 Adenosine Diphosphate Fragment m/z = 428.0370 precursor->fragment2 Fragmentation

References

Application Notes and Protocols for the Purification of trans-7-methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-7-methyloct-2-enoyl-CoA is a long-chain fatty acyl-coenzyme A (acyl-CoA) intermediate. Acyl-CoAs are crucial molecules in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The accurate study of the enzymes and pathways involving these molecules necessitates highly purified substrates. This document provides a detailed protocol for the purification of this compound, based on established methods for the purification of long-chain acyl-CoAs. The protocol employs a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) to achieve high purity.

Data Presentation

The purification of long-chain acyl-CoAs can be highly efficient. The following table summarizes representative quantitative data from established protocols for similar compounds, which can be expected for the purification of this compound.

ParameterMethodTypical ValueReference
Extraction RecoverySolid-Phase Extraction70-80%[1]
Overall RecoveryExtraction and SPE83-90%[2]
PurityHPLC>95%Assumed based on methodology
Detection LimitHPLC with UV detectionPicomole to Nanomole range[3]
Detection LimitHPLC with fluorescence detection (after derivatization)As low as 6 femtomoles[3][4]

Experimental Protocols

This protocol is adapted from established methods for the purification of long-chain acyl-CoAs and may require optimization for this compound.

Materials
  • Crude synthetic reaction mixture or biological extract containing this compound

  • Potassium phosphate (B84403) buffer (100 mM, pH 4.9)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Methanol (B129727), HPLC grade

  • Formic acid

  • Ammonium (B1175870) hydroxide

  • Weak anion exchange solid-phase extraction (SPE) columns

  • C18 reversed-phase HPLC column

  • HPLC system with a UV detector

Protocol 1: Solid-Phase Extraction (SPE) for Initial Purification

This step is designed to remove salts, unreacted starting materials, and other impurities from the crude sample.

  • Sample Preparation:

    • If starting from a synthetic reaction, quench the reaction and remove any organic solvents under reduced pressure. Resuspend the residue in 1 mL of 100 mM potassium phosphate buffer (pH 4.9).

    • For biological samples, homogenize the tissue in ice-cold 100 mM potassium phosphate buffer (pH 4.9).[1] Centrifuge to pellet cellular debris and collect the supernatant.

  • SPE Column Conditioning:

    • Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of deionized water.[5]

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid to remove unbound impurities.[5]

    • Follow with a wash of 2.4 mL of methanol to remove non-polar impurities.[5]

  • Elution:

    • Elute the acyl-CoA fraction with two successive applications of 2.4 mL of 2% ammonium hydroxide, followed by 2.4 mL of 5% ammonium hydroxide.[5] Collect the eluate.

  • Drying:

    • Dry the collected eluate under a stream of nitrogen gas at room temperature.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Final Purification

This step separates the target acyl-CoA from closely related impurities.

  • Sample Preparation:

    • Resuspend the dried sample from the SPE step in a small volume (e.g., 200 µL) of the initial HPLC mobile phase (see below).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9[1]

    • Mobile Phase B: Acetonitrile[1]

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B (return to initial conditions)

      • 35-40 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm[1]

    • Injection Volume: 20-100 µL

  • Fraction Collection:

    • Monitor the chromatogram and collect the peak corresponding to this compound. The retention time will need to be determined using a standard or by mass spectrometry analysis of the collected fractions.

  • Post-Purification Processing:

    • Immediately freeze the collected fractions in liquid nitrogen and lyophilize to remove the mobile phase.

    • Store the purified this compound at -80°C to prevent degradation.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Purification cluster_final_product Final Product start Crude Sample (Synthetic or Biological) resuspend Resuspend in Buffer start->resuspend load_sample Load Sample resuspend->load_sample condition_spe Condition SPE Column (Methanol, Water) condition_spe->load_sample wash_spe Wash Column (Formic Acid, Methanol) load_sample->wash_spe elute_spe Elute Acyl-CoA (Ammonium Hydroxide) wash_spe->elute_spe dry_spe Dry Eluate elute_spe->dry_spe resuspend_hplc Resuspend for HPLC dry_spe->resuspend_hplc inject_hplc Inject onto C18 Column resuspend_hplc->inject_hplc separate_hplc Gradient Elution inject_hplc->separate_hplc detect_hplc UV Detection (260 nm) separate_hplc->detect_hplc collect_fractions Collect Fractions detect_hplc->collect_fractions lyophilize Lyophilize collect_fractions->lyophilize final_product Purified this compound lyophilize->final_product

Caption: Experimental workflow for the purification of this compound.

Relevant Metabolic Pathway: Fatty Acid β-Oxidation

trans-2-enoyl-CoA molecules are key intermediates in the β-oxidation of fatty acids. The following diagram illustrates a single cycle of this pathway.

beta_oxidation acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA (Cn) acyl_coa->enoyl_coa enzyme1 Acyl-CoA Dehydrogenase acyl_coa->enzyme1 hydroxyacyl_coa L-β-Hydroxyacyl-CoA (Cn) enoyl_coa->hydroxyacyl_coa enzyme2 Enoyl-CoA Hydratase enoyl_coa->enzyme2 ketoacyl_coa β-Ketoacyl-CoA (Cn) hydroxyacyl_coa->ketoacyl_coa enzyme3 L-β-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->enzyme3 short_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->short_acyl_coa enzyme4 β-Ketoacyl-CoA Thiolase ketoacyl_coa->enzyme4 acetyl_coa Acetyl-CoA enzyme1->enoyl_coa fadh2 FADH2 enzyme1->fadh2 enzyme2->hydroxyacyl_coa enzyme3->ketoacyl_coa nadh NADH + H+ enzyme3->nadh enzyme4->short_acyl_coa enzyme4->acetyl_coa fad FAD fad->enzyme1 nad NAD+ nad->enzyme3 coa CoA-SH coa->enzyme4 h2o H2O h2o->enzyme2

References

Application Notes and Protocols for Enzymatic Assays Using trans-7-Methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for enzymatic assays utilizing trans-7-methyloct-2-enoyl-CoA as a substrate. This substrate is a synthetic analog of naturally occurring fatty acyl-CoAs and is a valuable tool for studying enzymes involved in fatty acid metabolism, particularly those in the β-oxidation and fatty acid elongation pathways. The protocols provided herein are designed to be adaptable for high-throughput screening and detailed kinetic analysis of enzymes such as enoyl-CoA hydratase and trans-2-enoyl-CoA reductase.

Introduction

This compound is an unsaturated fatty acyl-coenzyme A derivative. Due to its structural similarity to endogenous acyl-CoAs, it can serve as a substrate for several key enzymes involved in lipid metabolism. The presence of a methyl group at the 7-position provides a unique structural feature that can be useful for structure-activity relationship (SAR) studies and for probing the active site of acyl-CoA processing enzymes.

The primary enzymes that are expected to metabolize this compound are:

  • Enoyl-CoA Hydratase (ECH) : This enzyme catalyzes the hydration of the trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA, a crucial step in the fatty acid β-oxidation pathway.[1]

  • trans-2-Enoyl-CoA Reductase (TECR) : This enzyme catalyzes the NADPH-dependent reduction of trans-2-enoyl-CoA to the corresponding saturated acyl-CoA, which is the final reductive step in the fatty acid elongation cycle.[2]

The following sections provide detailed protocols for assaying the activity of these two enzymes using this compound.

Data Presentation: Enzyme Kinetic Parameters

The following tables summarize hypothetical, yet representative, kinetic data for enoyl-CoA hydratase and trans-2-enoyl-CoA reductase with this compound. This data is provided as a reference for expected values and for comparison with experimentally determined parameters.

Table 1: Kinetic Parameters for Enoyl-CoA Hydratase with this compound

ParameterValueUnits
Km50µM
Vmax120µmol/min/mg
kcat150s-1
kcat/Km3.0 x 106M-1s-1

Table 2: Kinetic Parameters for trans-2-Enoyl-CoA Reductase with this compound

ParameterValueUnits
Km (this compound)25µM
Km (NADPH)40µM
Vmax80µmol/min/mg
kcat100s-1
kcat/Km4.0 x 106M-1s-1

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol measures the hydration of the double bond in this compound by monitoring the decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.

Materials:

  • Purified enoyl-CoA hydratase

  • This compound stock solution (10 mM in water)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 263 nm

Procedure:

  • Prepare a reaction mixture by adding the following to each well of the 96-well plate:

    • 180 µL of Assay Buffer

    • 10 µL of various concentrations of this compound (to achieve final concentrations ranging from 5 to 200 µM)

  • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of a pre-diluted solution of enoyl-CoA hydratase (e.g., 10 µg/mL final concentration).

  • Immediately start monitoring the decrease in absorbance at 263 nm every 15 seconds for 5-10 minutes.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient for the enoyl-CoA thioester bond (ε263 ≈ 6,700 M-1cm-1).

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Spectrophotometric Assay for trans-2-Enoyl-CoA Reductase Activity

This protocol measures the oxidation of NADPH to NADP+, which accompanies the reduction of this compound. The reaction is monitored by the decrease in absorbance at 340 nm, the absorbance maximum for NADPH.

Materials:

  • Purified trans-2-enoyl-CoA reductase

  • This compound stock solution (10 mM in water)

  • NADPH stock solution (10 mM in water)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 6.5

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture by adding the following to each well of the 96-well plate:

    • 160 µL of Assay Buffer

    • 10 µL of NADPH stock solution (to achieve a final concentration of 200 µM)

    • 10 µL of various concentrations of this compound (to achieve final concentrations ranging from 2.5 to 100 µM)

  • Pre-incubate the plate at the desired assay temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of a pre-diluted solution of trans-2-enoyl-CoA reductase (e.g., 5 µg/mL final concentration).

  • Immediately start monitoring the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient for NADPH (ε340 = 6,220 M-1cm-1).

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: HPLC-Based Assay for Product Formation

For a more direct and sensitive measurement, HPLC can be used to separate and quantify the substrate and product. This is particularly useful for complex reaction mixtures or when spectrophotometric interference is a concern.

Materials:

  • Enzyme and substrate as described in the protocols above.

  • Quenching solution: 10% Acetic Acid

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.0

  • Mobile Phase B: Methanol

  • UV detector set to 260 nm

Procedure:

  • Perform the enzymatic reaction as described in Protocol 1 or 2 in a larger volume (e.g., 200 µL).

  • At various time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture and immediately add it to an equal volume of Quenching Solution to stop the reaction.

  • Centrifuge the quenched samples at high speed for 10 minutes to pellet any precipitated protein.

  • Inject a known volume (e.g., 20 µL) of the supernatant onto the C18 column.

  • Elute the compounds using a gradient of Mobile Phase B (e.g., 10% to 90% over 20 minutes).

  • Monitor the elution profile at 260 nm. The substrate, this compound, and the product (L-3-hydroxy-7-methyloctanoyl-CoA or 7-methyloctanoyl-CoA) will have distinct retention times.

  • Quantify the peak areas of the substrate and product by comparing them to a standard curve of known concentrations.

  • Calculate the reaction rate from the change in product concentration over time.

Mandatory Visualizations

Signaling Pathway: Fatty Acid β-Oxidation

fatty_acid_beta_oxidation Acyl_CoA Acyl-CoA (n carbons) Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (ECH) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Substrate This compound Product L-3-Hydroxy-7-methyloctanoyl-CoA Substrate->Product ECH

Caption: Role of Enoyl-CoA Hydratase in β-Oxidation.

Experimental Workflow: Spectrophotometric Enzyme Assay

spectrophotometric_assay_workflow Prepare_Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Reaction_Setup Add Buffer and Substrate to Microplate Wells Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at Assay Temperature Reaction_Setup->Pre_incubation Initiate_Reaction Add Enzyme to Initiate Reaction Pre_incubation->Initiate_Reaction Data_Acquisition Monitor Absorbance Change Over Time (263nm or 340nm) Initiate_Reaction->Data_Acquisition Data_Analysis Calculate Initial Velocity (V₀) Data_Acquisition->Data_Analysis Kinetic_Analysis Plot V₀ vs. [Substrate] and Fit to Michaelis-Menten Data_Analysis->Kinetic_Analysis

Caption: Workflow for Spectrophotometric Enzyme Assays.

Logical Relationship: Enzyme Action on Substrate

enzyme_substrate_interaction cluster_ech Enoyl-CoA Hydratase (ECH) Pathway cluster_tecr trans-2-Enoyl-CoA Reductase (TECR) Pathway Substrate This compound ECH Enoyl-CoA Hydratase Substrate->ECH TECR trans-2-Enoyl-CoA Reductase Substrate->TECR Product_ECH L-3-Hydroxy-7-methyloctanoyl-CoA ECH->Product_ECH Hydration Product_TECR 7-Methyloctanoyl-CoA TECR->Product_TECR Reduction (NADPH-dependent)

Caption: Enzymatic conversion of the substrate.

References

Application Notes and Protocols for Studying the Metabolism of trans-7-methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-7-methyloct-2-enoyl-CoA is a branched-chain monounsaturated fatty acyl-CoA. Understanding its metabolic fate is crucial for elucidating its physiological roles and its potential as a biomarker or therapeutic target in various metabolic diseases. These application notes provide a comprehensive guide to the experimental design for studying the metabolism of this compound, including detailed protocols for in vitro, cell-based, and in vivo studies.

Putative Metabolic Pathway

Based on established principles of fatty acid metabolism, this compound is likely metabolized via the mitochondrial β-oxidation pathway. However, its branched-chain nature suggests that the standard pathway may be modified. The initial step likely involves the action of a trans-2-enoyl-CoA reductase or an enoyl-CoA hydratase. Subsequent rounds of β-oxidation would proceed until a branch point is reached, which may require the action of specific isomerases or other modifying enzymes.

cluster_Mitochondrion Mitochondrial Matrix A This compound B 3-hydroxy-7-methyloctanoyl-CoA A->B Enoyl-CoA Hydratase C 3-keto-7-methyloctanoyl-CoA B->C 3-Hydroxyacyl-CoA Dehydrogenase D 5-methylhexanoyl-CoA + Acetyl-CoA C->D β-ketothiolase E Further β-oxidation D->E cluster_Workflow In Vitro Assay Workflow A Prepare Reaction Mix (Enzyme, Buffer, Cofactors) B Add Substrate (this compound) A->B C Incubate at 37°C B->C D Quench Reaction (Acetonitrile) C->D E Centrifuge D->E F Analyze Supernatant by LC-MS/MS E->F cluster_Workflow Cell-Based Isotope Tracing Workflow A Culture Cells B Supplement with Labeled 7-methyloctanoic acid A->B C Incubate B->C D Harvest Cells C->D E Metabolite Extraction D->E F Mass Spectrometry Analysis E->F

Application Notes and Protocols for the Extraction of trans-7-methyloct-2-enoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are crucial intermediates in cellular metabolism, participating in fatty acid metabolism, energy generation, and the biosynthesis of complex lipids.[1] The accurate measurement of cellular acyl-CoA pools is vital for understanding metabolic regulation in various physiological and pathological conditions, including metabolic diseases and cancer.[1] trans-7-methyloct-2-enoyl-CoA is a specific medium-chain acyl-CoA that plays a role in fatty acid elongation. The inherent instability and low abundance of acyl-CoAs present significant analytical challenges, necessitating robust extraction protocols to ensure high recovery and sample stability for downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[1][2]

This document provides a comprehensive protocol for the extraction of acyl-CoAs from cultured mammalian cells, which can be adapted for the specific analysis of this compound. The presented methodology is a synthesis of established protocols designed to yield high-quality samples for metabolomic studies.

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This provides a comparative overview of acyl-CoA pool sizes, although data for this compound is not specifically available and would require experimental determination.[1]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[1]MCF7 (pmol/mg protein)[1]RAW264.7 (pmol/mg protein)[1]
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~3
C18:1-CoA-~5~2
C18:2-CoA-~1~0.5
C20:4-CoA-~0.5~0.2

Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[1]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (LC-MS grade)

  • 2-propanol (LC-MS grade)

  • Internal Standard (e.g., Heptadecanoyl-CoA) solution in methanol

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.[1]

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • Cell Lysis and Extraction:

    • Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard to the cell pellet or plate.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[1]

    • For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[1]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute.

  • Protein Precipitation:

    • Incubate the lysate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[1]

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability. A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is a common choice.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

For samples with low abundance of acyl-CoAs or high levels of interfering substances, an additional purification step using SPE is recommended.[3][4]

Materials:

  • Anion-exchange SPE columns

  • SPE vacuum manifold

  • Solvents for column conditioning, washing, and elution (e.g., methanol, acetonitrile, water, ammonium hydroxide)

Procedure:

  • Column Conditioning: Condition the anion-exchange SPE column according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution.

  • Sample Loading: Load the reconstituted cell extract onto the conditioned SPE column.

  • Washing: Wash the column with a series of solvents to remove unbound contaminants. The wash solvents should be of insufficient ionic strength or organic composition to elute the bound acyl-CoAs.

  • Elution: Elute the acyl-CoAs from the column using a solvent with a higher ionic strength or pH, such as methanol containing ammonium hydroxide.

  • Drying and Reconstitution: Dry the eluted fraction and reconstitute in the appropriate solvent for LC-MS analysis as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Extraction cluster_2 Sample Preparation for Analysis Harvesting Cell Harvesting & Washing (Adherent or Suspension) Lysis Cell Lysis in Cold Methanol + Internal Standard Harvesting->Lysis Precipitation Protein Precipitation (-20°C, 30 min) Lysis->Precipitation Centrifugation Centrifugation (15,000 x g, 10 min, 4°C) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying (Vacuum or Nitrogen) Supernatant->Drying Reconstitution Reconstitution in LC-MS Buffer Drying->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS

Caption: Workflow for the extraction of acyl-CoAs from cultured cells.

Fatty Acid Elongation Pathway

G Acyl-CoA (Cn) Acyl-CoA (Cn) 3-ketoacyl-CoA (Cn+2) 3-ketoacyl-CoA (Cn+2) Acyl-CoA (Cn)->3-ketoacyl-CoA (Cn+2) Condensation Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-ketoacyl-CoA (Cn+2) 3-hydroxyacyl-CoA (Cn+2) 3-hydroxyacyl-CoA (Cn+2) 3-ketoacyl-CoA (Cn+2)->3-hydroxyacyl-CoA (Cn+2) Reduction trans-2-enoyl-CoA (Cn+2) trans-2-enoyl-CoA (Cn+2) 3-hydroxyacyl-CoA (Cn+2)->trans-2-enoyl-CoA (Cn+2) Dehydration Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-enoyl-CoA (Cn+2)->Acyl-CoA (Cn+2) Reduction

Caption: The fatty acid elongation cycle, a key metabolic pathway involving trans-2-enoyl-CoA intermediates.

References

Application Notes and Protocols for Tracing trans-7-methyloct-2-enoyl-CoA with Labeled Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, from influencing membrane fluidity in bacteria to modulating metabolic and immune responses in mammals.[1][2] Understanding the synthesis and metabolism of specific BCFAs is crucial for elucidating their physiological functions and their potential as therapeutic targets. This document provides detailed application notes and protocols for tracing the metabolic fate of trans-7-methyloct-2-enoyl-CoA, a key intermediate in the metabolism of 7-methyloctanoic acid, using stable isotope labeling.

Stable isotope tracing, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to track the incorporation of labeled precursors into downstream metabolites, providing quantitative insights into metabolic fluxes and pathway dynamics.[3] These methods allow for the direct measurement of biosynthesis, remodeling, and degradation of biomolecules.[4] This guide will cover the synthesis of an isotopically labeled precursor, its introduction into a biological system, and the subsequent analysis to trace its metabolic journey.

Metabolic Pathway of 7-methyloctanoic Acid

The metabolism of 7-methyloctanoic acid is expected to follow the general pathway of fatty acid β-oxidation, with specific enzymes that accommodate its branched-chain structure. The initial activation to 7-methyloctanoyl-CoA is followed by a dehydrogenation step to form this compound. This reaction is catalyzed by an acyl-CoA dehydrogenase (ACAD). Given the substrate's structure, a short/branched-chain acyl-CoA dehydrogenase (ACADSB) is the likely enzyme involved.[4][5]

The subsequent steps of β-oxidation would involve hydration by enoyl-CoA hydratase, further dehydrogenation, and finally thiolytic cleavage to release acetyl-CoA and a shorter branched-chain acyl-CoA. Tracing this pathway can reveal the rate of its metabolism and its contribution to the acetyl-CoA pool.

BCFAMetabolism cluster_0 Mitochondrial Matrix Labeled_7_methyloctanoic_acid Labeled 7-methyloctanoic acid Labeled_7_methyloctanoyl_CoA Labeled 7-methyloctanoyl-CoA Labeled_7_methyloctanoic_acid->Labeled_7_methyloctanoyl_CoA Acyl-CoA Synthetase trans_7_methyloct_2_enoyl_CoA This compound Labeled_7_methyloctanoyl_CoA->trans_7_methyloct_2_enoyl_CoA Acyl-CoA Dehydrogenase (e.g., ACADSB) 3_hydroxy_7_methyloctanoyl_CoA 3-Hydroxy-7-methyloctanoyl-CoA trans_7_methyloct_2_enoyl_CoA->3_hydroxy_7_methyloctanoyl_CoA Enoyl-CoA Hydratase 3_keto_7_methyloctanoyl_CoA 3-Keto-7-methyloctanoyl-CoA 3_hydroxy_7_methyloctanoyl_CoA->3_keto_7_methyloctanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Labeled Acetyl-CoA 3_keto_7_methyloctanoyl_CoA->Acetyl_CoA Thiolase Shorter_BCFA_CoA Shorter Branched-chain Acyl-CoA 3_keto_7_methyloctanoyl_CoA->Shorter_BCFA_CoA Thiolase TCA_Cycle TCA Cycle Metabolites (Labeled) Acetyl_CoA->TCA_Cycle Entry into TCA Cycle

Caption: Proposed metabolic pathway of labeled 7-methyloctanoic acid.

Experimental Protocols

Protocol 1: Synthesis of [1-¹³C]-7-methyloctanoic acid

This protocol describes a general method for the synthesis of a carboxyl-labeled fatty acid using a Grignard reaction with ¹³CO₂, which can be adapted for 7-methyloctanoic acid.

Materials:

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings.

    • Dissolve 1-bromo-6-methylheptane in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reaction.

    • Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • Cool the Grignard reagent in an ice bath.

    • Introduce [¹³C]-carbon dioxide gas into the reaction mixture through a gas inlet tube, ensuring good stirring. The reaction is exothermic and will result in the formation of a solid magnesium carboxylate salt.

  • Hydrolysis and Extraction:

    • After the carbonation is complete, slowly add dilute HCl to the reaction mixture to hydrolyze the magnesium salt and protonate the carboxylic acid.

    • Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with water and brine.

    • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude [1-¹³C]-7-methyloctanoic acid.

  • Purification:

    • Purify the crude product by distillation or column chromatography on silica (B1680970) gel.

Data Presentation: Expected Yield and Purity

ParameterExpected Value
Yield 70-85%
Isotopic Purity >98% ¹³C at C-1
Chemical Purity >95% (by GC-MS)
Protocol 2: In Vitro Enzymatic Synthesis and Tracing of Labeled this compound

This protocol outlines an in vitro assay to generate labeled this compound and can be used to study the kinetics of the responsible acyl-CoA dehydrogenase.

Materials:

  • [1-¹³C]-7-methyloctanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase

  • Recombinant short/branched-chain acyl-CoA dehydrogenase (ACADSB)

  • FAD

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

  • LC-MS/MS system

Procedure:

  • Synthesis of Labeled 7-methyloctanoyl-CoA:

    • In a reaction tube, combine the reaction buffer, [1-¹³C]-7-methyloctanoic acid, CoA, ATP, and acyl-CoA synthetase.

    • Incubate at 37°C for 1-2 hours to allow for the formation of [1-¹³C]-7-methyloctanoyl-CoA.

  • Dehydrogenation Reaction:

    • To the reaction mixture containing the newly synthesized labeled acyl-CoA, add FAD and the recombinant ACADSB enzyme.

    • Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in the aliquots by adding an equal volume of ice-cold acetonitrile.

  • LC-MS/MS Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS.

    • Monitor the disappearance of the labeled 7-methyloctanoyl-CoA and the appearance of the labeled this compound.

Data Presentation: LC-MS/MS Transition Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
[1-¹³C]-7-methyloctanoyl-CoACalculated based on structureCharacteristic fragments
[1-¹³C]-trans-7-methyloct-2-enoyl-CoACalculated based on structureCharacteristic fragments

Note: The exact m/z values will depend on the specific labeled precursor used and the charge state of the ions.

ExperimentalWorkflow cluster_synthesis Synthesis of Labeled Precursor cluster_tracing In Vitro Tracing Experiment Start 1-bromo-6-methylheptane + Mg + ¹³CO₂ Grignard Grignard Reaction Start->Grignard Carbonation Carbonation with ¹³CO₂ Grignard->Carbonation Hydrolysis Acid Hydrolysis Carbonation->Hydrolysis Purification Purification Hydrolysis->Purification Labeled_Acid [1-¹³C]-7-methyloctanoic acid Purification->Labeled_Acid AcylCoA_Synth [1-¹³C]-7-methyloctanoyl-CoA Labeled_Acid->AcylCoA_Synth Acyl-CoA Synthetase + CoA, ATP Dehydrogenation Formation of Labeled This compound AcylCoA_Synth->Dehydrogenation ACADSB + FAD LCMS LC-MS/MS Analysis Dehydrogenation->LCMS Time-course sampling

Caption: Experimental workflow for synthesis and in vitro tracing.

Protocol 3: Cell Culture-Based Isotope Tracing

This protocol provides a general framework for tracing the metabolism of labeled 7-methyloctanoic acid in a cell culture system.

Materials:

  • Cell line of interest (e.g., hepatocytes, adipocytes)

  • Appropriate cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • [1-¹³C]-7-methyloctanoic acid complexed to bovine serum albumin (BSA)

  • Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Prepare the labeling medium by supplementing the base medium with dFBS and the labeled 7-methyloctanoic acid-BSA complex.

    • Replace the normal growth medium with the labeling medium and incubate for a defined period (e.g., a time course of 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent mixture (e.g., 80:20 methanol:water).

    • Scrape the cells, collect the extract, and centrifuge to pellet cell debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant containing the metabolites by LC-MS/MS.

    • Monitor for the labeled precursor and its downstream metabolites, such as labeled acetyl-CoA and TCA cycle intermediates.

Data Presentation: Isotopic Enrichment Analysis

MetaboliteTime Point% Labeled
7-methyloctanoyl-CoA1 hrExample: 95%
Acetyl-CoA4 hrExample: 10%
Citrate12 hrExample: 5%

Data Analysis and Interpretation

The analysis of mass spectrometry data will involve identifying and quantifying the isotopologues of the target metabolites. The mass shift corresponding to the incorporated stable isotope will confirm the metabolic conversion. The fractional contribution of the labeled precursor to a downstream metabolite pool can be calculated by comparing the peak areas of the labeled and unlabeled species.

The fragmentation pattern of branched-chain acyl-CoAs in MS/MS is crucial for their identification. A characteristic neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety is often observed.[2][6] Additionally, specific fragments arising from the cleavage of the branched acyl chain can provide structural confirmation.[7]

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers to initiate stable isotope tracing studies of this compound. By employing these methods, it is possible to gain a deeper understanding of the metabolic pathways involving branched-chain fatty acids, which can have significant implications for basic research and the development of novel therapeutics for metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-7-methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of trans-7-methyloct-2-enoyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for synthesizing this compound?

A1: The synthesis of this compound, a branched-chain α,β-unsaturated acyl-CoA, can be approached through two primary routes: a fully chemical synthesis or a chemo-enzymatic approach. The chemo-enzymatic method is often preferred for its specificity and milder reaction conditions. This typically involves a two-step process:

  • Synthesis of the saturated acyl-CoA precursor: 7-methyloctanoyl-CoA is first synthesized from 7-methyloctanoic acid.

  • Enzymatic dehydrogenation: The saturated acyl-CoA is then converted to the desired trans-2-enoyl-CoA using an acyl-CoA dehydrogenase.[1][2]

Q2: Which acyl-CoA dehydrogenase should I use for the conversion of 7-methyloctanoyl-CoA?

A2: Several acyl-CoA dehydrogenases exhibit broad substrate promiscuity, including activity on branched-chain acyl-CoAs. A putative branched-chain acyl-CoA dehydrogenase from Rhodobacter sphaeroides has been shown to be effective for such conversions.[2] It is recommended to screen a few different dehydrogenases (short-chain, medium-chain, and branched-chain specific) to find the one with the highest activity for your specific substrate.

Q3: What are the expected yields for this type of synthesis?

A3: For chemo-enzymatic synthesis of various CoA-thioesters, including branched and α,β-unsaturated derivatives, yields of 40% or higher have been reported.[1][3] The final yield will depend on the efficiency of both the initial acyl-CoA synthesis and the enzymatic dehydrogenation step.

Q4: How can I purify the final product, this compound?

A4: Purification of acyl-CoAs can be achieved using High-Performance Liquid Chromatography (HPLC). A C-18 column is commonly used with a binary gradient system. For example, a gradient of potassium phosphate (B84403) buffer and acetonitrile (B52724) containing acetic acid can effectively separate acyl-CoAs.[4] Solid-phase extraction (SPE) with an oligonucleotide purification column can also be used as an initial cleanup step to bind and then elute the acyl-CoAs.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of 7-methyloctanoyl-CoA (Step 1) Incomplete activation of 7-methyloctanoic acid.- Ensure activating agents (e.g., carbonyldiimidazole (CDI) or ethylchloroformate) are fresh and used in appropriate molar excess.- Optimize reaction time and temperature for the activation step.[2]
Hydrolysis of the acyl-CoA thioester.- Maintain a slightly alkaline pH (around 8.0-8.5) during the reaction with Coenzyme A.- Keep the reaction temperature low (e.g., on ice) to minimize hydrolysis.
Low conversion to this compound (Step 2) Low enzyme activity.- Verify the activity of your acyl-CoA dehydrogenase with a standard substrate.- Ensure the enzyme is stored correctly and has not lost activity.- Optimize reaction conditions such as pH, temperature, and incubation time for the specific enzyme used.
Substrate inhibition.- Test a range of substrate (7-methyloctanoyl-CoA) concentrations to determine the optimal level and identify any potential substrate inhibition.
Cofactor limitation.- Ensure an adequate supply of the appropriate electron acceptor (e.g., FAD) for the dehydrogenase reaction.
Presence of unreacted 7-methyloctanoyl-CoA in the final product Incomplete enzymatic reaction.- Increase the incubation time for the dehydrogenation step.- Add a fresh aliquot of the acyl-CoA dehydrogenase.
Difficulty in purifying the final product Co-elution of starting material and product.- Optimize the HPLC gradient to improve the separation between the saturated and unsaturated acyl-CoAs. A shallower gradient may be required.[4]
Product degradation during purification.- Work quickly and keep samples cold throughout the purification process.- Use buffers at a pH where the thioester bond is more stable (around pH 4.5-5.0 for storage).

Experimental Protocols

Protocol 1: Synthesis of 7-methyloctanoyl-CoA

This protocol is adapted from the carbonyldiimidazole (CDI) method for acyl-CoA synthesis.[2]

Materials:

  • 7-methyloctanoic acid

  • Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Coenzyme A (CoA) lithium salt

  • Sodium bicarbonate (NaHCO₃) solution (0.5 M)

Procedure:

  • Dissolve 4.2 mg of CDI (0.026 mmol, 4 eq.) in 200 µL of anhydrous THF.

  • Add 7-methyloctanoic acid (0.031 mmol, 4.8 eq.) to the CDI solution and stir at room temperature for 1 hour.

  • In a separate tube, dissolve 5 mg of CoA (0.0064 mmol, 1 eq.) in 50 µL of 0.5 M NaHCO₃ solution.

  • Add the CoA solution to the activated fatty acid mixture.

  • Stir the reaction for 45 minutes at room temperature.

  • Flash freeze the reaction mixture in liquid N₂ and lyophilize overnight.

  • The crude 7-methyloctanoyl-CoA can be used directly for the enzymatic reaction or purified by HPLC.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes a promiscuous acyl-CoA dehydrogenase for the conversion.[2]

Materials:

  • Lyophilized crude 7-methyloctanoyl-CoA

  • Branched-chain acyl-CoA dehydrogenase (or other suitable dehydrogenase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Electron acceptor (e.g., FAD, depending on the enzyme)

Procedure:

  • Dissolve the lyophilized 7-methyloctanoyl-CoA in the reaction buffer.

  • Add the acyl-CoA dehydrogenase to the reaction mixture.

  • If required by the enzyme, add the appropriate electron acceptor.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C).

  • Monitor the reaction progress by HPLC-UV at 260 nm by observing the formation of the product peak and the disappearance of the substrate peak.

  • Once the reaction is complete, the this compound can be purified by HPLC.

Data Presentation

Table 1: Comparison of Acyl-CoA Synthesis Methods

MethodActivating AgentTypical YieldKey AdvantagesKey Disadvantages
Carbonyldiimidazole (CDI) Carbonyldiimidazole≥ 40%[2]One-pot reaction, mild conditions.CDI is moisture sensitive.
Ethylchloroformate Ethylchloroformate≥ 40%[2]Readily available reagents.Requires careful temperature control.
Mixed Anhydride Isobutyl chloroformate75-78%[5]High yields reported for some acyl-CoAs.May require an organic-aqueous solvent mixture.

Table 2: Substrate Promiscuity of Acyl-CoA Dehydrogenases from Rhodobacter sphaeroides [2]

EnzymeSubstrateConversion Rate (%)
Medium-chain acyl-CoA dehydrogenase Butyryl-CoA95
Hexanoyl-CoA98
Octanoyl-CoA90
Short-chain acyl-CoA dehydrogenase Butyryl-CoA85
Isobutyryl-CoA70
Branched-chain acyl-CoA dehydrogenase Isobutyryl-CoA90
Isovaleryl-CoA85

Note: Data is illustrative and based on reported activities for similar substrates. Actual conversion for 7-methyloctanoyl-CoA should be determined experimentally.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 7-methyloctanoyl-CoA cluster_step2 Step 2: Enzymatic Dehydrogenation cluster_purification Purification start 7-methyloctanoic acid activation Activation with CDI start->activation coupling Coupling with Coenzyme A activation->coupling crude_acyl_coa Crude 7-methyloctanoyl-CoA coupling->crude_acyl_coa enzymatic_reaction Acyl-CoA Dehydrogenase crude_acyl_coa->enzymatic_reaction crude_enoyl_coa Crude this compound enzymatic_reaction->crude_enoyl_coa purification HPLC Purification crude_enoyl_coa->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the chemo-enzymatic synthesis of this compound.

troubleshooting_yield start Low Final Yield check_step1 Analyze yield of Step 1 (7-methyloctanoyl-CoA) start->check_step1 low_step1 Low Step 1 Yield check_step1->low_step1 Low good_step1 Acceptable Step 1 Yield check_step1->good_step1 Good troubleshoot_step1 Troubleshoot Step 1: - Check reagent quality - Optimize reaction conditions - Minimize hydrolysis low_step1->troubleshoot_step1 check_step2 Analyze conversion in Step 2 (Dehydrogenation) good_step1->check_step2 low_step2 Low Step 2 Conversion check_step2->low_step2 Low good_step2 High Step 2 Conversion check_step2->good_step2 Good troubleshoot_step2 Troubleshoot Step 2: - Verify enzyme activity - Optimize reaction conditions - Check for substrate inhibition low_step2->troubleshoot_step2 check_purification Assess purification recovery good_step2->check_purification low_recovery Low Recovery check_purification->low_recovery Low troubleshoot_purification Troubleshoot Purification: - Optimize HPLC gradient - Minimize product degradation

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of trans-7-methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of trans-7-methyloct-2-enoyl-CoA. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

Low Yield or Complete Loss of Product

Q1: I am experiencing very low or no yield of this compound after my purification protocol. What are the potential causes and solutions?

A1: Low recovery of acyl-CoAs like this compound is a common issue stemming from their inherent instability and low abundance in biological samples.[1][2] Several factors could be contributing to this problem.

Potential Causes and Solutions:

  • Sample Lysis and Extraction Inefficiency: The initial extraction is a critical step where significant loss can occur.

    • Rapid Quenching: Ensure tissue samples are rapidly quenched in liquid nitrogen and homogenized in cold solutions like perchloric acid or sulfosalicylic acid to minimize enzymatic degradation.[1]

    • Solvent System: Employ an optimized extraction procedure. A common method involves homogenization in a mixture of potassium phosphate (B84403) buffer, isopropanol, and acetonitrile (B52724), followed by centrifugation to separate the acyl-CoAs in the upper phase.[1]

  • Chemical and Enzymatic Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH and temperature.

    • pH Control: Maintain a slightly acidic pH (around 4.9) during extraction and purification to improve stability.[1][2]

    • Temperature: Perform all extraction and purification steps on ice or at 4°C to minimize enzymatic activity and chemical degradation.[1]

  • Adsorption to Labware: The hydrophobic acyl chain can lead to non-specific binding to plasticware and glassware.

    • Use of Appropriate Materials: Utilize low-retention polypropylene (B1209903) tubes and consider pre-treating glassware with a siliconizing agent.

  • Inefficient Chromatographic Separation: The choice of column and elution conditions is crucial for successful purification.

    • Reversed-Phase HPLC: This is a frequently used method for acyl-CoA separation.[1] Use a C18 column with a gradient elution of a buffered organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., potassium phosphate).

    • Internal Standard: The use of an internal standard, such as heptadecanoyl-CoA, is highly recommended to monitor recovery throughout the purification process.[1][2]

Product Degradation

Q2: My purified this compound appears to be degrading upon storage. How can I improve its stability?

A2: The unsaturated nature of this compound makes it prone to oxidation and hydrolysis.[3] Proper storage is critical to maintain its integrity.

Storage Recommendations:

ParameterRecommended ConditionRationale
Temperature -80°CMinimizes chemical and enzymatic degradation.
Solvent Acidified aqueous buffer (e.g., pH 4.0-5.0)Reduces hydrolysis of the thioester bond.
Atmosphere Inert gas (e.g., argon or nitrogen)Prevents oxidation of the double bond.
Aliquoting Store in small, single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to degradation.
Analytical Challenges

Q3: I am having difficulty detecting and quantifying my purified product. What are the recommended analytical techniques?

A3: The low abundance of acyl-CoAs necessitates highly sensitive and selective analytical methods.[1]

Recommended Analytical Methods:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method for the quantification of acyl-CoAs.[2] It allows for the determination of concentration and isotopic enrichment.

  • HPLC with UV Detection: Reversed-phase HPLC with UV detection at approximately 260 nm (for the adenine (B156593) ring of CoA) is a common method for analysis.[1]

  • GC-MS (Gas Chromatography-Mass Spectrometry): While less common for intact acyl-CoAs due to their non-volatile nature, GC-MS can be used to analyze the fatty acid moiety after cleavage from the CoA.[4] This would require a derivatization step.

Frequently Asked Questions (FAQs)

Q4: What is a suitable extraction protocol for this compound from tissue samples?

A4: A widely used method is based on solvent extraction with a phosphate buffer/isopropanol/acetonitrile system.[1]

Detailed Experimental Protocol: Acyl-CoA Extraction

  • Homogenization: Homogenize approximately 40 mg of frozen, powdered tissue in 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4), pH 4.9. Include an internal standard (e.g., 20 ng of heptadecanoyl-CoA).[1][2]

  • Solvent Addition: Add 0.5 mL of a 3:1:1 mixture of acetonitrile:2-propanol:methanol and re-homogenize on ice.[2]

  • Phase Separation: Add 0.25 mL of saturated ammonium (B1175870) sulfate (B86663) and 4.0 mL of acetonitrile. Vortex for 5 minutes.[1]

  • Centrifugation: Centrifuge the mixture at approximately 2,000 x g for 5 minutes.[1]

  • Collection: Carefully collect the upper phase containing the acyl-CoAs.[1]

  • Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9) before proceeding to solid-phase extraction or direct HPLC analysis.[1]

Q5: How can I set up an HPLC method for the purification of this compound?

A5: Reversed-phase HPLC is the method of choice. The following is a general protocol that may require optimization.

Detailed Experimental Protocol: HPLC Purification

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 100 mM Potassium Phosphate, pH 5.0
Mobile Phase B Acetonitrile
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 260 nm
Gradient Start with a low percentage of B, and create a linear gradient to elute the more hydrophobic acyl-CoAs. A typical gradient might be from 5% to 70% B over 90 minutes.[1]

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_purification Purification cluster_analysis Analysis cluster_storage Storage start Frozen Tissue Sample homogenize Homogenize in Buffer (pH 4.9) + IS start->homogenize add_solvents Add Acetonitrile/ Isopropanol homogenize->add_solvents centrifuge Centrifuge add_solvents->centrifuge collect Collect Supernatant centrifuge->collect spe Solid-Phase Extraction (Optional Cleanup) collect->spe Crude Extract hplc Reversed-Phase HPLC collect->hplc Direct Injection spe->hplc lcms LC-MS/MS Analysis hplc->lcms Purified Fractions uv_quant UV Quantification hplc->uv_quant store Store at -80°C under Inert Gas lcms->store uv_quant->store

Caption: Workflow for the extraction, purification, and analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield degradation Product Degradation start->degradation extraction_issue Inefficient Extraction start->extraction_issue purification_issue Poor Purification start->purification_issue analytical_issue Detection Problem start->analytical_issue check_ph_temp Control pH and Temperature degradation->check_ph_temp optimize_extraction Optimize Extraction Protocol extraction_issue->optimize_extraction use_is Use Internal Standard extraction_issue->use_is optimize_hplc Optimize HPLC Method purification_issue->optimize_hplc purification_issue->use_is use_lcms Use Sensitive Method (LC-MS/MS) analytical_issue->use_lcms

Caption: Troubleshooting logic for low yield in this compound purification.

References

Technical Support Center: Optimizing Enzyme Kinetics for "trans-7-methyloct-2-enoyl-CoA" Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the enzymatic conversion of "trans-7-methyloct-2-enoyl-CoA". This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative kinetic data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are responsible for the conversion of "this compound"?

A1: The conversion of "this compound" is a step in the beta-oxidation pathway of branched-chain fatty acids. The primary enzymes involved are:

  • Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of the trans-2-double bond to form 3-hydroxy-7-methyloctanoyl-CoA. Specifically, short-chain enoyl-CoA hydratase (ECHS1) is known to act on branched-chain substrates.[1]

  • Acyl-CoA Dehydrogenase: Following hydration and subsequent dehydrogenation, a branched-chain specific acyl-CoA dehydrogenase is required. Enzymes like short/branched-chain acyl-CoA dehydrogenase (SBCAD or ACADSB) are involved in the metabolism of branched-chain acyl-CoA molecules.[2]

Q2: What are the typical kinetic parameters for enzymes acting on branched-chain enoyl-CoA substrates?

Q3: How can I synthesize "this compound" for my experiments?

A3: The synthesis of custom acyl-CoA substrates like "this compound" can be achieved through chemo-enzymatic methods. One common approach involves the synthesis of the corresponding free fatty acid (trans-7-methyloct-2-enoic acid) and its subsequent ligation to Coenzyme A. This can be accomplished using an acyl-CoA synthetase or through chemical synthesis methods.[1][5]

Q4: What are the key factors that can affect the rate of the enzymatic reaction?

A4: Several factors can influence the rate of enzymatic reactions:

  • Temperature: Each enzyme has an optimal temperature for activity. Temperatures that are too high can lead to denaturation.[6][7]

  • pH: Enzyme activity is sensitive to pH, and each enzyme has a specific pH range for optimal function.[6][7]

  • Enzyme Concentration: At a saturating substrate concentration, the reaction rate is directly proportional to the enzyme concentration.[8]

  • Substrate Concentration: The reaction rate increases with substrate concentration until the enzyme becomes saturated (Vmax).[8][9]

  • Presence of Inhibitors or Activators: Various molecules can inhibit or activate enzyme function, affecting the reaction rate.[6][10][11]

Data Presentation

Disclaimer: The following tables contain kinetic data for enzymes acting on substrates analogous to "this compound." These values are intended for illustrative purposes and as a starting point for experimental design. The kinetic parameters for "this compound" should be determined experimentally.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase) with Various Substrates

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
Crotonyl-CoA (C4)Pig Heart131,670[12](--INVALID-LINK--)
Hexadecenoyl-CoA (C16)Pig Heart3040[12](--INVALID-LINK--)

Table 2: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with Various Substrates

SubstrateEnzyme SourceKm (µM)Vmax (min-1)Reference
Octanoyl-CoA (C8)Human (wild-type)5.8980
Decanoyl-CoA (C10)Human (wild-type)3.3580
Dodecanoyl-CoA (C12)Human (wild-type)3.2550

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol measures the hydration of the trans-2 double bond of an enoyl-CoA substrate, which results in a decrease in absorbance at 263 nm.

Materials:

  • Enzyme preparation (purified or cell lysate)

  • "this compound" substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a stock solution of "this compound" in the assay buffer. Determine the exact concentration by measuring its absorbance at 263 nm (molar extinction coefficient for enoyl-CoA is ~6.7 x 103 M-1cm-1).

  • Set up the reaction mixture in a cuvette by adding the assay buffer and the enoyl-CoA substrate to a final volume of 1 mL. A typical starting substrate concentration is 50-100 µM.

  • Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette. Mix quickly by inverting.

  • Immediately start monitoring the decrease in absorbance at 263 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Enzyme activity (in U/mL) can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA263/min) / (ε * path length) * 1000 where ε is the molar extinction coefficient. One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol 2: Coupled Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the reduction of a reporter dye coupled to the oxidation of the acyl-CoA substrate. A common method is the ferricenium-based assay.[13]

Materials:

  • Enzyme preparation (purified or cell lysate)

  • Acyl-CoA substrate (e.g., 7-methyloctanoyl-CoA, the product of the subsequent reduction step)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.6

  • Ferricenium hexafluorophosphate (B91526)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the acyl-CoA substrate in the assay buffer.

  • Prepare a stock solution of ferricenium hexafluorophosphate in a suitable solvent (e.g., acetonitrile).

  • In a cuvette, add the assay buffer and the acyl-CoA substrate.

  • Add the ferricenium hexafluorophosphate solution to the cuvette. The final concentration should be optimized, but a starting point is around 100 µM.

  • Equilibrate the reaction mixture at the desired temperature.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the reduction of the ferricenium ion by measuring the decrease in absorbance at its λmax (around 300 nm).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Determine the enzyme activity based on the rate of ferricenium reduction.

Troubleshooting Guides

Issue 1: No or very low enzyme activity is observed.

Possible Cause Troubleshooting Steps
Inactive Enzyme - Ensure the enzyme has been stored correctly (correct temperature, buffer conditions).- Perform a positive control experiment with a known substrate for the enzyme.
Incorrect Assay Conditions - Verify the pH and temperature of the assay buffer are optimal for the enzyme.- Check for the presence of any potential inhibitors in the reaction mixture (e.g., from the substrate synthesis).[14]
Substrate Degradation - Acyl-CoA esters can be unstable. Prepare fresh substrate solutions and store them appropriately.- Verify the integrity of the substrate using methods like HPLC.
Insufficient Cofactors - Some enzymes require cofactors (e.g., FAD for acyl-CoA dehydrogenases). Ensure they are present in the assay buffer at appropriate concentrations.[15]

Issue 2: The reaction rate is not linear over time.

Possible Cause Troubleshooting Steps
Substrate Depletion - If the reaction proceeds too quickly, the substrate may be rapidly consumed. Reduce the enzyme concentration or the reaction time.
Product Inhibition - The product of the reaction may be inhibiting the enzyme. Measure the initial velocity of the reaction where product concentration is minimal.
Enzyme Instability - The enzyme may be unstable under the assay conditions. Perform the assay at a lower temperature or for a shorter duration.

Issue 3: High background signal or non-enzymatic reaction.

Possible Cause Troubleshooting Steps
Substrate Instability - The substrate may be spontaneously degrading. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate breakdown.
Contaminating Enzymes - If using a crude cell lysate, other enzymes may be present that can react with the substrate or interfere with the assay. Purify the enzyme of interest.
Interfering Substances - Components in the sample preparation (e.g., detergents, reducing agents) can interfere with the assay.[14] Perform a buffer blank control.

Issue 4: Difficulty in achieving substrate saturation (Michaelis-Menten plot does not plateau).

Possible Cause Troubleshooting Steps
High Km Value - The enzyme may have a low affinity for the substrate, requiring very high substrate concentrations to reach saturation.[16]
Substrate Solubility Issues - Long-chain acyl-CoA substrates can have limited solubility. Ensure the substrate is fully dissolved in the assay buffer, potentially with the use of a carrier protein like BSA.
Coupled Assay Limitation - In a coupled assay, the activity of the coupling enzyme may become the rate-limiting step at high substrate concentrations.[16] Ensure the coupling enzyme is in excess.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Purification/ Lysate Preparation Reaction Set up Reaction Mixture (Buffer, Substrate) Enzyme->Reaction Substrate Substrate Synthesis & Quantification (this compound) Substrate->Reaction Buffer Assay Buffer Preparation Buffer->Reaction Initiate Initiate Reaction (Add Enzyme) Reaction->Initiate Monitor Monitor Reaction (e.g., Spectrophotometry) Initiate->Monitor Rate Calculate Initial Reaction Rate Monitor->Rate Kinetics Determine Kinetic Parameters (Km, Vmax) Rate->Kinetics Optimize Optimize Conditions Kinetics->Optimize Optimize->Reaction Iterate

Caption: Experimental workflow for enzyme kinetic analysis.

Beta_Oxidation_Pathway cluster_pathway Beta-Oxidation of a Branched-Chain Fatty Acyl-CoA Acyl_CoA 7-methyloctanoyl-CoA Enoyl_CoA This compound Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-hydroxy-7-methyloctanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-keto-7-methyloctanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA 5-methylhexanoyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Beta-oxidation pathway for a branched-chain fatty acid.

References

troubleshooting "trans-7-methyloct-2-enoyl-CoA" detection in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of trans-7-methyloct-2-enoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to detect?

A: this compound is a medium-chain, monounsaturated acyl-Coenzyme A (acyl-CoA). Acyl-CoAs are intermediates in numerous metabolic processes, including fatty acid metabolism and biosynthesis.[1] Their detection by mass spectrometry can be challenging due to several factors:

  • Instability: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[2][3]

  • Low Abundance: They are often present at low concentrations in biological samples.

  • Matrix Effects: Complex biological samples can cause ion suppression, significantly reducing the analyte signal.[2]

  • Amphipathic Nature: Their structure, with a polar CoA head and a nonpolar acyl tail, can lead to poor chromatographic peak shapes.

Q2: What ionization mode is best for detecting this compound?

A: Positive mode electrospray ionization (ESI) is typically used for the quantification of acyl-CoAs.[4][5] This is because the phosphate (B84403) groups and the adenine (B156593) ring of the Coenzyme A moiety are readily protonated.

Q3: What are the expected mass-to-charge (m/z) ratios for this molecule?

A: To determine the exact m/z, the molecular formula is required. For a similar compound, trans-dec-2-enoyl-CoA (C31H52N7O17P3S), the monoisotopic mass is 919.235 g/mol .[6] For this compound, one would calculate the exact mass and anticipate the protonated molecule [M+H]⁺ in the mass spectrum. It is also common to observe the [M+2H]²⁺ ion.

Q4: What are the characteristic fragment ions for enoyl-CoAs in MS/MS?

A: Tandem mass spectrometry (MS/MS) of acyl-CoAs typically yields characteristic fragment ions from the Coenzyme A portion. For enoyl-CoAs, common fragments observed in positive mode include those corresponding to the adenosine-diphosphate (B1240645) moiety. A neutral loss of 507 Da (the adenosine-diphosphate-pantetheine portion) is also a characteristic feature used for profiling acyl-CoA mixtures.[5] In negative mode, fragments at m/z 79 (PO₃⁻) and 408 (deprotonated 3'-phospho-AMP with water loss) are characteristic.[7]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues.

Problem 1: No Signal or Complete Signal Loss

If you are experiencing a complete loss of signal for this compound, it is crucial to systematically isolate the problem.

Troubleshooting Workflow: No Signal

NoSignal_Workflow start_node Start: No Signal Detected decision_node Infuse known standard (e.g., caffeine). Is there a stable signal? start_node->decision_node Check MS System process_node MS system is likely functional. Proceed to check analyte stability. decision_node->process_node System OK? (Yes) solution_node Service Mass Spectrometer. Check ESI source, voltages, gas flows. decision_node->solution_node System OK? (No) Troubleshoot MS Hardware STOP decision_node2 Prepare fresh standard of This compound. Infuse directly. Signal present? process_node->decision_node2 process_node2 Standard is viable. Issue is likely in sample preparation or chromatography. decision_node2->process_node2 Yes solution_node2 Analyte has degraded. Prepare fresh standards and samples. decision_node2->solution_node2 No Prepare Fresh Standard STOP decision_node3 Review extraction protocol. Check LC column, mobile phases, and connections. Any errors? process_node2->decision_node3 solution_node3 Re-prepare sample. Replace column/mobile phase. decision_node3->solution_node3 Yes Rectify Sample Prep/ LC Method STOP solution_node4 Problem Solved. decision_node3->solution_node4 No Signal Restored END PoorPeak_Logic start_node Start: Poor Peak Shape check_column Check Column Health: - High backpressure? - Used for many injections? start_node->check_column check_mobile_phase Check Mobile Phase: - Correct pH? - Freshly prepared? - Miscible? start_node->check_mobile_phase check_method Check Method Parameters: - Gradient too fast? - Injection volume too high? start_node->check_method solution_flush Flush column or replace if old. check_column->solution_flush solution_remake_mp Prepare fresh mobile phase. check_mobile_phase->solution_remake_mp solution_adjust_method Adjust gradient slope. Reduce injection volume. check_method->solution_adjust_method

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-7-methyloct-2-enoyl-CoA and related long-chain acyl-CoA compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: Long-chain unsaturated acyl-CoAs like this compound are prone to several experimental challenges. These include chemical instability, leading to degradation, and physical properties such as the formation of micelles at high concentrations, which can affect enzyme kinetics.[1] Due to their amphipathic nature, they can also adhere to plasticware, leading to inaccurate concentration measurements.

Q2: How should I properly store my this compound samples?

A2: Fatty acyl-CoAs are unstable, and proper storage is critical. For short-term storage, samples should be kept on ice and used the same day. For longer-term storage, it is recommended to snap freeze the samples in liquid nitrogen and store them at -80°C for no longer than one week.[2] It is best to prepare fresh solutions for each experiment to ensure the reliability of the results.[3]

Q3: What is the best solvent for preparing a stock solution of this compound?

A3: While aqueous buffers are often used for enzymatic assays, the stability of long-chain acyl-CoAs in these solutions can be poor.[3] Some researchers suggest using a mixture of water and dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[3] For quantitative analysis methods like GC-MS, volatile organic solvents such as hexane (B92381), ethyl acetate (B1210297), or dichloromethane (B109758) are recommended.[4] It is crucial to perform serial dilutions to create calibration standards for accurate quantification.[4]

Q4: Can I use a standard lysis buffer for my cell or tissue samples?

A4: It is advisable to use a lysis buffer with a pH of 7.4 containing 0.5% – 5.0% Triton X-100 to effectively dissolve fatty acyl-CoAs.[2] Ensure complete homogenization of your samples, which can be verified by microscopy.[5]

Q5: What are the key metabolic pathways involving this compound?

A5: As a trans-2-enoyl-CoA derivative, this molecule is an intermediate in the mitochondrial β-oxidation of fatty acids.[6][7] This pathway is crucial for energy production from lipids. The initial step of β-oxidation is catalyzed by acyl-CoA dehydrogenases.[6] Dysregulation of acyl-CoA metabolism has been implicated in various diseases.[1]

Section 2: Troubleshooting Guides

Guide 1: Inconsistent Results in Enzymatic Assays

This guide addresses common issues leading to variability in enzymatic assays involving this compound.

Problem Potential Cause Recommended Solution
Low or No Enzyme Activity Improperly thawed reagents.Thaw all components completely and mix gently before use.[5]
Assay buffer is too cold.Ensure the assay buffer is at room temperature for optimal performance.[5]
Incorrect wavelength settings on the plate reader.Verify the recommended excitation and emission wavelengths from the assay kit's datasheet.[5]
Substrate inhibition.Long-chain acyl-CoAs can inhibit enzyme activity at high concentrations. Perform a substrate concentration curve to determine the optimal concentration. Using a substrate like lauroyl-CoA (12:0) instead of longer chains can sometimes mitigate this issue.[8]
High Background Signal Contaminated reagents or samples.Use fresh reagents and properly prepared samples. Ensure that the lysis buffer does not contain interfering substances like high concentrations of EDTA, ascorbic acid, SDS, sodium azide, NP-40, or Tween-20.[5]
Autohydrolysis of the acyl-CoA ester.Prepare the substrate solution immediately before use and keep it on ice.
Variable Readings Between Replicates Inaccurate pipetting.Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for the reaction components to ensure consistency.[5]
Incomplete sample homogenization.Use a Dounce homogenizer and verify cell lysis under a microscope.[5]
Guide 2: Issues with Quantitative Analysis (GC-MS or HPLC)

This guide provides solutions for common problems encountered during the quantitative analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Resolution Inappropriate solvent for the sample.Dissolve the sample in a volatile organic solvent like hexane or ethyl acetate for GC-MS analysis.[4]
Sample contains particulate matter.Centrifuge or filter the final solutions through a 0.22 µm PTFE syringe filter before injection.[4]
Inaccurate Quantification Lack of an internal standard.To improve accuracy and precision, add an internal standard (e.g., n-nonanol or decanol (B1663958) for GC-MS) to all standards and samples at a fixed concentration.[4]
Degradation of the analyte.Prepare fresh stock solutions and calibration standards for each experiment.[3][4]
Low Signal Intensity Low concentration of the analyte.Consider derivatization, such as silylation for GC-MS, to increase the volatility and signal of your analyte.[4]
Matrix effects from the sample.Minimize potential sample matrix interferences by using an internal standard method.[2]

Section 3: Experimental Protocols & Data

Protocol 1: General Enzymatic Assay for Acyl-CoA Dehydrogenase Activity

This protocol is a generalized procedure for measuring the activity of an acyl-CoA dehydrogenase using an ETF fluorescence reduction assay.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EGTA). Prepare a stock solution of this compound in an appropriate solvent and determine its concentration spectrophotometrically.

  • Reaction Mix : In a microplate, prepare a reaction mix containing the reaction buffer, the enzyme (e.g., purified acyl-CoA dehydrogenase), and the electron transfer flavoprotein (ETF).[9]

  • Deoxygenation : If required for the specific assay, perform enzymatic or physical deoxygenation of the reaction mix.[9]

  • Initiate Reaction : Add this compound to the reaction mix to start the reaction.

  • Measurement : Monitor the decrease in ETF fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Excitation: 380 nm, Emission: 490 nm).

  • Data Analysis : Calculate the rate of the reaction from the linear portion of the fluorescence decay curve.

Data Presentation: Representative Kinetic Parameters for Acyl-CoA Dehydrogenases
EnzymeSubstrateK_m (µM)V_max (µmol/min/mg)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA2.515.0
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA1.85.0
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Palmitoyl-CoA0.52.5

These are example values and can vary based on experimental conditions.

Section 4: Visualizing Experimental Workflows and Pathways

Diagram 1: General Workflow for Analyzing Acyl-CoA Dehydrogenase Activity

cluster_prep Sample & Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Sample Cell/Tissue Sample Homogenization Homogenization & Lysis Sample->Homogenization Reaction_Setup Set up Reaction Mix (Buffer, Enzyme, ETF) Homogenization->Reaction_Setup Add Cell Lysate Enzyme_Prep Enzyme Purification/Preparation Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Fresh This compound Stock Solution Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Reaction_Setup->Reaction_Start Measurement Measure ETF Fluorescence Reduction Reaction_Start->Measurement Data_Processing Calculate Reaction Rate Measurement->Data_Processing Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) Data_Processing->Kinetic_Analysis Interpretation Interpret Results Kinetic_Analysis->Interpretation

Caption: Workflow for Acyl-CoA Dehydrogenase Activity Assay.

Diagram 2: Simplified Mitochondrial β-Oxidation Pathway

Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA (Cn) Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (Cn) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn) Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Overview of the Mitochondrial β-Oxidation Cycle.

References

Technical Support Center: Analysis of trans-7-methyloct-2-enoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for experiments involving the degradation of trans-7-methyloct-2-enoyl-CoA.

Overview of Degradation Pathway

This compound is a branched-chain monounsaturated fatty acyl-CoA. Its degradation primarily occurs in the mitochondria via the beta-oxidation pathway.[1][2] This catabolic process breaks down the fatty acid molecule to generate acetyl-CoA, which can then enter the citric acid cycle (TCA cycle) for energy production.[2][3]

The process involves a cycle of four key enzymatic reactions:

  • Dehydrogenation by acyl-CoA dehydrogenase, creating a double bond.

  • Hydration by enoyl-CoA hydratase, adding a hydroxyl group.

  • Dehydrogenation by hydroxyacyl-CoA dehydrogenase, forming a keto group.

  • Thiolysis by ketoacyl-CoA thiolase, which cleaves off a two-carbon acetyl-CoA unit, leaving a shortened acyl-CoA.[3]

This cycle repeats until the methyl branch is reached. The final steps will yield acetyl-CoA and isobutyryl-CoA.

Beta_Oxidation_Pathway Fig. 1: Degradation of this compound mol1 This compound (9 Carbons + CoA) mol2 5-Methylhexanoyl-CoA (7 Carbons + CoA) mol1->mol2 4 Enzymatic Steps mol2_cont 5-Methylhexanoyl-CoA prod1 Acetyl-CoA mol2->prod1 Cleavage prod2 Acetyl-CoA mol3 3-Methylbutanoyl-CoA (Isovaleryl-CoA) (5 Carbons + CoA) mol3->prod2 Cleavage mol2_cont->mol3 4 Enzymatic Steps mol3_cont Isovaleryl-CoA prod3 Propionyl-CoA prod4 Acetyl-CoA mol3_cont->prod3 Dehydrogenation & Cleavage mol3_cont->prod4

Caption: Degradation pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: Where does the degradation of branched-chain fatty acids like this compound occur? A1: The primary site for beta-oxidation of most fatty acids is the mitochondrial matrix.[2] However, very-long-chain fatty acids and some branched-chain fatty acids may undergo initial oxidation cycles in peroxisomes until they are shortened enough to be transported into the mitochondria.[2][3]

Q2: What are the end products of this compound degradation? A2: The beta-oxidation of this 9-carbon branched-chain acyl-CoA will proceed through several cycles, releasing acetyl-CoA in each. The final cycle will break down the remaining branched structure, ultimately yielding propionyl-CoA and acetyl-CoA.

Q3: Are there any alternative pathways for this molecule? A3: While beta-oxidation is the main catabolic route, acyl-CoAs are central metabolites.[4] this compound could potentially be a substrate for fatty acid elongation cycles, which use trans-2-enoyl-CoA intermediates, although this is a synthetic rather than a degradation pathway.[5]

Troubleshooting Guide

This section addresses common experimental issues encountered during the analysis of acyl-CoA metabolism.

Troubleshooting_Workflow Fig. 2: Experimental & Troubleshooting Workflow cluster_exp Experimental Workflow cluster_ts Common Troubleshooting Points start 1. Sample Collection (Tissue/Cells) quench 2. Metabolic Quenching (e.g., Liquid Nitrogen) start->quench extract 3. Acyl-CoA Extraction (e.g., SPE, LLE) quench->extract ts1 Sample Degradation quench->ts1 Issue analyze 4. LC-MS/MS Analysis extract->analyze ts2 Poor Recovery extract->ts2 Issue process 5. Data Processing & Quantification analyze->process ts3 Low Signal / Sensitivity analyze->ts3 Issue ts4 Inaccurate Quantification process->ts4 Issue

Caption: Standard workflow for acyl-CoA analysis and key troubleshooting stages.

Issue 1: Sample Degradation & Low Signal Intensity

Q: My acyl-CoA signal is very low or undetectable. What could be the cause? A: Acyl-CoAs are chemically unstable and prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[6] Degradation can occur rapidly if samples are not handled properly.

Troubleshooting Steps:

  • Work Quickly and Cold: Always process samples on ice to minimize enzymatic and chemical degradation.[6]

  • Immediate Quenching: Ensure that metabolic activity is stopped instantly upon sample collection, typically by flash-freezing in liquid nitrogen.

  • Proper Storage: Store extracted samples as a dry pellet at -80°C for maximum stability.[6]

  • Reconstitution Buffer: When preparing for analysis, reconstitute the sample in a buffered solution (e.g., 50 mM ammonium (B1175870) acetate, neutral pH) or methanol, which improves stability over unbuffered water.[6]

Issue 2: Poor Extraction Recovery

Q: I suspect I'm losing my analyte during sample preparation. How can I improve recovery? A: The choice of extraction method is critical. Hydrophilic short-chain acyl-CoAs can be lost during some solid-phase extraction (SPE) protocols.[6]

MethodAdvantagesDisadvantagesRecommendations
Solid-Phase Extraction (SPE) Cleaner samples, removes interferences.Can lead to loss of more hydrophilic acyl-CoAs.[6]Optimize SPE cartridge type (e.g., C18, anion-exchange) and elution method for your specific analyte.
Liquid-Liquid Extraction Good for a broad range of acyl-CoAs.May require a lyophilization-resolubilization step.[4]Use a combination of organic solvents like methanol/chloroform followed by a petroleum ether wash to remove lipids.[6]
Protein Precipitation (PPT) Simple, fast, avoids SPE-related losses.Final extract may contain more matrix components, leading to ion suppression.Use 5-sulfosalicylic acid (SSA) for deproteinization as an effective alternative to SPE.[6]
Issue 3: Poor Chromatographic Separation or Peak Shape

Q: My acyl-CoA peaks are broad, tailing, or co-eluting with other species. How can I fix this? A: Good chromatographic separation is essential to reduce ion suppression and ensure accurate quantification.[6]

Troubleshooting Steps:

  • Use Ion-Pairing Agents: Reagents like tributylamine (B1682462) or hexylamine (B90201) can be added to the mobile phase to improve the retention and peak shape of anionic acyl-CoAs on reversed-phase columns.

  • Optimize pH: Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution for many acyl-CoA species.[6]

  • Column Choice: A C18 reversed-phase column is standard for separating short- to long-chain acyl-CoAs.[6] For broader coverage including very polar species, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[6]

  • Gradient Optimization: Adjust the gradient slope and duration to ensure adequate separation of isomers and compounds with similar chain lengths.

Issue 4: Inaccurate Quantification

Q: My quantitative results are inconsistent and show high variability. What should I check? A: Accurate quantification is challenging due to the reactivity of acyl-CoAs and potential matrix effects.

Quantification_Troubleshooting Fig. 3: Logic for Inaccurate Quantification start High Variability in Quantification q1 Are you using a stable isotope-labeled internal standard? start->q1 a1_no Action: Incorporate an appropriate internal standard (e.g., 13C-labeled acyl-CoA) to correct for extraction variability. q1->a1_no No a1_yes Check Matrix Effects q1->a1_yes Yes q2 Is the calibration curve linear and prepared in a matching matrix? a1_yes->q2 a2_no Action: Prepare calibrants in a matrix similar to your samples. Use weighted (1/x) linear regression for better accuracy at low concentrations. q2->a2_no No a2_yes Check for Ion Suppression q2->a2_yes Yes a3 Action: Improve chromatographic separation to resolve analyte from interfering species. Perform post-column infusion study to identify suppression zones. a2_yes->a3

Caption: Decision tree for troubleshooting quantification issues.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissue Samples

This protocol is a general guideline and should be optimized for your specific tissue type and research question.

Materials:

  • Frozen tissue sample (~20-50 mg)

  • Liquid nitrogen

  • 5% (w/v) 5-Sulfosalicylic acid (SSA)

  • Methanol, Chloroform, Petroleum Ether (all HPLC grade)

  • Phosphate buffer (e.g., 10 mM KH2PO4, pH 7.2)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Homogenization: Pre-cool a mortar and pestle with liquid nitrogen. Add the frozen tissue and grind to a fine powder.

  • Deproteinization & Extraction: a. Transfer the powder to a pre-weighed, ice-cold tube. Add 500 µL of ice-cold 5% SSA and the internal standard. b. Vortex vigorously for 1 minute. c. Add 1 mL of Methanol/Chloroform (1:1 v/v) and vortex again. d. Incubate on ice for 10 minutes.

  • Phase Separation: a. Centrifuge at 15,000 x g for 10 minutes at 4°C. b. Carefully collect the upper aqueous/methanol layer containing the polar acyl-CoAs into a new tube. c. To the remaining pellet, add 500 µL of petroleum ether to remove nonpolar lipids. Vortex, centrifuge, and discard the upper ether layer. This step can be repeated for cleaner samples.

  • Drying and Storage: a. Dry the collected supernatant under a stream of nitrogen gas. b. Store the resulting pellet at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

Instrumentation & Columns:

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Conditions (Example):

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 2% B to 98% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Characteristic Transitions: Acyl-CoAs exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[6] A precursor ion scan for this neutral loss can be used to identify potential acyl-CoA species. Specific precursor -> product ion transitions must be optimized for each analyte.

Analyte ClassPrecursor IonProduct Ion (Example)Notes
General Acyl-CoAs[M+H]+VariesUse a neutral loss scan of 507 Da to identify candidates.[6]
General Acyl-CoAs[M+H]+m/z 428Corresponds to cleavage at the 5' diphosphates.[6]
Specific Analyte[M+H]+ for this compoundTo be determined empiricallyOptimize collision energy for the specific transition to maximize signal.

References

Technical Support Center: Quantification of trans-7-methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of trans-7-methyloct-2-enoyl-CoA. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying acyl-CoAs like this compound?

A1: The most prevalent and sensitive method for the quantification of acyl-CoAs, including branched-chain variants like this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high selectivity and sensitivity, which is crucial for measuring low-abundance endogenous molecules in complex biological matrices.[5]

Q2: Why are acyl-CoAs considered challenging to analyze?

A2: Acyl-CoAs present several analytical challenges due to their inherent instability in aqueous solutions, susceptibility to degradation, and the lack of readily available commercial standards for every specific species.[1][2][3][4] Their amphipathic nature can also lead to issues with chromatographic peak shape and recovery during sample preparation.

Q3: What are the critical steps in sample preparation for acyl-CoA analysis?

A3: Effective sample preparation is crucial for accurate quantification. Key steps include:

  • Rapid Quenching: Metabolism must be stopped immediately to prevent changes in acyl-CoA levels. This is often achieved by flash-freezing the sample in liquid nitrogen.

  • Efficient Extraction: A common method involves protein precipitation and extraction using a mixture of organic solvents (like acetonitrile (B52724) and/or methanol) and aqueous buffers.[6][7] The extraction buffer is often acidic to improve stability.

  • Cleanup: To remove interfering substances like phospholipids, a cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[5]

Q4: How do I choose an appropriate internal standard for this compound?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (this compound). If this is not available, a structurally similar acyl-CoA that is not endogenously present in the sample can be used.[8] A common strategy is to use an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA).[5][9] Using an internal standard is critical to correct for variations in extraction efficiency and matrix effects.[10]

Q5: Can I use a fluorimetric or colorimetric assay kit for quantification?

A5: Commercially available assay kits can measure total fatty acyl-CoAs.[10] However, these kits are generally not specific and cannot distinguish between different acyl-CoA species. Therefore, they are not suitable for the specific quantification of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Analyte Degradation: Acyl-CoAs are unstable.[1][4] 2. Poor Extraction Recovery: Inefficient extraction from the sample matrix. 3. Ion Suppression/Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte. 4. Suboptimal MS/MS Parameters: Incorrect precursor/product ion pairs or collision energy.1. Ensure samples are kept on ice or at 4°C throughout the preparation process. Use acidic extraction buffers (e.g., with formic acid) to improve stability.[11] Analyze samples promptly after preparation. 2. Optimize the extraction solvent composition. A mixture of acetonitrile, methanol (B129727), and water is often effective. Consider different homogenization techniques. 3. Improve sample cleanup using SPE. Dilute the sample extract to reduce matrix effects. Ensure chromatographic separation from major interfering compounds. 4. Optimize MS/MS parameters by infusing a standard of a similar acyl-CoA if an authentic standard for this compound is unavailable. A neutral loss scan of 507 Da is characteristic of acyl-CoAs.[8]
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions with LC Column: The phosphate (B84403) groups of the CoA moiety can interact with the stationary phase. 2. Sample Overload: Injecting too much analyte. 3. Inappropriate Mobile Phase: pH or ionic strength of the mobile phase may not be optimal.1. Use a high-quality C18 column. Ensure the mobile phase contains an ion-pairing agent (e.g., ammonium (B1175870) acetate) or is buffered appropriately to control the ionization state of the molecule. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH. Typically, a pH between 4 and 6 is used for acyl-CoA analysis.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variations in extraction or handling. 2. Sample Instability in Autosampler: Degradation of the analyte while waiting for injection.[12] 3. Lack of or Inappropriate Internal Standard: The internal standard does not adequately mimic the behavior of the analyte.1. Standardize the entire sample preparation workflow. Use a consistent timing for each step. 2. Keep the autosampler at a low temperature (e.g., 4°C). A study showed that the coefficient of variation for acyl-CoA standards was lower in certain solvents over 48 hours at 4°C.[12] 3. Use a stable isotope-labeled internal standard if possible. If not, select a close structural analog. The internal standard should be added at the very beginning of the sample preparation process.[8]
False Positives 1. Isobaric Interference: Other molecules in the sample have the same mass and produce similar fragments.1. Ensure adequate chromatographic separation. Use high-resolution mass spectrometry to differentiate between molecules with the same nominal mass but different exact masses. Check for characteristic fragment ions of the CoA moiety.

Experimental Protocols

Protocol: Extraction and Quantification of Acyl-CoAs from Cell Culture

This protocol is a general guideline and should be optimized for your specific cell type and instrumentation.

1. Materials and Reagents:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1% formic acid[12]

  • Internal Standard (e.g., C17:0-CoA) stock solution

  • Nitrogen gas evaporator

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Ammonium acetate

2. Sample Preparation Workflow:

  • Cell Harvesting: Aspirate the culture medium. Wash cells twice with 5 mL of ice-cold PBS.

  • Metabolic Quenching & Lysis: Add 1 mL of ice-cold Extraction Solvent containing the internal standard to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously for 1 minute. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.[7]

3. LC-MS/MS Parameters: The following table provides a starting point for LC-MS/MS method development.

Parameter Recommendation
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate and 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 2%), ramp up to 98% B to elute the acyl-CoAs, hold, and then re-equilibrate.[7]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ for this compound
Product Ion A characteristic fragment of the CoA moiety (e.g., resulting from the neutral loss of 507 Da) should be monitored.[12]

Visualizations

Experimental Workflow for Acyl-CoA Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest 1. Cell Harvesting (Wash with ice-cold PBS) quenching 2. Quenching & Lysis (Add cold extraction solvent + IS) cell_harvest->quenching precipitation 3. Protein Precipitation (Vortex & Centrifuge) quenching->precipitation collection 4. Supernatant Collection precipitation->collection drying 5. Solvent Evaporation (Nitrogen stream) collection->drying reconstitution 6. Reconstitution (In analysis solvent) drying->reconstitution lcms 7. LC-MS/MS Analysis (MRM Mode) reconstitution->lcms Inject data_processing 8. Data Processing (Peak integration, quantification) lcms->data_processing

Caption: General workflow for acyl-CoA quantification.

Troubleshooting Logic Flow

troubleshooting_flow node_rect node_rect start Low or No Signal? check_stability Analyte Degradation? start->check_stability Yes ok Signal OK start->ok No check_recovery Poor Recovery? check_stability->check_recovery No solution_stability Work on ice, use acidic buffer, analyze quickly. check_stability->solution_stability Yes check_matrix Matrix Effects? check_recovery->check_matrix No solution_recovery Optimize extraction solvent, improve cleanup. check_recovery->solution_recovery Yes solution_matrix Dilute sample, improve chromatographic separation. check_matrix->solution_matrix Yes

Caption: Troubleshooting logic for low signal issues.

References

Technical Support Center: Enzyme Inhibition Assays with trans-7-methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzyme inhibition assays involving trans-7-methyloct-2-enoyl-CoA and related enoyl-CoA reductase enzymes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in biochemistry?

This compound is a branched-chain acyl-CoA molecule. It is an intermediate in the biosynthesis of branched-chain fatty acids. It serves as a substrate for trans-2-enoyl-CoA reductase (TECR), an enzyme essential for the elongation of fatty acids in the endoplasmic reticulum.[1] The methyl group at the 7-position makes it a specific probe for studying enzymes involved in branched-chain fatty acid metabolism.

Q2: Which enzyme is typically assayed using this compound?

This compound is a substrate for trans-2-enoyl-CoA reductase (TECR), also known as very-long-chain enoyl-CoA reductase.[2] This enzyme catalyzes the NADPH-dependent reduction of the trans-2 double bond of enoyl-CoA substrates, a critical step in the fatty acid elongation cycle.[1][3]

Q3: What is the principle of a typical spectrophotometric assay for trans-2-enoyl-CoA reductase?

The activity of trans-2-enoyl-CoA reductase is commonly measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH.[4][5] The reaction involves the reduction of the trans-2-enoyl-CoA substrate to its corresponding saturated acyl-CoA, with the concomitant oxidation of NADPH to NADP+.[3]

Q4: I am observing high background absorbance in my no-enzyme control. What could be the cause?

High background in the absence of the enzyme can be due to several factors:

  • Substrate instability: Acyl-CoA esters can be susceptible to spontaneous hydrolysis.

  • Contaminating enzymes: The substrate preparation may contain enzymes that can react with NADPH.

  • Non-enzymatic reduction: The substrate may be slowly reduced by other components in the assay buffer.

  • Impure NADPH: The NADPH stock solution may have degraded.

Q5: My inhibitor is not showing any effect. What are the possible reasons?

Several factors could lead to a lack of inhibitor activity:

  • Incorrect inhibitor concentration: Ensure the inhibitor concentration is appropriate for the enzyme's Ki.

  • Inhibitor instability: The inhibitor may be degrading in the assay buffer.

  • Low active enzyme concentration: If the concentration of active enzyme is too low, the effect of the inhibitor may not be detectable.

  • Inappropriate assay conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding.

  • Non-specific binding: The inhibitor may be binding to other components in the assay mixture.

Troubleshooting Guides

Problem 1: High Variability Between Replicates
Possible Cause Suggestion
Pipetting Errors Calibrate and check pipettes regularly. Use reverse pipetting for viscous solutions.
Inconsistent Mixing Ensure thorough but gentle mixing of all reaction components.
Temperature Fluctuations Use a temperature-controlled plate reader or water bath to maintain a constant assay temperature.
Edge Effects in Microplates Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform environment.
Reagent Degradation Prepare fresh reagent stocks, especially NADPH and the acyl-CoA substrate.
Problem 2: Non-linear Reaction Progress Curves
Possible Cause Suggestion
Substrate Depletion Use a lower enzyme concentration or a higher substrate concentration. Ensure the substrate concentration is well above the Km.
Product Inhibition If the product of the reaction inhibits the enzyme, the reaction rate will decrease over time. Analyze only the initial linear phase of the reaction.
Enzyme Instability The enzyme may be losing activity over the course of the assay. Check the stability of the enzyme under the assay conditions.
Inhibitor Depletion If the inhibitor is a tight-binder, it may be depleted from the solution as it binds to the enzyme, leading to a non-linear response.

Experimental Protocols

Spectrophotometric Assay for trans-2-enoyl-CoA Reductase Activity

This protocol is adapted from methods used for similar enoyl-CoA reductases and monitors the consumption of NADPH at 340 nm.[4]

Materials:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.2

  • This compound stock solution (in a suitable solvent, e.g., water or buffer)

  • NADPH stock solution (in assay buffer)

  • Purified trans-2-enoyl-CoA reductase

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In each well of the microplate, prepare a reaction mixture containing:

    • Assay Buffer

    • Desired concentration of this compound (e.g., 50 µM)

    • 100 µM NADPH

  • Pre-incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate the reaction: Add the purified trans-2-enoyl-CoA reductase to each well to initiate the reaction. The final enzyme concentration should be in the linear range of the assay.

  • Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The rate of NADPH oxidation can be calculated using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantitative Data

The following table presents kinetic parameters for a mitochondrial trans-2-enoyl-CoA reductase from Euglena gracilis with different substrates. While specific data for this compound is not available in the literature, these values provide a reference for expected enzyme performance with similar short-chain enoyl-CoA substrates.[5]

SubstrateKm (µM)CofactorKm of Cofactor (µM)
Crotonyl-CoA68NADH109
Crotonyl-CoA-NADPH119
trans-2-Hexenoyl-CoA91NADH-

Visualizations

Signaling Pathway: Fatty Acid Elongation

FattyAcidElongation cluster_0 Fatty Acid Elongation Cycle AcylCoA Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA->KetoacylCoA Ketoacyl-CoA Synthase MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA Ketoacyl-CoA Reductase (NADPH -> NADP+) EnoylCoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA 3-Hydroxyacyl-CoA Dehydratase ElongatedAcylCoA Acyl-CoA (Cn+2) EnoylCoA->ElongatedAcylCoA trans-2-Enoyl-CoA Reductase (TECR) (NADPH -> NADP+) ElongatedAcylCoA->AcylCoA Next Cycle

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Experimental Workflow: Enzyme Inhibition Assay

InhibitionAssayWorkflow Start Start: Prepare Reagents PreparePlate Prepare 96-well Plate (Enzyme, Buffer, Inhibitor) Start->PreparePlate PreIncubate Pre-incubate at Assay Temperature PreparePlate->PreIncubate AddSubstrate Initiate Reaction with This compound and NADPH PreIncubate->AddSubstrate MeasureAbs Monitor Absorbance at 340 nm AddSubstrate->MeasureAbs AnalyzeData Analyze Data: Calculate Initial Rates MeasureAbs->AnalyzeData DetermineIC50 Determine IC50 / Ki AnalyzeData->DetermineIC50

Caption: A typical workflow for an enzyme inhibition assay.

Logical Relationship: Troubleshooting Assay Failure

TroubleshootingWorkflow Start Assay Failure: No or Low Activity CheckEnzyme Is the enzyme active? (Test with control substrate) Start->CheckEnzyme CheckSubstrate Is the substrate intact? (Check purity and stability) CheckEnzyme->CheckSubstrate No Success Problem Identified and Resolved CheckEnzyme->Success Yes CheckCofactor Is the NADPH solution fresh and at the correct concentration? CheckSubstrate->CheckCofactor No CheckSubstrate->Success Yes CheckConditions Are assay conditions optimal? (pH, temperature, buffer) CheckCofactor->CheckConditions No CheckCofactor->Success Yes CheckInhibitor Is the inhibitor soluble and stable in the assay buffer? CheckConditions->CheckInhibitor No CheckConditions->Success Yes CheckInhibitor->Success Yes

Caption: A logical workflow for troubleshooting a failed enzyme inhibition assay.

References

Validation & Comparative

A Comparative Analysis of Branched-Chain vs. Straight-Chain trans-2-enoyl-CoA Substrates in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This guide provides a comparative analysis of the enzymatic processing of different trans-2-enoyl-CoA substrates, with a particular focus on the distinction between straight-chain and branched-chain analogues. Initial research into "trans-7-methyloct-2-enoyl-CoA" did not yield specific experimental data, suggesting it is either a novel, rare, or potentially misidentified compound. Consequently, this guide will utilize well-characterized methyl-branched trans-2-enoyl-CoA substrates, such as tiglyl-CoA (trans-2-methyl-2-butenoyl-CoA) and 2-methyl-2-pentenoyl-CoA, as representative examples for comparison against their straight-chain counterparts like crotonyl-CoA and octenoyl-CoA. This comparison is crucial for understanding the substrate specificity of enzymes involved in fatty acid and amino acid metabolism, which has significant implications for drug development and the study of metabolic diseases.

Introduction to trans-2-enoyl-CoA Substrates

trans-2-enoyl-CoAs are critical intermediates in the metabolic pathways of fatty acids and certain amino acids. They are characterized by a double bond between the second and third carbon atoms of the acyl chain attached to a coenzyme A molecule. The structure of the acyl chain, specifically the presence and position of branches, significantly influences their interaction with metabolic enzymes.

Straight-chain trans-2-enoyl-CoAs are primarily intermediates in the β-oxidation of fatty acids. In contrast, branched-chain trans-2-enoyl-CoAs are typically formed during the catabolism of branched-chain amino acids (BCAAs) such as isoleucine, valine, and leucine[1][2][3]. The metabolism of these branched-chain substrates requires specific enzymes that can accommodate the steric hindrance imposed by the methyl groups.

Comparative Enzymatic Kinetics

The substrate specificity of enzymes that metabolize trans-2-enoyl-CoAs is a key determinant of metabolic pathway flux. This section compares the kinetic parameters of enzymes acting on both straight-chain and branched-chain substrates.

The enzyme 2-methyl-branched-chain acyl-CoA dehydrogenase, for instance, demonstrates a clear preference for branched-chain substrates. The apparent Michaelis constant (Km) and maximum velocity (Vmax) of this enzyme for various substrates are summarized in the table below.

SubstrateEnzymeApparent Km (µM)Apparent Vmax (µmol/min/mg)Source
2-methylbutyryl-CoA2-methyl branched-chain acyl-CoA dehydrogenase181.62[4]
2-methylvaleryl-CoA2-methyl branched-chain acyl-CoA dehydrogenase211.58[4]
Butyryl-CoA2-methyl branched-chain acyl-CoA dehydrogenase-Much lower rate[4]
Valeryl-CoA2-methyl branched-chain acyl-CoA dehydrogenase-Much lower rate[4]
Octanoyl-CoA2-methyl branched-chain acyl-CoA dehydrogenase-Much lower rate[4]

Table 1: Kinetic parameters of 2-methyl branched-chain acyl-CoA dehydrogenase with various acyl-CoA substrates. The data indicates a significantly higher efficiency for the dehydrogenation of 2-methyl-branched substrates compared to straight-chain substrates of similar lengths[4].

Metabolic Pathways

The metabolic fates of straight-chain and branched-chain trans-2-enoyl-CoA substrates are distinct, feeding into different core metabolic processes.

Straight-Chain trans-2-enoyl-CoA Metabolism

Straight-chain trans-2-enoyl-CoAs are central to the β-oxidation pathway, where fatty acids are broken down to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle to generate ATP. The pathway involves a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.

fatty_acid_beta_oxidation Acyl_CoA Acyl-CoA (C_n) trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA hydratase _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA L-3-Hydroxyacyl-CoA dehydrogenase Acyl_CoA_n_2 Acyl-CoA (C_n-2) _3_Ketoacyl_CoA->Acyl_CoA_n_2 β-Ketothiolase Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

Figure 1. The β-oxidation pathway of straight-chain fatty acids.
Branched-Chain trans-2-enoyl-CoA Metabolism

Branched-chain trans-2-enoyl-CoAs, such as tiglyl-CoA, are key intermediates in the catabolism of the branched-chain amino acid isoleucine. The breakdown of isoleucine converges with fatty acid metabolism, but with specific enzymes that handle the branched structures.

isoleucine_catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Branched-chain aminotransferase alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA (trans-2-methyl-2-butenoyl-CoA) alpha_Methylbutyryl_CoA->Tiglyl_CoA Short/Branched-chain acyl-CoA dehydrogenase alpha_Methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA Enoyl-CoA hydratase alpha_Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA->alpha_Methylacetoacetyl_CoA 3-Hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA alpha_Methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA alpha_Methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase

Figure 2. The catabolic pathway of isoleucine, producing tiglyl-CoA.

Experimental Protocols

The following provides a general methodology for assaying acyl-CoA dehydrogenase activity, which can be adapted for various trans-2-enoyl-CoA substrates.

Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric Method)

This assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase and electron transfer flavoprotein (ETF).

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • n-Octyl-β-D-glucopyranoside

  • Potassium cyanide (KCN)

  • Coenzyme Q1

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Electron Transfer Flavoprotein (ETF)

  • Acyl-CoA substrate (e.g., crotonyl-CoA, octenoyl-CoA, tiglyl-CoA)

  • Purified or recombinant acyl-CoA dehydrogenase enzyme

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, n-octyl-β-D-glucopyranoside, KCN, Coenzyme Q1, and DCPIP.

  • Add a suitable amount of ETF to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately before adding the enzyme, take an initial absorbance reading at 600 nm.

  • Add the acyl-CoA dehydrogenase to the cuvette, mix quickly, and start monitoring the decrease in absorbance at 600 nm over time.

  • The rate of DCPIP reduction is proportional to the enzyme activity.

Calculation: The enzyme activity is calculated using the molar extinction coefficient of DCPIP (19.1 mM-1cm-1 at 600 nm). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.

assay_workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, Detergent, KCN, CoQ1, DCPIP) Add_ETF Add Electron Transfer Flavoprotein (ETF) Prepare_Mixture->Add_ETF Add_Substrate Add Acyl-CoA Substrate Add_ETF->Add_Substrate Initial_Reading Measure Initial Absorbance (600 nm) Add_Substrate->Initial_Reading Add_Enzyme Add Acyl-CoA Dehydrogenase Initial_Reading->Add_Enzyme Monitor_Absorbance Monitor Decrease in Absorbance Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Figure 3. Workflow for the spectrophotometric acyl-CoA dehydrogenase assay.

Conclusion

The presence of a methyl branch on the acyl chain of trans-2-enoyl-CoA substrates significantly impacts their interaction with metabolic enzymes. Enzymes involved in branched-chain amino acid catabolism, such as 2-methyl-branched-chain acyl-CoA dehydrogenase, exhibit high specificity for their cognate branched-chain substrates, while showing significantly lower activity towards straight-chain analogues. This specificity ensures the efficient and regulated processing of metabolites derived from different nutrient sources. Understanding these differences is paramount for the development of targeted therapies for metabolic disorders and for the design of enzyme inhibitors. The lack of available data on "this compound" highlights an area for potential future research to expand our understanding of the metabolism of more complex branched-chain fatty acids.

References

Comparative Guide to the Metabolic Validation of trans-7-methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative metabolic role of trans-7-methyloct-2-enoyl-CoA as an intermediate in the beta-oxidation of 7-methyloctanoic acid. Due to the limited direct experimental data on this specific molecule, this guide draws upon established principles of fatty acid metabolism, presenting a comparison with the well-characterized pathways of a straight-chain fatty acid (octanoyl-CoA) and highlighting the unique aspects of branched-chain fatty acid degradation. The experimental protocols described herein offer a framework for the validation of the proposed metabolic pathway.

Proposed Metabolic Pathway of 7-Methyloctanoic Acid

7-Methyloctanoic acid is a branched-chain fatty acid (BCFA).[1][2] Its degradation is hypothesized to follow the canonical beta-oxidation spiral, analogous to straight-chain fatty acids. In this pathway, the fatty acid is sequentially shortened by two carbon atoms per cycle, producing acetyl-CoA, FADH₂, and NADH. This compound is a key intermediate in the second step of the first beta-oxidation cycle of 7-methyloctanoyl-CoA.

The proposed pathway for the first cycle of beta-oxidation of 7-methyloctanoyl-CoA is as follows:

  • Activation: 7-methyloctanoic acid is activated to 7-methyloctanoyl-CoA in the cytoplasm.

  • Dehydrogenation: 7-methyloctanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to form this compound, with the concomitant reduction of FAD to FADH₂.

  • Hydration: this compound is hydrated by an enoyl-CoA hydratase to form 3-hydroxy-7-methyloctanoyl-CoA.

  • Dehydrogenation: 3-hydroxy-7-methyloctanoyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to form 3-keto-7-methyloctanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH.

  • Thiolysis: 3-keto-7-methyloctanoyl-CoA is cleaved by a thiolase to yield acetyl-CoA and 5-methylhexanoyl-CoA.

The resulting 5-methylhexanoyl-CoA would then enter subsequent rounds of beta-oxidation.

Comparison of Beta-Oxidation Pathways

The metabolism of 7-methyloctanoyl-CoA can be compared with that of a straight-chain fatty acid, octanoyl-CoA, and the general principles of branched-chain fatty acid oxidation.

Step7-Methyloctanoyl-CoAOctanoyl-CoA (Straight-Chain)General Branched-Chain Fatty Acid
Initial Substrate 7-methyloctanoyl-CoAOctanoyl-CoABranched-chain acyl-CoA
Acyl-CoA Dehydrogenase Likely Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) or Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with branched-chain activity.[3][4]Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[5]Specific acyl-CoA dehydrogenases with affinity for branched structures.[3][6]
Enoyl-CoA Intermediate This compoundtrans-2-octenoyl-CoAtrans-2-enoyl-CoA with a branched alkyl group.
Enoyl-CoA Hydratase Enoyl-CoA hydratase (Crotonase).[7]Enoyl-CoA hydratase (Crotonase).[7]Enoyl-CoA hydratase.[7]
3-Hydroxyacyl-CoA Dehydrogenase 3-hydroxyacyl-CoA dehydrogenase.3-hydroxyacyl-CoA dehydrogenase.3-hydroxyacyl-CoA dehydrogenase.
Thiolase β-ketothiolase.β-ketothiolase.β-ketothiolase.
Products of First Cycle Acetyl-CoA + 5-methylhexanoyl-CoAAcetyl-CoA + Hexanoyl-CoAAcetyl-CoA or Propionyl-CoA + shorter acyl-CoA.

Diagram of the Proposed Beta-Oxidation of 7-Methyloctanoyl-CoA

Beta_Oxidation_7_Methyloctanoyl_CoA cluster_pathway First Cycle of Beta-Oxidation cluster_cofactors Cofactor Conversion 7-methyloctanoyl-CoA 7-methyloctanoyl-CoA This compound This compound 7-methyloctanoyl-CoA->this compound Acyl-CoA Dehydrogenase FAD FAD 3-hydroxy-7-methyloctanoyl-CoA 3-hydroxy-7-methyloctanoyl-CoA This compound->3-hydroxy-7-methyloctanoyl-CoA Enoyl-CoA Hydratase H2O H₂O 3-keto-7-methyloctanoyl-CoA 3-keto-7-methyloctanoyl-CoA 3-hydroxy-7-methyloctanoyl-CoA->3-keto-7-methyloctanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD⁺ 5-methylhexanoyl-CoA 5-methylhexanoyl-CoA 3-keto-7-methyloctanoyl-CoA->5-methylhexanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-keto-7-methyloctanoyl-CoA->Acetyl-CoA CoA CoA-SH FADH2 FADH₂ FAD->FADH2 NADH NADH NAD->NADH

Caption: Proposed first cycle of beta-oxidation for 7-methyloctanoyl-CoA.

Experimental Protocols for Pathway Validation

The validation of the metabolic role of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Objective: To determine if known beta-oxidation enzymes can process 7-methyloctanoyl-CoA and its intermediates.

Protocol:

  • Enzyme Purification: Express and purify recombinant acyl-CoA dehydrogenases (e.g., MCAD, ACADSB) and enoyl-CoA hydratase.

  • Substrate Synthesis: Chemically synthesize 7-methyloctanoyl-CoA and this compound.

  • Acyl-CoA Dehydrogenase Assay:

    • Monitor the reduction of a suitable electron acceptor (e.g., ferricenium hexafluorophosphate) spectrophotometrically.

    • The reaction mixture should contain the purified acyl-CoA dehydrogenase, the electron acceptor, and 7-methyloctanoyl-CoA in a suitable buffer.

    • Measure the change in absorbance over time to determine enzyme activity.

  • Enoyl-CoA Hydratase Assay:

    • Monitor the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in this compound.[8]

    • The reaction mixture should contain the purified enoyl-CoA hydratase and this compound in a suitable buffer.

    • Measure the change in absorbance over time to determine enzyme activity.

  • Data Analysis: Calculate kinetic parameters (Km and Vmax) for each enzyme with the branched-chain substrates and compare them to the values obtained with straight-chain substrates.

Objective: To detect and quantify this compound and other intermediates in a biological system metabolizing 7-methyloctanoic acid.

Protocol:

  • Cell Culture or Tissue Incubation: Incubate a relevant cell line (e.g., hepatocytes) or isolated mitochondria with 7-methyloctanoic acid.

  • Metabolite Extraction:

    • Quench the metabolic activity rapidly (e.g., with cold methanol).

    • Extract acyl-CoA esters from the cells or mitochondria using a suitable solvent system (e.g., a mixture of isopropanol, water, and acetic acid).

  • LC-MS/MS Analysis:

    • Separate the acyl-CoA esters using liquid chromatography (LC) with a C18 reversed-phase column.[9]

    • Detect and identify the intermediates using tandem mass spectrometry (MS/MS).[9][10]

    • Use synthetic standards of the expected intermediates to confirm their identity and for quantification.

    • Monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragmentation pattern.

  • Data Analysis: Compare the levels of this compound and other intermediates in the presence and absence of 7-methyloctanoic acid.

Diagram of the Experimental Workflow for Metabolic Validation

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation Purify_Enzymes Purify Recombinant Acyl-CoA Dehydrogenase & Enoyl-CoA Hydratase Enzyme_Assays Perform Spectrophotometric Enzyme Assays Purify_Enzymes->Enzyme_Assays Synthesize_Substrates Synthesize 7-methyloctanoyl-CoA & This compound Synthesize_Substrates->Enzyme_Assays Kinetic_Analysis Determine Km and Vmax Enzyme_Assays->Kinetic_Analysis Conclusion Validate Role of This compound Kinetic_Analysis->Conclusion Cell_Culture Incubate Cells/Mitochondria with 7-methyloctanoic acid Metabolite_Extraction Extract Acyl-CoA Esters Cell_Culture->Metabolite_Extraction LC_MSMS LC-MS/MS Analysis Metabolite_Extraction->LC_MSMS Intermediate_Identification Identify and Quantify Intermediates LC_MSMS->Intermediate_Identification Intermediate_Identification->Conclusion

Caption: Workflow for the validation of the metabolic role of an intermediate.

Quantitative Data Summary (Illustrative)

The following table provides an illustrative comparison of expected kinetic parameters for enzymes involved in the beta-oxidation of 7-methyloctanoyl-CoA versus octanoyl-CoA. Actual values would need to be determined experimentally.

EnzymeSubstrateExpected Km (µM)Expected Relative Vmax (%)
Acyl-CoA Dehydrogenase (MCAD) Octanoyl-CoA2-5100
7-Methyloctanoyl-CoA5-1570-90
Enoyl-CoA Hydratase trans-2-Octenoyl-CoA10-20100
This compound15-3080-95

Note: The presence of a methyl branch may slightly decrease the affinity (higher Km) and the maximum reaction rate (lower Vmax) of the enzymes compared to their straight-chain counterparts.

Conclusion

The metabolic role of this compound is strongly suggested to be an intermediate in the beta-oxidation of 7-methyloctanoic acid. While direct experimental evidence is currently lacking, the established principles of fatty acid metabolism provide a solid theoretical framework for its involvement. The comparative data and detailed experimental protocols presented in this guide offer a clear path for researchers to formally validate this proposed metabolic function. Such validation will be crucial for a comprehensive understanding of branched-chain fatty acid metabolism and its implications in health and disease, providing valuable insights for drug development professionals targeting metabolic pathways.

References

comparing "trans-7-methyloct-2-enoyl-CoA" metabolism in different organisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic pathways of the branched-chain fatty acyl-CoA, trans-7-methyloct-2-enoyl-CoA, reveals a landscape where direct experimental evidence is sparse. However, by examining the well-established principles of fatty acid metabolism in diverse organisms, a putative metabolic fate can be constructed. This guide provides a comparative overview of the likely enzymatic processes involved in the breakdown of this molecule in prokaryotes and eukaryotes, supported by data from analogous compounds and detailed experimental methodologies.

Introduction

Putative Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through the following steps, as illustrated in the diagrams below.

Initial Steps of β-Oxidation

The initial degradation of this compound is expected to follow the canonical β-oxidation spiral.

Beta_Oxidation_Initial cluster_peroxisome Mitochondria / Peroxisome This compound This compound 3-hydroxy-7-methyloctanoyl-CoA 3-hydroxy-7-methyloctanoyl-CoA This compound->3-hydroxy-7-methyloctanoyl-CoA Enoyl-CoA Hydratase 3-keto-7-methyloctanoyl-CoA 3-keto-7-methyloctanoyl-CoA 3-hydroxy-7-methyloctanoyl-CoA->3-keto-7-methyloctanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 5-methylhexanoyl-CoA 5-methylhexanoyl-CoA 3-keto-7-methyloctanoyl-CoA->5-methylhexanoyl-CoA β-ketothiolase Acetyl-CoA Acetyl-CoA 3-keto-7-methyloctanoyl-CoA->Acetyl-CoA

Figure 1. Proposed initial steps of β-oxidation of this compound.

This initial sequence of reactions, involving enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase, would shorten the carbon chain by two carbons, producing acetyl-CoA and 5-methylhexanoyl-CoA. This process would likely be repeated.

Metabolism of the Branched-Chain Intermediate

The resulting 3-methylbutanoyl-CoA (isovaleryl-CoA) is a well-known intermediate in the degradation of the branched-chain amino acid leucine (B10760876). Its metabolism is well-characterized in both prokaryotes and eukaryotes.

Branched_Chain_Metabolism cluster_pathway Metabolism of 3-methylbutanoyl-CoA 5-methylhexanoyl-CoA 5-methylhexanoyl-CoA 3-methylbutanoyl-CoA 3-methylbutanoyl-CoA (Isovaleryl-CoA) 5-methylhexanoyl-CoA->3-methylbutanoyl-CoA β-oxidation (1 cycle) 3-methylcrotonyl-CoA 3-methylcrotonyl-CoA 3-methylbutanoyl-CoA->3-methylcrotonyl-CoA Isovaleryl-CoA Dehydrogenase 3-methylglutaconyl-CoA 3-methylglutaconyl-CoA 3-methylcrotonyl-CoA->3-methylglutaconyl-CoA Methylcrotonyl-CoA Carboxylase 3-hydroxy-3-methylglutaryl-CoA 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) 3-methylglutaconyl-CoA->3-hydroxy-3-methylglutaryl-CoA Methylglutaconyl-CoA Hydratase Acetoacetate Acetoacetate 3-hydroxy-3-methylglutaryl-CoA->Acetoacetate Acetyl-CoA Acetyl-CoA 3-hydroxy-3-methylglutaryl-CoA->Acetyl-CoA HMG-CoA Lyase

Figure 2. Putative metabolic fate of the branched-chain intermediate.

Comparative Analysis of Key Enzymes and Pathways

While direct comparative data for this compound is unavailable, a comparison of the key enzymes and pathways involved in branched-chain fatty acid metabolism in different organisms provides a framework for understanding its potential degradation.

Organism/GroupKey Enzymes for Branched-Chain Fatty Acid MetabolismPrimary Metabolic PathwayCellular Localization
Mammals Isovaleryl-CoA dehydrogenase, Methylcrotonyl-CoA carboxylase, HMG-CoA lyase, Peroxisomal alpha-oxidation enzymes (for α/β-methylated fatty acids)β-oxidation, Leucine degradation pathway, α-oxidation (for specific structures)Mitochondria, Peroxisomes
Yeast (S. cerevisiae)Similar enzymes to mammals for β-oxidation and amino acid degradation.β-oxidation, Leucine degradation pathwayMitochondria, Peroxisomes
Bacteria (E. coli)Acyl-CoA dehydrogenases with broad substrate specificity.β-oxidationCytosol
Plants Peroxisomal β-oxidation enzymes.β-oxidation, α-oxidationPeroxisomes

Experimental Protocols

The following are generalized experimental protocols that could be adapted to study the metabolism of this compound.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of enzymes involved in the metabolism of this compound.

Methodology:

  • Enzyme Preparation: Recombinant enzymes (e.g., enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, acyl-CoA dehydrogenases) from different organisms are expressed and purified.

  • Substrate Synthesis: this compound is chemically synthesized and purified.

  • Assay Conditions: The enzyme activity is measured spectrophotometrically by monitoring the change in absorbance of NAD(P)H or a suitable chromogenic substrate.

  • Kinetic Analysis: Michaelis-Menten kinetics are determined by varying the substrate concentration and measuring the initial reaction rates.

Cellular Metabolism Studies using Isotope Tracing

Objective: To trace the metabolic fate of this compound in cultured cells.

Methodology:

  • Cell Culture: Cells from different organisms (e.g., mammalian hepatocytes, yeast spheroplasts, bacterial cultures) are grown in appropriate media.

  • Isotope Labeling: Cells are incubated with ¹³C- or ¹⁴C-labeled trans-7-methyloctanoic acid.

  • Metabolite Extraction: After incubation, intracellular and extracellular metabolites are extracted.

  • Analysis: The labeled metabolites are identified and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Experimental_Workflow cluster_workflow Isotope Tracing Experimental Workflow Cell_Culture Cell Culture (e.g., Mammalian, Yeast, Bacteria) Isotope_Labeling Incubation with Labeled 7-methyloctanoic acid Cell_Culture->Isotope_Labeling Metabolite_Extraction Extraction of Intracellular Metabolites Isotope_Labeling->Metabolite_Extraction Analysis LC-MS or GC-MS Analysis Metabolite_Extraction->Analysis Data_Interpretation Identification and Quantification of Labeled Metabolites Analysis->Data_Interpretation

Figure 3. A generalized workflow for studying cellular metabolism.

Conclusion

The metabolism of this compound, while not directly elucidated, can be inferred from the established principles of fatty acid and branched-chain amino acid catabolism. It is likely that this molecule undergoes initial rounds of β-oxidation, followed by the entry of the resulting branched-chain intermediate into the leucine degradation pathway. The key enzymes involved are expected to be conserved across different organisms, although substrate specificities and pathway regulations may vary. Further research employing in vitro enzyme kinetics and in vivo isotope tracing is necessary to definitively characterize the metabolic fate of this compound and to provide quantitative comparisons across different biological systems. This foundational understanding is crucial for researchers in metabolism, drug development professionals targeting fatty acid pathways, and scientists exploring the diversity of lipid metabolism.

Comparative Analysis of Functional Analogs of trans-7-methyloct-2-enoyl-CoA in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the enzymatic processing and functional implications of branched-chain enoyl-CoA analogs, intermediates in fatty acid synthesis.

Introduction

trans-7-methyloct-2-enoyl-CoA is a branched-chain unsaturated acyl-CoA intermediate in the biosynthesis of odd-numbered and branched-chain fatty acids. Understanding the metabolism of this and structurally similar molecules is crucial for fields ranging from metabolic engineering to drug discovery. Functional analogs of this compound are invaluable tools for elucidating the substrate specificity of enzymes involved in fatty acid synthesis and for developing inhibitors of these pathways. This guide provides a comparative analysis of the performance of various functional analogs, supported by experimental data on enzyme kinetics and detailed methodologies.

Performance Comparison of Acyl-CoA Analogs

The substrate specificity of enzymes in the fatty acid synthesis pathway, particularly trans-2-enoyl-CoA reductases (TERs) and fatty acid synthases (FASs), is a key determinant of the final fatty acid profile. While direct comparative kinetic data for this compound and its close analogs is sparse in the literature, studies on related branched-chain and straight-chain substrates provide significant insights into how structural variations affect enzymatic processing.

Enzyme Kinetics with Branched-Chain vs. Straight-Chain Substrates

Metazoan fatty acid synthase (mFAS) has been shown to produce branched-chain fatty acids (BCFAs) by utilizing branched precursors. A study on the enzyme kinetics of mFAS revealed a lower turnover number when using methylmalonyl-CoA (a precursor for branched chains) compared to malonyl-CoA (for straight chains). This suggests that the introduction of a methyl branch at the elongation step slows down the overall synthesis process. The ketoacyl synthase (KS) domain, in particular, was identified as the rate-determining step, highlighting its role in substrate specificity for branched structures[1][2].

The following table summarizes the kinetic parameters of chicken mFAS with different starter and extender substrates, demonstrating the impact of branching on enzyme efficiency.

Starter SubstrateExtender SubstrateApparent k_cat (s⁻¹)Apparent K_M (µM)Reference
Acetyl-CoAMalonyl-CoA1.5 ± 0.14.1 ± 0.6[1]
Acetyl-CoA(RS)-methylmalonyl-CoA0.23 ± 0.0119 ± 2[1]
Isovaleryl-CoAMalonyl-CoA1.4 ± 0.11.8 ± 0.3[1]
Isovaleryl-CoA(RS)-methylmalonyl-CoA0.18 ± 0.0111 ± 3[1]

Table 1: Kinetic parameters of chicken metazoan fatty acid synthase (mFAS) with straight-chain and branched-chain starter and extender units. The data illustrates a significant decrease in the catalytic efficiency (k_cat) when the branched extender unit, methylmalonyl-CoA, is used.

Substrate Specificity of trans-2-enoyl-CoA Reductases

Trans-2-enoyl-CoA reductases (TERs) catalyze the final reduction step in each cycle of fatty acid elongation. Studies on TER from various organisms have shown a preference for shorter, straight-chain substrates. For instance, the TER from Euglena gracilis efficiently reduces crotonyl-CoA (C4) and trans-2-hexenoyl-CoA (C6), as indicated by their Michaelis constants (K_m)[3][4].

SubstrateEnzyme SourceK_m (µM)Reference
Crotonyl-CoAEuglena gracilis TER68[3]
trans-2-Hexenoyl-CoAEuglena gracilis TER91[3]

Table 2: Michaelis constants (K_m) of Euglena gracilis trans-2-enoyl-CoA reductase for short-chain, straight-chain enoyl-CoA substrates. Lower K_m values indicate higher affinity of the enzyme for the substrate.

Structural studies of TERs from Clostridium acetobutylicum and Treponema denticola have revealed a hydrophobic channel that forms the substrate-binding site. The dimensions of this channel are optimal for accommodating short-chain acyl-CoAs like crotonyl-CoA, providing a molecular basis for the observed substrate specificity[5]. It is inferred that longer and branched chains, such as 7-methyloctanoyl, would bind with lower affinity, leading to reduced catalytic efficiency.

Experimental Protocols

NADPH Consumption Assay for Fatty Acid Synthase Activity

This method is used to determine the kinetic parameters of fatty acid synthases by measuring the consumption of the cofactor NADPH, which is required for the reductive steps in the fatty acid synthesis cycle[6].

Materials:

  • Purified metazoan fatty acid synthase (mFAS)

  • Acetyl-CoA or other starter substrates (e.g., isovaleryl-CoA)

  • Malonyl-CoA or other extender substrates (e.g., (RS)-methylmalonyl-CoA)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, NADPH, and the starter and extender substrates at desired concentrations.

  • Initiate the reaction by adding a known amount of mFAS.

  • Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time using a spectrophotometer.

  • Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Repeat the assay with varying concentrations of one substrate while keeping the others constant to determine the kinetic parameters (K_m and V_max or k_cat) by fitting the data to the Michaelis-Menten equation.

In Vitro Assay for trans-2-enoyl-CoA Reductase Activity

This assay measures the activity of TER by monitoring the oxidation of NADH or NADPH, which serve as electron donors for the reduction of the trans-2-enoyl-CoA substrate[3].

Materials:

  • Purified trans-2-enoyl-CoA reductase (TER)

  • trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA, trans-2-hexenoyl-CoA)

  • NADH or NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Set up a reaction mixture in a cuvette with the reaction buffer, NADH or NADPH, and the trans-2-enoyl-CoA substrate.

  • Start the reaction by adding the purified TER enzyme.

  • Measure the decrease in absorbance at 340 nm (for NADPH) or 334 nm (for NADH) as the cofactor is oxidized.

  • Calculate the reaction rate from the change in absorbance over time.

  • Perform the assay at various substrate concentrations to determine the K_m and V_max for the specific enoyl-CoA analog.

Visualizations

Signaling Pathway: Fatty Acid Elongation Cycle

FattyAcidElongation cluster_0 Fatty Acid Elongation Cycle Acyl-CoA (n) Acyl-CoA (n) 3-Ketoacyl-CoA (n+2) 3-Ketoacyl-CoA (n+2) Acyl-CoA (n)->3-Ketoacyl-CoA (n+2) Condensation (Ketoacyl Synthase) Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA (n+2) 3-Hydroxyacyl-CoA (n+2) 3-Hydroxyacyl-CoA (n+2) 3-Ketoacyl-CoA (n+2)->3-Hydroxyacyl-CoA (n+2) Reduction (Ketoacyl Reductase) NADPH -> NADP+ trans-2-Enoyl-CoA (n+2) trans-2-Enoyl-CoA (n+2) 3-Hydroxyacyl-CoA (n+2)->trans-2-Enoyl-CoA (n+2) Dehydration (Dehydratase) Acyl-CoA (n+2) Acyl-CoA (n+2) trans-2-Enoyl-CoA (n+2)->Acyl-CoA (n+2) Reduction (Enoyl Reductase) NADPH -> NADP+ Acyl-CoA (n+2)->Acyl-CoA (n) New Cycle

Caption: The four sequential reactions of the fatty acid elongation cycle.

Experimental Workflow: Enzyme Kinetics Determination

EnzymeKineticsWorkflow cluster_1 Experimental Workflow A Prepare Reaction Mixtures (Varying Substrate Concentrations) B Initiate Reaction with Enzyme A->B C Monitor Cofactor Absorbance Change (Spectrophotometry) B->C D Calculate Initial Reaction Rates C->D E Plot Rate vs. Substrate Concentration D->E F Fit Data to Michaelis-Menten Equation E->F G Determine Kinetic Parameters (Km, kcat) F->G

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

The available data indicates that enzymes involved in fatty acid synthesis exhibit a preference for straight-chain, shorter acyl-CoA substrates. The introduction of branched structures, such as the methyl group in analogs of this compound, generally leads to a decrease in the catalytic efficiency of these enzymes. This is likely due to steric hindrance within the enzyme's active site, which is optimized for linear substrates. For researchers in drug development, this substrate specificity offers opportunities to design potent and selective inhibitors that target these crucial metabolic pathways. Further research involving the synthesis and direct comparative kinetic analysis of a broader range of branched-chain enoyl-CoA analogs will be instrumental in refining our understanding of these fundamental biochemical processes.

References

Comparative Guide to Antibody Cross-Reactivity with trans-7-methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the specificity and cross-reactivity of antibodies targeting the small molecule metabolite, trans-7-methyloct-2-enoyl-CoA. A direct comparison of commercially available antibodies is not feasible, as our comprehensive search found no specific antibodies marketed for this analyte with publicly available cross-reactivity data. This is common for small, non-immunogenic molecules, known as haptens, which require specialized development techniques to elicit an antibody response.[1][2]

This guide therefore provides a framework for understanding potential cross-reactivity and details the essential experimental protocols required to validate antibody specificity for researchers developing or commissioning such an antibody.

The Challenge of Small Molecule Antibodies

Small molecules like this compound are generally not immunogenic on their own. To generate antibodies, they must be chemically conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).[1][2] The resulting antibody's specificity is critically influenced by the structure of this conjugate.[2] An antibody response could be directed against the hapten, the carrier protein, or the linker region. The ideal antibody will specifically recognize the acyl-CoA moiety.

Predicting Potential Cross-Reactivity

An antibody developed against this compound may cross-react with other molecules that share structural similarities. The degree of cross-reactivity depends on which part of the molecule—the Coenzyme A portion, the acyl chain length, its branching, or the double bond—forms the primary epitope recognized by the antibody's paratope.

Below is a table of potential cross-reactants and the rationale for their comparison.

Analyte (Potential Cross-Reactant)Structural Difference from TargetRationale for Cross-Reactivity Assessment
Octenoyl-CoA Straight-chain (no 7-methyl group)Tests the antibody's specificity for the methyl branch on the acyl chain.
Octanoyl-CoA Saturated acyl chain (no C2-C3 double bond)Determines if the antibody's binding is dependent on the trans-2-enoyl double bond.
Hexanoyl-CoA Shorter acyl chain (6 carbons vs. 8)Assesses the impact of acyl chain length on antibody recognition.
Decanoyl-CoA Longer acyl chain (10 carbons vs. 8)Further evaluates the influence of acyl chain length on binding affinity.
Coenzyme A (free) Lacks the entire acyl chainA critical control to determine if the antibody binds non-specifically to the CoA moiety itself.
Other Branched-Chain Acyl-CoAs Different branching patterns or positionsUseful for understanding the fine specificity for the unique structure of the target molecule.
Experimental Validation of Cross-Reactivity

To quantify the specificity of an antibody for this compound, a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and effective method.[3] This assay measures the ability of various analogs (potential cross-reactants) to compete with the target antigen for a limited number of antibody binding sites.

Detailed Protocol: Competitive ELISA for Cross-Reactivity

This protocol is a synthesized methodology based on standard practices.

Objective: To determine the concentration of a competing analyte that causes a 50% reduction in the signal (IC50), which is then compared to the IC50 of the primary target analyte.

Materials:

  • Coating Antigen: this compound conjugated to a protein (e.g., BSA), diluted in coating buffer (e.g., 0.05M carbonate buffer, pH 9.6).

  • Primary Antibody: The antibody being tested for cross-reactivity.

  • Competing Analytes: Purified this compound (as the standard) and potential cross-reactants (from the table above).

  • Secondary Antibody: Enzyme-conjugated antibody (e.g., HRP-conjugated anti-rabbit IgG).

  • Buffers: Coating buffer, wash buffer (PBS with 0.05% Tween-20), blocking buffer (e.g., 1-5% BSA in PBS), and dilution buffer.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) or other suitable chromogenic substrate.

  • Stop Solution: 2N H₂SO₄ or similar.

  • 96-well microtiter plates.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and each potential cross-reactant in dilution buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (at a fixed, optimized concentration) for at least 1 hour at room temperature.

    • Transfer 100 µL of these mixtures into the corresponding wells of the coated and blocked assay plate.

  • Incubation: Incubate the plate for 1-2 hours at 37°C. During this time, the free antibody (not bound to the competitor in the solution) will bind to the antigen coated on the plate.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, appropriately diluted, to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance (Optical Density or OD) of each well at 450 nm using a microplate reader.

Data Analysis:

  • Plot the OD values against the log of the concentration for the standard and each competitor. The resulting curve will be sigmoidal, with the signal decreasing as the concentration of the competitor increases.

  • Calculate the IC50 value for each analyte.

  • The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100

Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

cross_reactivity_principle cluster_antibody Antibody cluster_analytes Analytes antibody Paratope target This compound (Target Antigen) antibody->target High Affinity Binding cross_reactant1 Octenoyl-CoA (High Similarity) antibody->cross_reactant1 Lower Affinity Binding (Cross-Reactivity) non_reactant Unrelated Molecule (Low Similarity) antibody->non_reactant No Binding

Caption: Principle of antibody cross-reactivity.

competitive_elisa_workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Antigen-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 r1 Pre-incubate Antibody with Sample/Standard r2 Add Mixture to Plate r1->r2 r3 Incubate r2->r3 r4 Wash Plate r3->r4 d1 Add HRP-conjugated Secondary Antibody d2 Wash Plate d1->d2 d3 Add TMB Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450 nm d4->d5

Caption: Workflow for a competitive ELISA experiment.

metabolic_pathway bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine) bcka Branched-Chain α-Keto Acids bcaa->bcka Transamination bc_acyl_coa Branched-Chain Acyl-CoA Primers bcka->bc_acyl_coa Decarboxylation fas Fatty Acid Synthase (FAS) Elongation Cycles bc_acyl_coa->fas target This compound (Intermediate) target->fas fas->target During elongation bcfa Branched-Chain Fatty Acids fas->bcfa

Caption: Metabolic context of this compound.

References

A Structural Showdown: Unraveling the Binding of trans-7-methyloct-2-enoyl-CoA to Enoyl-CoA Hydratases and Reductases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides a detailed structural comparison of key enzymes—enoyl-CoA hydratase and enoyl-CoA reductase—that are predicted to bind trans-7-methyloct-2-enoyl-CoA, a branched-chain fatty acyl-CoA intermediate. While a crystal structure with this specific substrate is not yet publicly available, this guide leverages existing structural data of homologous enzymes with similar substrates to provide insights into the binding mechanism, active site architecture, and catalytic machinery.

The metabolism of branched-chain fatty acids is a critical pathway in various physiological and pathological processes. The enzyme-mediated transformations of intermediates like this compound are central to these pathways. This guide focuses on two key enzyme families that process trans-2-enoyl-CoA molecules: enoyl-CoA hydratases and enoyl-CoA reductases. By examining their structural features and the subtle differences in their active sites, we can infer how the methyl branch at the C7 position of the substrate influences binding and catalysis.

Comparative Analysis of Active Site Architectures

The binding of this compound is primarily dictated by the shape and chemical environment of the enzyme's active site. Below is a comparative table summarizing the key structural features of representative enoyl-CoA hydratases and reductases, based on available crystal structures with analogous substrates.

FeatureRat Mitochondrial Enoyl-CoA Hydratase (PDB: 2DUB)Aeromonas caviae (R)-specific Enoyl-CoA Hydratase (PDB: 1IQ6)Treponema denticola trans-2-Enoyl-CoA Reductase (PDB: 4A2I)
Overall Fold "Spiral" fold composed of repeating β-α-β motifs"Hot dog" fold with a five-stranded anti-parallel β-sheet and a central α-helix.[1]Rossmann fold for cofactor binding and a variable substrate-binding domain.
Substrate Binding Pocket A tunnel-like pocket that can accommodate long acyl chains. A flexible loop allows for the binding of longer substrates.[2]A well-defined acyl-chain-binding pocket. The width and depth are determined by key residues.[1]A hydrophobic channel leading to the catalytic site.[3]
Key Catalytic Residues Glu144 and Glu164 act as the catalytic acid/base pair for water activation and proton transfer.[4][5]A catalytic dyad of Asp31 and His36 is responsible for activating a water molecule and protonating the substrate.[1]Conserved Tyr and Lys residues are critical for catalysis, likely involved in proton transfer and stabilizing the transition state.[3]
Residues Defining Acyl-Chain Specificity A flexible loop region adapts to accommodate different chain lengths.[2]Ser-62, Leu-65, and Val-130 define the shape and size of the acyl-chain-binding pocket.[1]A substrate-binding loop that changes conformation upon cofactor binding, narrowing the channel to the active site.[3]
Predicted Interaction with 7-methyl group The flexible nature of the binding pocket may accommodate the methyl group with some conformational adjustments.The pocket size defined by Ser-62, Leu-65, and Val-130 would be a key determinant. Steric hindrance could be a factor.The hydrophobic channel would need to be wide enough to accommodate the branched chain.

In-depth Structural Insights

Enoyl-CoA Hydratase (Crotonase Superfamily):

Members of the crotonase superfamily, including the well-studied rat mitochondrial enoyl-CoA hydratase, catalyze the hydration of the double bond of trans-2-enoyl-CoA thioesters.[6] The crystal structure of the rat enzyme in complex with octanoyl-CoA (a straight-chain C8 substrate) reveals a tunnel-like binding pocket.[2] A key feature is a flexible loop that can move to accommodate longer acyl chains, suggesting a degree of promiscuity in substrate binding.[2] For this compound, this flexibility would be crucial to accommodate the methyl group at the C7 position. The catalytic mechanism involves two conserved glutamate (B1630785) residues (Glu144 and Glu164) that act in concert to activate a water molecule for nucleophilic attack on the C3 of the substrate.[4][5]

The (R)-specific enoyl-CoA hydratase from Aeromonas caviae, on the other hand, exhibits a "hot dog" fold and is involved in polyhydroxyalkanoate (PHA) biosynthesis.[1] Its substrate specificity is more constrained, preferring shorter chain lengths.[1] Site-directed mutagenesis studies have shown that residues Ser-62, Leu-65, and Val-130 are critical in defining the dimensions of the acyl-chain-binding pocket. The presence of the 7-methyl group on our target substrate would likely lead to steric clashes with these residues, potentially reducing binding affinity or catalytic efficiency.

Peroxisomal enoyl-CoA hydratase, a part of the multifunctional enzyme type 2 (MFE-2), is known to be involved in the beta-oxidation of very-long-chain and branched-chain fatty acids.[7] Its structure reveals a large hydrophobic cavity capable of accommodating bulky substrates.[7] This suggests that peroxisomal hydratases are strong candidates for binding and processing this compound.

trans-2-Enoyl-CoA Reductase:

These enzymes catalyze the reduction of the trans-2-enoyl-CoA double bond, typically using NADH or NADPH as a cofactor. The crystal structure of the Treponema denticola trans-2-enoyl-CoA reductase (TdTER) reveals a cofactor-binding domain and a substrate-binding domain.[3] A hydrophobic channel leads to the active site where conserved tyrosine and lysine (B10760008) residues are essential for catalysis.[3] A substrate-binding loop undergoes a conformational change upon cofactor binding, which narrows the entrance to the active site, suggesting a mechanism for substrate selection.[3] The ability of this enzyme to accommodate this compound would depend on the dimensions of this hydrophobic channel and the flexibility of the substrate-binding loop.

Experimental Protocols

Detailed experimental protocols are essential for validating the predicted interactions and for characterizing the enzymatic activity with this compound. Below are representative protocols for key experiments.

Crystallization of Enoyl-CoA Hydratase with a Substrate Analog

Objective: To obtain crystals of enoyl-CoA hydratase in complex with this compound or a non-reactive analog for X-ray diffraction studies.

Methodology:

  • Protein Expression and Purification: The gene encoding the enoyl-CoA hydratase of interest is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The protein is then purified to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization Screening: Purified protein (typically at 5-10 mg/mL) is mixed with a non-reactive analog of this compound (e.g., a version with a non-hydrolyzable thioether linkage) in a 1:5 molar ratio. Crystallization conditions are screened using commercially available sparse-matrix screens via the hanging-drop or sitting-drop vapor diffusion method.[8]

  • Crystal Optimization: Promising crystallization hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.

  • Data Collection and Structure Determination: Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a known structure of a homologous enzyme as a search model, followed by model building and refinement.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

Objective: To determine the kinetic parameters (Km and kcat) of enoyl-CoA hydratase with this compound as a substrate.

Methodology:

  • Reaction Mixture: The assay is performed in a quartz cuvette containing a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0), a known concentration of purified enoyl-CoA hydratase, and varying concentrations of this compound.

  • Spectrophotometric Monitoring: The hydration of the trans-2 double bond of the enoyl-CoA substrate leads to a decrease in absorbance at a specific wavelength (typically around 263 nm for the thioester bond). The reaction is initiated by the addition of the enzyme, and the decrease in absorbance is monitored over time using a UV-Vis spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. The kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation. The turnover number (kcat) is calculated from Vmax and the enzyme concentration.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the structural comparison of enzymes binding this compound.

Structural_Comparison_Workflow cluster_data_acquisition Data Acquisition cluster_structural_analysis Structural Analysis cluster_hypothesis_generation Hypothesis Generation cluster_experimental_validation Experimental Validation PDB_Search PDB Search for Homologous Structures Overall_Fold Comparison of Overall Folds PDB_Search->Overall_Fold Ligand_Search Search for Structures with Similar Ligands Active_Site Active Site Architecture Comparison Ligand_Search->Active_Site Literature_Search Literature Search for Kinetic & Mutagenesis Data Catalytic_Residues Identification of Key Catalytic Residues Literature_Search->Catalytic_Residues Overall_Fold->Active_Site Binding_Pocket Substrate Binding Pocket Analysis Active_Site->Binding_Pocket Substrate_Docking Computational Docking of this compound Binding_Pocket->Substrate_Docking Catalytic_Residues->Substrate_Docking Binding_Hypothesis Formulation of Binding Hypothesis for Branched-Chain Substrate Substrate_Docking->Binding_Hypothesis Crystallization Co-crystallization with Substrate Analog Binding_Hypothesis->Crystallization Enzyme_Assay Enzyme Kinetics with Specific Substrate Binding_Hypothesis->Enzyme_Assay Mutagenesis Site-Directed Mutagenesis of Key Residues Binding_Hypothesis->Mutagenesis

Caption: Workflow for the structural comparison of enzymes binding this compound.

References

Confirming the Identity of trans-7-methyloct-2-enoyl-CoA: A Comparative Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of metabolites and intermediates is a cornerstone of robust scientific research and drug development. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for confirming the identity of trans-7-methyloct-2-enoyl-CoA. We present supporting experimental data, detailed protocols, and a logical workflow to aid researchers in selecting the most appropriate methodology for their needs.

Structural Confirmation: A Two-Pronged Approach

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are highly complementary techniques for the structural analysis of small molecules.[1][2][3][4] While MS provides highly sensitive detection and accurate mass determination, NMR offers detailed insights into the molecular structure and connectivity of atoms.[2][3][4] For unequivocal identification, a combination of both techniques is often the most rigorous approach.[1]

The proposed structure for this compound is presented below:

Chemical structure of this compound

Figure 1. Proposed chemical structure of this compound.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
26.8 - 7.1dt~15.6 (d), ~6.9 (t)
36.0 - 6.3d~15.6
42.1 - 2.3q~7.0
51.3 - 1.5m
61.1 - 1.3m
71.5 - 1.7m
80.8 - 0.9d~6.6
8'0.8 - 0.9d~6.6

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
1190 - 195
2145 - 150
3128 - 132
434 - 38
538 - 42
627 - 31
727 - 31
821 - 24
8'21 - 24

Comparison of Analytical Techniques

The choice between NMR and MS for structural confirmation depends on the specific experimental goals, sample availability, and desired level of structural detail.

Table 3: Comparison of NMR and Mass Spectrometry for the Analysis of this compound

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei to provide information about molecular structure and connectivity.Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.
Sensitivity Lower (micromolar to millimolar range).[2][3]Higher (picomolar to nanomolar range).[2][3]
Structural Information Provides detailed information on the carbon-hydrogen framework, stereochemistry, and regiochemistry.Provides accurate molecular weight and elemental formula. Fragmentation patterns can reveal structural motifs.
Sample Requirements Requires larger sample amounts (milligrams).[5]Requires very small sample amounts (micrograms to nanograms).
Sample Preparation Relatively simple, involves dissolving the sample in a deuterated solvent.[6]Can be more complex, often requiring extraction and derivatization steps.[7][8]
Data Interpretation Can be complex, requiring expertise in spectral analysis.Can be more straightforward for initial mass determination, but fragmentation analysis can be complex.
Key Information for this compound Confirmation of the trans double bond via coupling constants, identification of the methyl branch, and assignment of the entire acyl chain.Accurate mass confirmation of the molecular ion and characteristic fragmentation patterns (e.g., neutral loss of the Coenzyme A moiety).

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound utilizing both NMR and mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Analysis cluster_3 Confirmation Sample Purified this compound LCMS LC-MS/MS Analysis Sample->LCMS NMR_acq NMR Data Acquisition (1H, 13C, 2D) Sample->NMR_acq MS_data Mass and Fragmentation Analysis LCMS->MS_data NMR_data Spectral Interpretation NMR_acq->NMR_data Confirmation Structural Confirmation MS_data->Confirmation NMR_data->Confirmation

Caption: Workflow for structural confirmation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture).[6]

  • If the sample contains particulates, filter it through a glass wool plug into a clean 5 mm NMR tube.[5]

  • Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a higher sample concentration and longer acquisition time may be necessary.[5]

  • To aid in structural assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

3. Data Processing and Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • Prepare a stock solution of the purified this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • For complex samples, an extraction step may be necessary. A common method involves protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.[9][10]

2. LC-MS/MS Analysis:

  • Use a reverse-phase C18 column for chromatographic separation.

  • The mobile phase typically consists of an aqueous component with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).[10]

  • Employ a gradient elution to effectively separate the analyte from other components.

  • The mass spectrometer should be operated in positive ion mode with electrospray ionization (ESI).

  • For targeted analysis, use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the molecular weight of this compound, and a characteristic product ion will be monitored. A common fragmentation for acyl-CoAs is the neutral loss of the Coenzyme A moiety (507 Da).[9]

3. Data Analysis:

  • Analyze the data to determine the retention time and the mass-to-charge ratio of the parent ion.

  • Examine the fragmentation pattern in the MS/MS spectrum to confirm the presence of the acyl group and the Coenzyme A moiety.

  • Compare the obtained mass and fragmentation data with theoretical values and databases for confirmation.

References

comparative analysis of "trans-7-methyloct-2-enoyl-CoA" and its cis-isomer

Author: BenchChem Technical Support Team. Date: December 2025

A is crucial for understanding their distinct roles in lipid metabolism and potential as therapeutic targets. While direct comparative studies on these specific molecules are not extensively documented, this guide extrapolates from established principles of fatty acid metabolism and provides a framework for their analysis.

The geometry of the double bond in enoyl-CoA thioesters profoundly influences their interaction with enzymes, thereby dictating their metabolic fate. In fatty acid β-oxidation, the intermediate has a trans-2 double bond, and enzymes such as enoyl-CoA hydratase are stereospecific for this configuration. Conversely, the synthesis of unsaturated fatty acids can involve cis- intermediates.

Biochemical and Metabolic Differentiation

Trans-7-methyloct-2-enoyl-CoA is anticipated to be a substrate for enzymes in the β-oxidation pathway, analogous to other trans-2-enoyl-CoA molecules. The enzyme trans-2-enoyl-CoA reductase, for instance, catalyzes the reduction of the trans-2 double bond in the fatty acid elongation cycle.[1]

Cis-7-methyloct-2-enoyl-CoA , due to its stereochemistry, would likely be a poor substrate for enzymes that recognize the trans configuration. Its presence might necessitate the action of an isomerase, such as a hypothetical 2-enoyl-CoA isomerase, to be converted to the trans-isomer before it can be further metabolized in pathways like β-oxidation. The enzymatic conversion between cis and trans isomers is a known regulatory step in fatty acid metabolism.[2][3]

Quantitative Data Comparison

The following tables present hypothetical data that could be expected from a comparative experimental analysis of the two isomers.

Table 1: Hypothetical Enzyme Kinetic Parameters

ParameterThis compoundcis-7-methyloct-2-enoyl-CoA
Enzyme: Enoyl-CoA Hydratase
Km (μM)50>1000 (Poor Substrate)
Vmax (μmol/min/mg)120Not Determined
Enzyme: Trans-2-Enoyl-CoA Reductase
Km (μM)75>1500 (Poor Substrate)
Vmax (μmol/min/mg)95Not Determined

Table 2: Chromatographic and Spectroscopic Properties

PropertyThis compoundcis-7-methyloct-2-enoyl-CoA
HPLC Retention Time (C18 column) 15.2 min14.8 min
GC-MS Retention Time (DB-5ms column) 12.5 min12.3 min
1H-NMR Chemical Shift (δ) of C3-H ~6.9 ppm (dt)~6.2 ppm (dt)

Experimental Protocols

Synthesis and Purification of Isomers

The synthesis of 7-methyloct-2-enoic acid can be achieved via a Wittig or Horner-Wadsworth-Emmons reaction, which allows for the stereoselective formation of either the cis- or trans- double bond. The resulting carboxylic acid is then activated to its CoA thioester using standard methods involving carbodiimide (B86325) coupling or conversion to an acyl chloride followed by reaction with Coenzyme A. Purification of the isomers can be performed using High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column.[4]

Chromatographic Separation and Identification

Protocol:

  • Sample Preparation: Dissolve 1 mg of the synthesized enoyl-CoA isomer in 1 mL of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 260 nm (for the adenine (B156593) ring of CoA).

  • GC-MS Analysis (after derivatization):

    • The enoyl-CoA esters would first be hydrolyzed and derivatized (e.g., to methyl esters) for volatility.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the isomers.

    • Detection: Mass spectrometer to confirm the molecular weight and fragmentation pattern.

Enzyme Kinetic Assays

Protocol for Enoyl-CoA Hydratase Activity:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing a known concentration of purified enoyl-CoA hydratase.

  • Substrate Addition: Add varying concentrations of either trans- or cis-7-methyloct-2-enoyl-CoA to initiate the reaction.

  • Monitoring: Monitor the hydration of the double bond by observing the decrease in absorbance at around 263 nm, which corresponds to the consumption of the enoyl-CoA.

  • Data Analysis: Calculate initial reaction velocities and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

metabolic_pathway cluster_beta_oxidation β-Oxidation Pathway cluster_isomer_metabolism Metabolism of Cis Isomer Acyl-CoA Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA Thiolase cis-7-methyloct-2-enoyl-CoA cis-7-methyloct-2-enoyl-CoA This compound This compound cis-7-methyloct-2-enoyl-CoA->this compound Enoyl-CoA Isomerase Enters β-Oxidation Enters β-Oxidation This compound->Enters β-Oxidation

Caption: Hypothetical metabolic fate of cis- and this compound.

experimental_workflow Synthesis Stereoselective Synthesis of cis- and trans- isomers Purification HPLC Purification Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Comparative_Analysis Comparative Analysis Characterization->Comparative_Analysis Chromatography HPLC & GC-MS Separation Comparative_Analysis->Chromatography Enzyme_Kinetics Enzyme Kinetic Assays Comparative_Analysis->Enzyme_Kinetics

Caption: Experimental workflow for the comparative analysis of isomers.

References

Safety Operating Guide

Safe Disposal of trans-7-methyloct-2-enoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of trans-7-methyloct-2-enoyl-CoA, a specialized acyl-CoA derivative. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a potentially hazardous chemical, and all disposal procedures should adhere to institutional and local regulations for hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to consult your institution's Environmental Health & Safety (EH&S) office for specific guidelines. The following are general best practices for handling chemical waste.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect against splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Work Area:

  • All handling of this compound waste should be conducted within a well-ventilated area, preferably inside a fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, involves a systematic process of identification, segregation, containment, and transfer.

Step 1: Waste Identification and Classification The first critical step is to properly identify the waste. Since the specific hazards of this compound are not readily available, it must be managed as hazardous chemical waste.[1] All constituents in a waste mixture must be identified and their concentrations accurately stated.[2]

Step 2: Waste Segregation Proper segregation of chemical waste is essential to prevent dangerous reactions.[1][2]

  • Do not mix this compound waste with other incompatible waste streams such as strong acids, bases, or oxidizers.[2]

  • It should be collected in a designated container for non-halogenated organic waste.[2]

Step 3: Container Selection and Management Choosing the correct container is vital for safe storage and transport.

  • Container Type: Use a chemically compatible, leak-proof container with a secure, screw-on cap.[1][3][4] Open beakers or containers with stoppers are not acceptable.[2][3]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks.[1]

  • Fill Level: Do not fill liquid waste containers to more than 80% capacity to allow for thermal expansion.[2][4]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks.[1][3] The secondary container should be capable of holding 110% of the volume of the primary container.[3]

Step 4: Labeling Clear and accurate labeling is a regulatory requirement and crucial for safety.

  • Labeling Contents: The container must be clearly labeled with the full chemical name, "this compound".[1][2] Avoid using abbreviations or chemical formulas.[1][2]

  • Hazard Warning: The label must include the words "Hazardous Waste".[1]

  • Contact Information: Include the name of the principal investigator or responsible person and the laboratory location.

Step 5: Waste Storage Proper storage of hazardous waste is critical to prevent accidents.

  • Designated Area: Store the waste in a designated, well-ventilated, and secure hazardous waste storage area within the laboratory.[3]

  • Time and Quantity Limits: Be aware of institutional limits on the amount of hazardous waste that can be accumulated and the time it can be stored before collection.[3] All hazardous waste must typically be collected within 90 days from the start of accumulation.[3]

Step 6: Disposal and Collection

  • Contact EH&S: Once the waste container is ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[1]

  • Do Not Dispose in Sink or Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[1][2]

Summary of Disposal Procedures

Procedure Key Requirements Rationale
Identification Classify as hazardous chemical waste. Identify all components and concentrations in mixtures.[2][5]Ensures proper handling and adherence to regulations.
Segregation Store separately from incompatible chemicals (e.g., acids, bases, oxidizers).[1][2]Prevents dangerous chemical reactions.
Containment Use a leak-proof, screw-top container filled to no more than 80% capacity.[2][3][4] Utilize secondary containment.[1][3]Prevents spills and environmental contamination.
Labeling Affix a "Hazardous Waste" label with the full chemical name and generator information.[1][2]Communicates hazards and ensures proper tracking.
Storage Keep in a designated, secure, and well-ventilated area. Adhere to institutional time and quantity limits.[3]Maintains a safe laboratory environment.
Disposal Arrange for collection by the institution's Environmental Health & Safety (EH&S) department.[1]Ensures legal and environmentally sound disposal.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound requires disposal ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe improper Improper Disposal (Sink or Trash) start->improper identify Step 1: Identify Waste Treat as Hazardous Chemical Waste ppe->identify segregate Step 2: Segregate Waste Isolate from incompatible chemicals identify->segregate container Step 3: Select & Manage Container Use labeled, sealed, and compatible container within secondary containment segregate->container label Step 4: Label Container 'Hazardous Waste' Full Chemical Name Generator Information container->label store Step 5: Store Waste Designated, secure, and ventilated area label->store dispose Step 6: Arrange for Disposal Contact Institutional EH&S for pickup store->dispose end End: Waste safely and properly disposed dispose->end stop STOP! Violation of safety and environmental regulations improper->stop

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling trans-7-methyloct-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of trans-7-methyloct-2-enoyl-CoA. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is warranted. The following table outlines the recommended PPE based on the potential hazards associated with acyl-CoA compounds.[1][2]

Operation Risk Level Required PPE
Receiving and Unpacking Low- Laboratory Coat- Nitrile Gloves- Safety Glasses
Weighing and Aliquoting (Solid) Moderate- Laboratory Coat- Nitrile Gloves- Safety Goggles- Face Mask (N95 recommended to avoid inhalation of powder)
Solubilizing and Handling Solutions Moderate- Laboratory Coat- Chemical-Resistant Gloves (Nitrile or Neoprene)- Safety Goggles- Work within a certified chemical fume hood
Experimental Use Moderate to High- Laboratory Coat- Chemical-Resistant Gloves (Nitrile or Neoprene)- Safety Goggles- Face Shield (if splash hazard exists)- Work within a certified chemical fume hood
Spill Cleanup High- Chemical-Resistant Coveralls or Apron- Heavy-Duty Chemical-Resistant Gloves- Safety Goggles and Face Shield- Respirator (if spill generates aerosols or is in a poorly ventilated area)
Waste Disposal Moderate- Laboratory Coat- Chemical-Resistant Gloves (Nitrile or Neoprene)- Safety Goggles

II. Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for safely handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_preparation Preparation for Use cluster_experiment Experimental Use cluster_disposal Waste Management and Disposal receive Receive Package inspect Inspect for Damage receive->inspect store Store Appropriately (e.g., -20°C or -80°C, desiccated, protected from light) inspect->store weigh Weigh Solid Compound store->weigh Transport in Secondary Container solubilize Solubilize in Appropriate Buffer weigh->solubilize experiment Perform Experiment in Fume Hood solubilize->experiment collect_liquid Collect Liquid Waste experiment->collect_liquid collect_solid Collect Solid Waste experiment->collect_solid dispose Dispose of Waste via Certified Chemical Waste Handler collect_liquid->dispose collect_solid->dispose

Caption: Workflow for Handling this compound

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste:

    • All aqueous and organic solutions containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the solvents used.

    • Do not mix incompatible waste streams.

  • Solid Waste:

    • Contaminated consumables such as pipette tips, tubes, gloves, and paper towels should be collected in a separate, clearly labeled solid hazardous waste container.

    • For small spills, use a non-flammable absorbent material like vermiculite (B1170534) to clean the area, and dispose of the absorbent as solid hazardous waste.[3]

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound should be decontaminated. A standard procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by washing with soap and water. The initial solvent rinse should be collected as liquid hazardous waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.